3-chloro-N-methylaniline
Description
Structure
3D Structure
Properties
IUPAC Name |
3-chloro-N-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN/c1-9-7-4-2-3-6(8)5-7/h2-5,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFGYSQDPURFIFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC(=CC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00220342 | |
| Record name | Benzenamine, 3-chloro-N-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00220342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7006-52-2 | |
| Record name | Benzenamine, 3-chloro-N-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007006522 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenamine, 3-chloro-N-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00220342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-chloro-N-methylaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-chloro-N-methylaniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-chloro-N-methylaniline, a versatile chemical intermediate. The information presented herein is intended to support research and development activities by providing key data on its properties, synthesis, reactivity, and safe handling.
Core Properties and Identification
This compound, also known as N-methyl-3-chloroaniline, is a substituted aniline (B41778) with the CAS Number 7006-52-2 .[1] It is a secondary amine that serves as a valuable building block in organic synthesis.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 7006-52-2 | [1] |
| Molecular Formula | C₇H₈ClN | [1] |
| Molecular Weight | 141.60 g/mol | [1] |
| Appearance | Colorless to light amber liquid | |
| Boiling Point | 243-244 °C | [2] |
| Density | 1.156 g/mL at 25 °C | [2] |
| Refractive Index | n20/D 1.5840 | [2] |
| Flash Point | > 110 °C (> 230 °F) | [2] |
| pKa | 4.05 ± 0.25 (Predicted) | |
| Solubility | Insoluble in water; soluble in common organic solvents. | |
| InChI Key | WFGYSQDPURFIFL-UHFFFAOYSA-N | [2] |
| SMILES | CNc1cccc(Cl)c1 | [2] |
Synthesis and Reactivity
This compound is typically synthesized through the methylation of 3-chloroaniline (B41212) or the reduction of N-methyl-3-chloro-nitrobenzene derivatives. Its reactivity is characterized by the nucleophilicity of the secondary amine and the substitution pattern of the aromatic ring. It is a key intermediate in the synthesis of pharmaceuticals, dyes, and agrochemicals.
A significant reaction of N-substituted anilines is the iridium-catalyzed C-H borylation, which allows for the regioselective introduction of a boryl group onto the aromatic ring. This transformation is highly valuable for the synthesis of complex molecules in drug discovery. For N-methylaniline, this reaction has been shown to yield the ortho-borylated product with high selectivity.[3][4]
Experimental Protocols
3.1. Iridium-Catalyzed Ortho-C–H Borylation of N-Substituted Anilines
This protocol is a representative procedure for the ortho-C–H borylation of anilines, a reaction for which N-methylaniline is a suitable substrate, yielding the ortho-borylated product with high selectivity.[3][4]
Materials:
-
N-substituted aniline (e.g., this compound)
-
Bis(ethylene glycolato)diboron (B₂eg₂)
-
[Ir(OMe)(cod)]₂ (Iridium catalyst precursor)
-
4,4′-di-tert-butyl-2,2′-bipyridine (dtbpy)
-
Triethylamine (NEt₃)
-
Tetrahydrofuran (THF), anhydrous
-
Nitrogen gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
N-Borylation (Step 1): In a nitrogen-purged flask, dissolve the N-substituted aniline (1.0 equiv) in anhydrous THF. Add B₂eg₂ (0.5 equiv) and [Ir(OMe)(cod)]₂ (0.25-0.5 mol %). Heat the mixture briefly to facilitate the formation of the N-borylated intermediate. Monitor the reaction by ¹¹B NMR spectroscopy.
-
C-H Borylation (Step 2): To the reaction mixture from Step 1, add dtbpy (5 mol %), additional B₂eg₂ (1.5 equiv), additional [Ir(OMe)(cod)]₂ (2.0-2.5 mol %), and NEt₃ (2.0 equiv). Heat the resulting solution at 80 °C and monitor the reaction progress by GC-MS until the borylation is complete.
-
Transesterification and Work-up: Cool the reaction mixture to room temperature. Add pinacol (3.0 equiv) to transesterify the ethylene (B1197577) glycolato group to the more stable pinacolato boronate ester.
-
Purification: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.
Biological Activity and Signaling Pathways
To date, there is limited publicly available information on the specific biological activities or signaling pathway interactions of this compound. Toxicological studies on related compounds, such as 3-chloro-2-methylaniline (B42847), have indicated potential for inducing methemoglobinemia and mutagenicity.[5] As with any chemical intermediate, appropriate safety precautions should be taken, and further research is needed to fully characterize its biological profile.
Safety and Handling
This compound should be handled with care in a well-ventilated area, preferably a fume hood.[6][7] It is important to avoid contact with skin, eyes, and clothing.[6]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, chemical safety goggles, and a lab coat.[7] In case of insufficient ventilation, use a suitable respirator.
-
Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents, acids, acid anhydrides, and chloroformates.[7] Keep the container tightly sealed.
-
Spills: In case of a spill, absorb with an inert material and dispose of as hazardous waste.[6] Prevent entry into drains and waterways.
-
First Aid: In case of contact with skin, wash immediately with plenty of soap and water. If inhaled, move to fresh air. In case of eye contact, rinse cautiously with water for several minutes. Seek medical attention if any symptoms persist.[6]
Always consult the material safety data sheet (MSDS) for the most current and detailed safety information before handling this compound.
References
- 1. This compound | C7H8ClN | CID 138900 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN102234236A - Synthetic method of 3-chloro-2-methylaniline - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chemistry.msu.edu [chemistry.msu.edu]
- 5. 3-Chloro-2-methylaniline | C7H8ClN | CID 6894 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 7. fishersci.com [fishersci.com]
physical and chemical properties of 3-chloro-N-methylaniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of 3-chloro-N-methylaniline (CAS No: 7006-52-2). The information is curated for professionals in research and development, offering detailed data, experimental methodologies, and a logical workflow for its synthesis.
Core Properties of this compound
This compound, also known as N-methyl-3-chloroaniline, is a secondary amine that serves as a valuable intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.[1] Its chemical structure consists of a benzene (B151609) ring substituted with a chlorine atom and a methylamino group at positions 3 and 1, respectively.
Quantitative Physical and Chemical Data
The following table summarizes the key physical and chemical properties of this compound.
| Property | Value | References |
| Molecular Formula | C₇H₈ClN | [ChemBK, PubChem] |
| Molecular Weight | 141.60 g/mol | [ChemBK, PubChem, Sigma-Aldrich] |
| Appearance | Clear yellow to brown liquid | [ChemicalBook] |
| Density | 1.156 g/mL at 25 °C | [ChemBK, Sigma-Aldrich, ChemicalBook] |
| Boiling Point | 243-244 °C | [ChemBK, Sigma-Aldrich, ChemicalBook] |
| Flash Point | >110 °C (>230 °F) | [ChemBK, Sigma-Aldrich] |
| Refractive Index | n20/D 1.5840 | [ChemBK, Sigma-Aldrich] |
| CAS Number | 7006-52-2 | [ChemBK, PubChem, Sigma-Aldrich] |
Chemical Reactivity and Applications
This compound is a versatile chemical intermediate. As a secondary amine, it can undergo various chemical transformations. Notably, it can be used as a precursor in C3 borylation reactions when treated with an iridium catalyst. [ChemicalBook] It is a key starting material for synthesizing more complex molecules, such as N-(2-bromoethyl)-N-methyl-3-chloroaniline and N1-(3-chlorophenyl)-N1-methyl-1,2-ethanediamine dihydrochloride. [ChemicalBook]
The compound is incompatible with strong oxidizing agents, acids, acid chlorides, acid anhydrides, and chloroformates. Care should be taken as it may be sensitive to prolonged exposure to air and light.
Experimental Protocols
Objective: To synthesize this compound via N-methylation of 3-chloroaniline (B41212).
Materials:
-
3-Chloroaniline
-
Methylating agent (e.g., Iodomethane, Dimethyl sulfate)
-
A suitable base (e.g., Potassium carbonate, Sodium hydroxide)
-
An appropriate solvent (e.g., Acetone, Acetonitrile, or a biphasic system)
-
Deionized water
-
Organic solvent for extraction (e.g., Diethyl ether, Ethyl acetate)
-
Drying agent (e.g., Anhydrous sodium sulfate, Magnesium sulfate)
-
Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, separatory funnel, rotary evaporator)
Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-chloroaniline (1 equivalent) in the chosen solvent.
-
Addition of Base: Add the base (e.g., potassium carbonate, 1.5-2.0 equivalents) to the solution.
-
Addition of Methylating Agent: While stirring the mixture, add the methylating agent (e.g., iodomethane, 1.1-1.2 equivalents) dropwise at room temperature. The reaction may be exothermic.
-
Reaction: Heat the reaction mixture to reflux and maintain it for several hours. Monitor the progress of the reaction using an appropriate technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. If a solid precipitate (inorganic salts) is present, remove it by filtration.
-
Extraction: Transfer the filtrate to a separatory funnel. If the reaction was performed in a water-miscible solvent, add water to dissolve the salts and then extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate) multiple times.
-
Washing: Combine the organic extracts and wash them sequentially with water and brine to remove any remaining impurities.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude this compound by vacuum distillation to obtain the final product.
Logical Workflow Diagram
The following diagram illustrates a logical workflow for the synthesis and purification of this compound based on the protocol described above.
Caption: Workflow for the synthesis of this compound.
References
An In-depth Technical Guide to 3-chloro-N-methylaniline
This guide provides detailed information on the chemical structure and molecular properties of 3-chloro-N-methylaniline, a compound of interest for researchers, scientists, and professionals in drug development.
Chemical Properties and Structure
This compound, also known as N-methyl-3-chloroaniline, is a secondary amine.[1] Its chemical structure consists of a benzene (B151609) ring substituted with a chlorine atom at the meta-position (carbon 3) and a methylamino (-NHCH3) group.
Quantitative Data Summary
The key molecular properties of this compound are summarized in the table below for easy reference.
| Property | Value | Source |
| Molecular Formula | C₇H₈ClN | [2][3][4] |
| Molecular Weight | 141.60 g/mol | [2][3] |
| Exact Mass | 141.034527 g/mol | [2][4] |
| IUPAC Name | This compound | [2] |
| CAS Number | 7006-52-2 | [2] |
| SMILES | CNc1cccc(Cl)c1 | |
| InChIKey | WFGYSQDPURFIFL-UHFFFAOYSA-N | [2][4] |
Molecular Structure Visualization
The two-dimensional chemical structure of this compound is depicted in the diagram below. This visualization aids in understanding the spatial arrangement of atoms and functional groups within the molecule.
References
Synthesis of 3-chloro-N-methylaniline from 3-chloroaniline: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of synthetic routes for the N-methylation of 3-chloroaniline (B41212) to produce 3-chloro-N-methylaniline, a key intermediate in the synthesis of various pharmaceuticals and fine chemicals. This document details multiple methodologies, including the classic Eschweiler-Clarke reaction, modern catalytic approaches using methanol (B129727), and methylation with dimethyl carbonate. Each section includes detailed experimental protocols, quantitative data summaries, and a discussion of the reaction mechanisms and scope.
Introduction
This compound is a valuable secondary amine used in the synthesis of a range of organic molecules. The selective introduction of a methyl group onto the nitrogen atom of 3-chloroaniline is a critical transformation that can be achieved through several synthetic strategies. The choice of method often depends on factors such as scale, cost, desired selectivity (mono- vs. di-methylation), and environmental considerations. This guide explores three prominent methods for this conversion, providing the necessary technical details for their practical implementation in a laboratory setting.
Synthetic Methodologies and Experimental Protocols
This section outlines detailed experimental procedures for three distinct and effective methods for the synthesis of this compound from 3-chloroaniline.
Eschweiler-Clarke Reaction
The Eschweiler-Clarke reaction is a well-established method for the methylation of primary and secondary amines using an excess of formic acid and formaldehyde (B43269).[1][2] The reaction proceeds via reductive amination, where formaldehyde acts as the carbon source for the methyl group and formic acid serves as the reducing agent.[3][4] A key advantage of this method is that it typically stops at the tertiary amine stage, preventing the formation of quaternary ammonium (B1175870) salts.[1]
Experimental Protocol:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-chloroaniline (1.0 eq).
-
Add formic acid (approximately 2.0-3.0 eq) and an aqueous solution of formaldehyde (37%, approximately 2.0-3.0 eq).
-
Heat the reaction mixture to 80-100 °C and maintain it at this temperature for 12-18 hours.[2][3] The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
After completion, cool the mixture to room temperature and carefully neutralize it with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide (B78521) until the pH is approximately 8-9.
-
Extract the aqueous layer with a suitable organic solvent, such as dichloromethane (B109758) or ethyl acetate (B1210297) (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude this compound.
-
Purify the crude product by vacuum distillation or column chromatography on silica (B1680970) gel.
Catalytic N-Methylation with Methanol
The use of methanol as a C1 source for N-methylation is an attractive "green" alternative, with water being the only byproduct.[5] This transformation is typically catalyzed by transition metal complexes, such as those based on ruthenium or iridium, in the presence of a weak base.[5][6]
Experimental Protocol:
-
In a Schlenk tube or a pressure vessel equipped with a magnetic stir bar, add 3-chloroaniline (1.0 eq), the ruthenium or iridium catalyst (e.g., (DPEPhos)RuCl₂PPh₃, 0.5 mol%), and a weak base such as cesium carbonate (Cs₂CO₃, 0.5 eq).[5]
-
Add anhydrous methanol as the solvent.
-
Seal the vessel and heat the reaction mixture to 140-160 °C for 12-24 hours.[5][7]
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The residue can be purified by column chromatography on silica gel to afford the desired this compound.
N-Methylation with Dimethyl Carbonate (DMC)
Dimethyl carbonate (DMC) is a non-toxic and environmentally friendly methylating agent.[8][9] The reaction of anilines with DMC can be performed under various conditions, including in the presence of zeolites or in a continuous flow system with a base.[8][9] The following protocol is for a batch reaction using a basic catalyst.
Experimental Protocol:
-
In a high-pressure autoclave, combine 3-chloroaniline (1.0 eq), dimethyl carbonate (DMC, used in excess as both reagent and solvent), and a catalytic amount of a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or potassium carbonate (K₂CO₃).[8][10]
-
Seal the autoclave and heat the mixture to a temperature between 150 °C and 250 °C.[8] The optimal temperature may need to be determined empirically.
-
Maintain the reaction at this temperature for a specified residence time (e.g., 12-24 hours for a batch reaction).
-
After cooling the reactor to room temperature, vent any excess pressure.
-
Remove the excess DMC under reduced pressure.
-
The resulting crude product can be purified by vacuum distillation or column chromatography.
Data Presentation
The following table summarizes the key quantitative data for the described synthetic methods. Please note that yields are highly dependent on the specific reaction conditions and optimization.
| Parameter | Eschweiler-Clarke Reaction | Catalytic N-Methylation with Methanol | N-Methylation with Dimethyl Carbonate |
| Methylating Agent | Formaldehyde/Formic Acid | Methanol | Dimethyl Carbonate |
| Catalyst | None (acid-mediated) | Ru or Ir complex (e.g., 0.5 mol%) | Base (e.g., DBU, K₂CO₃) or Zeolite |
| Temperature | 80-100 °C[3] | 140-160 °C[5][7] | 150-250 °C[8] |
| Reaction Time | 12-18 hours | 12-24 hours | 12-24 hours (batch) |
| Typical Yield | >80%[3] | High yields reported for anilines | Good to excellent yields reported |
| Byproducts | CO₂, H₂O | H₂O | CO₂, Methanol |
Reaction Pathway and Workflow
The following diagrams illustrate the general chemical transformation and a typical experimental workflow for the synthesis and purification of this compound.
Conclusion
The synthesis of this compound from 3-chloroaniline can be successfully achieved through various methods, each with its own set of advantages and considerations. The Eschweiler-Clarke reaction offers a classic, high-yielding approach. Catalytic N-methylation with methanol and the use of dimethyl carbonate represent more modern, "greener" alternatives that avoid the use of stoichiometric, corrosive, or highly toxic reagents. The selection of the most appropriate method will depend on the specific requirements of the synthesis, including scale, available equipment, and cost-effectiveness. The detailed protocols and comparative data provided in this guide are intended to assist researchers and drug development professionals in making informed decisions and in the practical execution of this important chemical transformation.
References
- 1. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 2. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]
- 3. grokipedia.com [grokipedia.com]
- 4. Review of Modern Eschweiler–Clarke Methylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. rsc.org [rsc.org]
- 8. dspace.mit.edu [dspace.mit.edu]
- 9. iris.unive.it [iris.unive.it]
- 10. sedici.unlp.edu.ar [sedici.unlp.edu.ar]
Spectroscopic Profile of 3-chloro-N-methylaniline: A Technical Guide
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 3-chloro-N-methylaniline, a key intermediate in the synthesis of various organic compounds. The document is intended for researchers, scientists, and professionals in drug development, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
Spectroscopic Data
The following sections present the available and expected spectroscopic data for this compound, organized for clarity and comparative analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The ¹H and ¹³C NMR data for this compound provide detailed information about its proton and carbon framework.
¹H NMR Data
The proton NMR spectrum reveals the chemical environment of each hydrogen atom in the molecule. The data presented here was obtained in deuterated chloroform (B151607) (CDCl₃) at 400 MHz.
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 7.12 | t | 8.0 | Ar-H |
| 6.70 | dt | 19.9, 10.0 | Ar-H |
| 6.65 - 6.55 | m | - | Ar-H |
| 6.50 | dd | 8.1, 2.0 | Ar-H |
| 3.82 | s | - | N-H |
| 2.84 | s | - | N-CH₃ |
¹³C NMR Data
The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. The following data was acquired in CDCl₃ at 101 MHz.
| Chemical Shift (δ) ppm | Assignment |
| 150.33 | C-N |
| 134.90 | C-Cl |
| 130.02 | Ar-C |
| 116.86 | Ar-C |
| 111.76 | Ar-C |
| 110.73 | Ar-C |
| 30.41 | N-CH₃ |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400 | Medium | N-H stretch |
| 3100-3000 | Medium | Aromatic C-H stretch |
| 2950-2850 | Medium | Aliphatic C-H stretch (CH₃) |
| ~1600 | Strong | Aromatic C=C bending |
| ~1500 | Strong | Aromatic C=C bending |
| ~1320 | Strong | C-N stretch |
| 800-750 | Strong | C-H out-of-plane bending (meta-substitution) |
| ~700 | Strong | C-Cl stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering structural clues.
GC-MS Data
A Gas Chromatography-Mass Spectrometry (GC-MS) analysis of this compound has been reported.
| m/z (experimental) | m/z (calculated) | Assignment |
| 141.03 | 141.53 | [M]⁺ (Molecular Ion) |
The mass spectrum is expected to show a prominent molecular ion peak at m/z 141 and an isotope peak at m/z 143 with an intensity of approximately one-third of the molecular ion peak, which is characteristic of the presence of a chlorine atom. Common fragmentation pathways for N-methylanilines include the loss of the methyl group and cleavage of the aromatic ring.
Experimental Protocols
The following are detailed methodologies for the spectroscopic analysis of this compound.
NMR Spectroscopy
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
Instrumentation and Data Acquisition:
-
Spectrometer: A 400 MHz NMR spectrometer.
-
¹H NMR:
-
Pulse sequence: Standard single-pulse experiment.
-
Number of scans: 16.
-
Relaxation delay: 1.0 s.
-
Acquisition time: 4.0 s.
-
-
¹³C NMR:
-
Pulse sequence: Proton-decoupled single-pulse experiment.
-
Number of scans: 1024.
-
Relaxation delay: 2.0 s.
-
Acquisition time: 1.5 s.
-
-
Referencing: Chemical shifts are referenced to the residual solvent peak of CDCl₃ (δ = 7.26 ppm for ¹H and δ = 77.16 ppm for ¹³C).
Infrared (IR) Spectroscopy
Sample Preparation:
-
Neat Liquid: Place a drop of liquid this compound between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.
Instrumentation and Data Acquisition:
-
Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Mode: Attenuated Total Reflectance (ATR) or transmission.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 32.
-
A background spectrum of the empty accessory is recorded prior to the sample spectrum.
Mass Spectrometry (MS)
Sample Preparation:
-
Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as methanol (B129727) or acetonitrile.
-
For GC-MS analysis, the sample is injected directly into the gas chromatograph.
Instrumentation and Data Acquisition:
-
Technique: Gas Chromatography-Mass Spectrometry (GC-MS).
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
GC Column: A non-polar capillary column (e.g., DB-5ms).
-
Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Final hold: 5 minutes at 250 °C.
-
-
Mass Range: m/z 40-400.
Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: General workflow for spectroscopic analysis.
3-chloro-N-methylaniline safety, handling, and MSDS information
An In-depth Technical Guide to the Safety, Handling, and MSDS of 3-chloro-N-methylaniline
This document provides a comprehensive overview of the safety, handling, and Material Safety Data Sheet (MSDS) information for this compound (CAS No. 7006-52-2). It is intended for researchers, scientists, and professionals in drug development who may handle this compound.
Chemical Identification
This compound is a secondary amine and a chlorinated aromatic compound.[1][2] It is used as a starting material or intermediate in the synthesis of various chemical compounds, including N1-(3-chlorophenyl)-N1-methyl-1,2-ethanediamine dihydrochloride.[1][2]
| Identifier | Value |
| IUPAC Name | This compound[3] |
| Synonyms | Benzenamine, 3-chloro-N-methyl-[3] |
| CAS Number | 7006-52-2[1][3] |
| Molecular Formula | C₇H₈ClN[3] |
| Molecular Weight | 141.60 g/mol [1][3] |
| InChI Key | WFGYSQDPURFIFL-UHFFFAOYSA-N[1] |
Hazard Identification
This compound is classified as a hazardous substance. The GHS classification indicates it can be harmful if swallowed, in contact with skin, or inhaled, and causes skin and eye irritation.[3][4] It may also cause respiratory irritation and is suspected of causing genetic defects and damage to organs through prolonged or repeated exposure.[4]
Hazard Pictograms: GHS07, GHS08
Table 1: GHS Hazard and Precautionary Statements
| Code | Statement | Source |
|---|---|---|
| Hazard Statements | ||
| H302 | Harmful if swallowed | [3][4] |
| H312 | Harmful in contact with skin | [3][4] |
| H315 | Causes skin irritation | [3][4] |
| H319 | Causes serious eye irritation | [3][4] |
| H331 | Toxic if inhaled | [4] |
| H335 | May cause respiratory irritation | [3][4] |
| H341 | Suspected of causing genetic defects | [4] |
| H373 | May cause damage to organs through prolonged or repeated exposure | [4] |
| Precautionary Statements | ||
| P201/P202 | Obtain special instructions before use / Do not handle until all safety precautions have been read and understood | [4] |
| P260/P261 | Do not breathe dust/fume/gas/mist/vapours/spray | [4] |
| P264 | Wash skin thoroughly after handling | [4] |
| P270 | Do not eat, drink or smoke when using this product | [4] |
| P271 | Use only outdoors or in a well-ventilated area | [4] |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection | [4] |
| P302+P352 | IF ON SKIN: Wash with plenty of water | [5] |
| P304+P340 | IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing | [4] |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing | [4] |
| P308+P313 | IF exposed or concerned: Get medical advice/attention | [4] |
| P405 | Store locked up | [4] |
| P501 | Dispose of contents/container to an approved waste disposal plant |[5] |
Physical and Chemical Properties
Table 2: Physical and Chemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Physical State | Liquid | [6] |
| Boiling Point | 243-244 °C | [1][2] |
| Density | 1.156 g/mL at 25 °C | [1][2] |
| Refractive Index | n20/D 1.5840 |[1][2] |
First Aid Measures
Prompt medical attention is crucial in case of exposure. Always show the safety data sheet to the attending physician.[7][8]
-
General Advice: Consult a physician immediately.[4]
-
If Inhaled: Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration and consult a physician.[6][7]
-
In Case of Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water. Seek medical attention.[5][7]
-
In Case of Eye Contact: Rinse cautiously and thoroughly with water for several minutes.[4] If present, remove contact lenses if it is easy to do so. Continue rinsing and seek immediate medical advice.[4][5]
-
If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person.[8] Rinse the mouth with water and consult a physician immediately.[7][8]
Absorption of chloroanilines into the body can lead to the formation of methemoglobin, causing cyanosis (a bluish discoloration of the skin).[7][8] The onset of symptoms may be delayed by 2 to 4 hours or more.[7][8]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[7][8]
-
Unsuitable Extinguishing Media: Do not use a heavy water stream.[9]
-
Specific Hazards: Combustion may produce toxic fumes, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen chloride gas.[6][7][8]
-
Protective Equipment for Firefighters: Wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes.[6][7][8]
Accidental Release Measures
-
Personal Precautions: Evacuate personnel to a safe area.[7] Wear personal protective equipment, including respiratory protection, chemical-resistant gloves, and safety goggles.[8] Avoid breathing vapors, mist, or gas and ensure adequate ventilation.[4][7]
-
Environmental Precautions: Prevent the substance from entering drains, sewers, or waterways.[7][8] Discharge into the environment must be avoided.[7]
-
Methods for Containment and Cleaning Up: For spills, use an inert absorbent material (e.g., sand, earth, or vermiculite) to soak up the substance.[7][10] Collect the material into suitable, labeled, and closed containers for disposal as hazardous waste.[7][8]
Handling and Storage
-
Safe Handling: Use in a well-ventilated area.[4] Avoid all personal contact, including inhalation of vapors or mist and contact with skin and eyes.[4][5][7] Do not eat, drink, or smoke when using this product.[4] Wash hands thoroughly after handling.[4]
-
Storage Conditions: Store in a cool, dry, and well-ventilated place.[4][7] Keep containers tightly closed and sealed.[4][7] Store locked up.[4] Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[7][8]
-
Incompatible Materials: Avoid contact with strong oxidizing agents, acids, acid chlorides, acid anhydrides, and chloroformates.[6][8]
Exposure Controls and Personal Protection
-
Engineering Controls: Ensure adequate ventilation, especially in confined areas.[6] Eyewash stations and safety showers should be located close to the workstation.[6]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield. Use equipment tested and approved under government standards such as NIOSH (US) or EN 166 (EU).[7][11]
-
Skin Protection: Handle with chemical-resistant gloves (inspect before use).[7] Wear a complete suit protecting against chemicals. The type of protective equipment must be selected based on the concentration and amount of the dangerous substance at the specific workplace.[7]
-
Respiratory Protection: If risk assessment indicates that air-purifying respirators are necessary, use a full-face respirator with appropriate cartridges (e.g., type ABEK (EN 14387)) as a backup to engineering controls.[7]
-
Stability and Reactivity
-
Reactivity: No data is available for this compound, but related compounds may be sensitive to prolonged exposure to air and light.[12]
-
Chemical Stability: The material is stable under normal, recommended storage conditions.[6][8]
-
Possibility of Hazardous Reactions: No hazardous reactions are known under normal processing conditions.[6]
-
Conditions to Avoid: Incompatible products.[6]
-
Incompatible Materials: Strong oxidizing agents, acids, acid anhydrides, acid chlorides, and chloroformates.[6][8]
-
Hazardous Decomposition Products: Under fire conditions, it may decompose to form carbon oxides, nitrogen oxides (NOx), and hydrogen chloride gas.[6][8]
Toxicological Information
This substance is considered toxic and may cause significant health effects through various exposure routes. Absorption can lead to methemoglobinemia, with symptoms like cyanosis, headache, nausea, and confusion that may be delayed.[7]
Table 3: Acute Toxicity Data for Related Chloroanilines
| Route | Species | Value | Compound | Source |
|---|---|---|---|---|
| Oral LD50 | Rat | 574 mg/kg | 3-Chloro-2-methylaniline | [6][8] |
| Oral LD50 | Rat (male) | ca. 754 mg/kg bw | 3-chloro-o-toluidine | [11] |
| Dermal LD50 | Rat (male) | 765 mg/kg bw | 3-chloro-o-toluidine |[11] |
Note: Data is for structurally similar compounds as specific LD50 values for this compound were not found in the provided search results.
Ecological Information
This substance is expected to be toxic to aquatic life, potentially with long-lasting effects.[7] Environmental release should be strictly avoided.[7]
Table 4: Ecotoxicity Data for Related Chloroanilines
| Test | Species | Value | Compound | Source |
|---|---|---|---|---|
| Toxicity to fish (LC50) | Danio rerio (zebra fish) | 33.2 mg/l - 96 h | 3-Chloro-2-methylaniline | [8] |
| Toxicity to daphnia (EC50) | Daphnia magna (Water flea) | 1.8 - 3.2 mg/l - 48 h | 3-Chloro-2-methylaniline | [8] |
| Toxicity to fish (LC0) | Leuciscus idus | 6 mg/L - 96 h | 3-chloro-o-toluidine |[11] |
Note: Data is for structurally similar compounds as specific ecotoxicity values for this compound were not found in the provided search results.
Disposal Considerations
Dispose of this chemical and its container as hazardous waste.[7] Offer surplus and non-recyclable solutions to a licensed disposal company.[8] Do not allow the product to enter drains.[7] Disposal must be in accordance with all applicable federal, state, and local environmental regulations.[5]
Transport Information
Proper shipping classification and labeling are required for the transport of this hazardous material. Consult relevant regulations (e.g., DOT, IATA, IMDG) for specific requirements.
Regulatory Information
This substance is subject to various chemical regulations. Users should ensure compliance with all relevant national and international laws. For example, it is listed under GHS classifications.[3]
Other Information
The information provided in this guide is based on currently available data and is believed to be accurate. However, it is provided without any warranty, express or implied, regarding its correctness. The conditions or methods of handling, storage, use, and disposal of the product are beyond our control and may be beyond our knowledge. For these and other reasons, we do not assume responsibility and expressly disclaim liability for loss, damage, or expense arising out of or in any way connected with the handling, storage, use, or disposal of this product.
References
- 1. N-Methyl-3-chloroaniline 97 7006-52-2 [sigmaaldrich.com]
- 2. This compound | 7006-52-2 [chemicalbook.com]
- 3. This compound | C7H8ClN | CID 138900 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemicalbook.com [chemicalbook.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. fishersci.com [fishersci.com]
- 7. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. aarti-industries.com [aarti-industries.com]
- 10. static.cymitquimica.com [static.cymitquimica.com]
- 11. echemi.com [echemi.com]
- 12. echemi.com [echemi.com]
Navigating the Solubility of 3-chloro-N-methylaniline: A Technical Guide for Researchers
Introduction
3-chloro-N-methylaniline is a substituted aromatic amine of significant interest in the fields of pharmaceutical and chemical synthesis. A thorough understanding of its solubility in various organic solvents is fundamental for its application in drug development, process optimization, and quality control. This technical guide provides a comprehensive overview of the solubility characteristics of this compound, including a qualitative summary based on analogous compounds and detailed experimental protocols for quantitative determination. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development by equipping them with the necessary knowledge and methodologies to effectively utilize this compound.
Predicted Solubility Profile
While specific quantitative solubility data for this compound is not extensively available in peer-reviewed literature, a qualitative assessment can be inferred from the behavior of structurally similar compounds. The principle of "like dissolves like" suggests that the polarity of the solvent plays a crucial role in the dissolution of this compound. This compound possesses both a polar secondary amine group and a largely non-polar chlorophenyl ring, indicating that its solubility will be highest in solvents with intermediate to high polarity.
Based on data from analogous compounds such as 4-chloroaniline (B138754) and N-methylaniline, it is anticipated that this compound will exhibit good solubility in polar organic solvents and limited solubility in water.[1][2]
Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Specific Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | High | Capable of hydrogen bonding with the secondary amine group. |
| Polar Aprotic | Acetone, Dichloromethane, Ethyl Acetate | Moderate to High | Can engage in dipole-dipole interactions with the polar functionalities of the molecule. |
| Non-Polar | Hexane, Toluene | Low | Limited intermolecular interactions with the polar amine and chloro groups. |
Experimental Protocols for Solubility Determination
To obtain precise and reliable quantitative solubility data for this compound, rigorous experimental determination is essential. The following section details two widely accepted methods for this purpose.
Gravimetric Method
The gravimetric method is a straightforward and cost-effective technique for determining solubility. It involves preparing a saturated solution, evaporating the solvent, and weighing the dissolved solute.
Materials:
-
This compound
-
Selected organic solvents
-
Thermostatic shaker or water bath
-
Analytical balance
-
Volumetric flasks
-
Pipettes
-
Evaporating dish or beaker
-
Drying oven
Procedure:
-
Saturation: Add an excess amount of this compound to a known volume of the chosen organic solvent in a sealed container.
-
Equilibration: Place the container in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The presence of undissolved solid at the end of this period confirms saturation.
-
Sample Collection: Allow the undissolved solid to settle. Carefully withdraw a known volume of the clear supernatant using a pre-heated or pre-cooled pipette to avoid temperature fluctuations that could alter the solubility.
-
Solvent Evaporation: Transfer the aliquot to a pre-weighed evaporating dish or beaker. Evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For high-boiling point solvents, a rotary evaporator may be used.
-
Drying and Weighing: Once the solvent is removed, place the dish or beaker in a drying oven at a temperature below the boiling point of this compound until a constant weight is achieved.
-
Calculation: The solubility (S) can be calculated using the following formula: S (g/L) = (Mass of dish with solute - Mass of empty dish) / Volume of aliquot (L)
High-Performance Liquid Chromatography (HPLC) Method
The HPLC method offers higher precision and is particularly suitable for determining the solubility of compounds that are difficult to analyze gravimetrically or are available in small quantities.
Materials:
-
This compound (as a standard)
-
Selected organic solvents
-
HPLC system with a suitable detector (e.g., UV-Vis)
-
Appropriate HPLC column (e.g., C18)
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.45 µm)
Procedure:
-
Preparation of Calibration Curve:
-
Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.
-
Inject each standard solution into the HPLC system and record the corresponding peak area.
-
Plot a calibration curve of peak area versus concentration.
-
-
Sample Preparation:
-
Prepare a saturated solution of this compound in the selected solvent as described in the gravimetric method (Steps 1 and 2).
-
-
Sample Analysis:
-
Withdraw an aliquot of the clear supernatant and filter it through a syringe filter to remove any undissolved particles.
-
Dilute the filtered solution with a known volume of the solvent to bring the concentration within the linear range of the calibration curve.
-
Inject the diluted solution into the HPLC system and record the peak area.
-
-
Calculation:
-
Use the calibration curve to determine the concentration of this compound in the diluted sample.
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor.
-
Experimental Workflow
The following diagram illustrates a generalized workflow for the experimental determination of solubility.
Workflow for Solubility Determination
Conclusion
This technical guide provides a foundational understanding of the solubility of this compound in organic solvents. While quantitative data is sparse, the provided qualitative predictions and detailed experimental protocols offer a robust framework for researchers to determine this critical physicochemical property. An accurate assessment of solubility is indispensable for the successful design of synthetic routes, purification strategies, and formulation development in the pharmaceutical and chemical industries.
References
The Synthetic Versatility of 3-chloro-N-methylaniline: A Technical Guide for Chemical Innovation
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-chloro-N-methylaniline is a versatile aromatic amine that serves as a crucial building block in the landscape of modern organic synthesis. Its unique substitution pattern—a chlorine atom at the meta position and an N-methyl group—imparts specific reactivity and physical properties that make it a valuable intermediate in the synthesis of a wide array of fine chemicals. This technical guide provides an in-depth exploration of the applications of this compound, with a particular focus on its role in the development of pharmaceuticals, agrochemicals, and dyes. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to support researchers in leveraging this compound for their synthetic endeavors.
Synthesis of this compound
The primary route to this compound involves the N-methylation of 3-chloroaniline (B41212). Various methods have been developed for this transformation, with catalytic processes using methanol (B129727) as the methylating agent gaining prominence due to their efficiency and sustainability.
Experimental Protocol: N-methylation of 3-chloroaniline
A general procedure for the selective mono-N-methylation of anilines using a heterogeneous nickel catalyst and methanol is as follows:
Materials:
-
3-chloroaniline
-
Methanol
-
Heterogeneous Nickel Catalyst (e.g., Ni/ZnAlOx)
-
Autoclave reactor
-
Nitrogen gas
Procedure:
-
To a 50 mL autoclave equipped with a magnetic stirrer and temperature controller, add 3-chloroaniline (1.0 mmol), the nickel catalyst (40 mg), and methanol (10 mL).
-
Seal the autoclave and purge with nitrogen gas to remove air.
-
Pressurize the autoclave with nitrogen to the desired pressure (e.g., 10 bar).
-
Heat the reaction mixture to the specified temperature (e.g., 160 °C) and stir for the designated reaction time (e.g., 4-24 hours).
-
After the reaction is complete, cool the autoclave to room temperature.
-
The reaction mixture can be analyzed by GC-MS and GC to determine conversion and selectivity.
This process can be optimized by adjusting the catalyst, temperature, pressure, and reaction time to achieve high yields of this compound.
Applications in Pharmaceutical Synthesis
This compound and its immediate precursor, 3-chloroaniline, are key intermediates in the synthesis of several active pharmaceutical ingredients (APIs). A prominent example is the synthesis of Trazodone, an antidepressant medication. While many documented syntheses of Trazodone start with 3-chloroaniline, the N-methylated derivative can be a crucial component in analogous structures or alternative synthetic routes.
Case Study: Trazodone and its Mechanism of Action
Trazodone is a serotonin (B10506) antagonist and reuptake inhibitor (SARI).[1] Its primary mechanism of action involves the potent antagonism of the serotonin 2A (5-HT2A) receptor, a G-protein coupled receptor (GPCR).[2][3] At lower doses, this antagonism, along with blockade of H1 histamine (B1213489) and α1-adrenergic receptors, leads to sedative effects, making it useful for treating insomnia.[2][4] At higher doses, Trazodone also inhibits the serotonin transporter (SERT), leading to its antidepressant effects.[2][3]
The 5-HT2A receptor is coupled to the Gq/11 signaling pathway.[5] Antagonism of this receptor by Trazodone blocks the downstream signaling cascade initiated by serotonin.
Caption: Trazodone's antagonism of the 5-HT2A receptor.
Synthesis of Trazodone Intermediates
The synthesis of Trazodone often involves the reaction of 1-(3-chlorophenyl)piperazine (B195711) with a suitable alkylating agent. 3-chloroaniline is the common starting material for preparing this piperazine (B1678402) derivative.
Caption: Synthesis of a key Trazodone intermediate.
Applications in Heterocyclic Synthesis
This compound is a valuable precursor for the synthesis of various heterocyclic compounds, which are scaffolds for many biologically active molecules.
Synthesis of N-substituted Quinoxalin-2-amine (B120755) Derivatives
Microwave-assisted synthesis has been shown to be an efficient method for the preparation of N-substituted quinoxalin-2-amine derivatives from 2,3-dichloroquinoxaline (B139996) and N-substituted anilines.
Materials:
-
This compound
-
2,3-dichloroquinoxaline (DCQX)
-
n-Butanol
-
Microwave reactor
Procedure:
-
In a microwave-safe reaction vessel, combine 2,3-dichloroquinoxaline (1 mmol) and this compound (1 mmol) in n-butanol (2 mL).
-
Seal the vessel and subject the mixture to microwave irradiation at a specified power and temperature for a short duration (e.g., 120°C for 20 minutes).
-
After cooling, the solvent is removed under reduced pressure.
-
The crude product can be purified by crystallization from a suitable solvent like ethanol.
Quantitative Data for Related N-Arylation Reactions
The following table summarizes yields and reaction times for the synthesis of Trazodone and its intermediates, highlighting the efficiency of microwave-assisted methods.
| Starting Material | Reagent | Product | Method | Yield (%) | Time | Reference |
| 3-chloroaniline | bis-(2-chloroethylamine) hydrochloride | 1-(3-chlorophenyl)-piperazine hydrochloride | Conventional | 84-85 | >12 h | [6] |
| 3-chloroaniline | bis-(2-chloroethylamine) hydrochloride | 1-(3-chlorophenyl)-piperazine hydrochloride | Microwave | >95 | <2 min | [6] |
| 1-(3-chlorophenyl)-piperazine | 1-bromo-3-chloropropane | 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine | Conventional | 72-73 | >15 h | [6] |
| 1-(3-chlorophenyl)-piperazine | 1-bromo-3-chloropropane | 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine | Microwave | >85 | <2 min | [6] |
| 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine | 1,2,4-triazolo[4,3-a]pyridin-3(2H)-one | Trazodone | Conventional | 84-85 | >15 h | [6] |
| 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine | 1,2,4-triazolo[4,3-a]pyridin-3(2H)-one | Trazodone | Microwave | >95 | <2 min | [6] |
Conclusion
This compound is a cornerstone intermediate with significant applications in organic synthesis, particularly in the pharmaceutical industry. Its utility in constructing complex molecules like Trazodone underscores its importance in drug discovery and development. The methodologies presented in this guide, from its synthesis via N-methylation to its application in forming heterocyclic systems, provide a robust framework for researchers. The continued exploration of this versatile building block is poised to unlock new avenues for the creation of novel and impactful chemical entities.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. graylab.ucdavis.edu [graylab.ucdavis.edu]
- 4. Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 6. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Pivotal Role of 3-Chloro-N-methylaniline and its Analogs as Precursors in Modern Pharmaceutical Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The chlorinated aniline (B41778) scaffold, particularly derivatives like 3-chloro-N-methylaniline, represents a cornerstone in the synthesis of a wide array of pharmaceuticals. The strategic placement of a chlorine atom on the aniline ring significantly influences the physicochemical properties and biological activity of the resulting drug molecules. This technical guide delves into the core utility of this compound and its structural analogs as key precursors in the synthesis of prominent pharmaceuticals, with a detailed focus on the anxiolytic agent Chlordiazepoxide and the tricyclic antidepressant Clomipramine. This document provides in-depth experimental protocols, quantitative data, and visual representations of synthetic and biological pathways to serve as a comprehensive resource for professionals in drug discovery and development.
The Significance of the Chloroaniline Moiety in Drug Design
The presence of a chlorine atom on an aromatic ring can profoundly impact a molecule's lipophilicity, metabolic stability, and binding affinity to its biological target. In the context of drug design, the chloro-substituted aniline moiety is a versatile building block that allows for the construction of complex heterocyclic systems. 3-Chloroaniline and its N-methylated derivative are particularly valuable due to the specific electronic and steric properties conferred by the meta-positioned chlorine atom. These precursors are instrumental in the synthesis of drugs targeting the central nervous system (CNS), among other therapeutic areas.
Synthesis of Chlordiazepoxide: A Benzodiazepine (B76468) Anxiolytic
Chlordiazepoxide, a widely prescribed benzodiazepine for the management of anxiety and alcohol withdrawal, is synthesized from a chloroaniline-derived precursor. While not directly synthesized from this compound, its synthesis commences with 2-amino-5-chlorobenzophenone (B30270), a compound readily prepared from p-chloroaniline, a close structural analog.
Synthesis of the Precursor: 2-Amino-5-chlorobenzophenone
The synthesis of the key intermediate, 2-amino-5-chlorobenzophenone, can be achieved through a Friedel-Crafts acylation of p-chloroaniline with benzoyl chloride, followed by hydrolysis. One documented method involves the reaction of p-chloroaniline with benzonitrile (B105546) in the presence of boron trichloride (B1173362) and aluminum chloride[1].
Multi-step Synthesis of Chlordiazepoxide
The conversion of 2-amino-5-chlorobenzophenone to Chlordiazepoxide involves a series of well-defined steps, including oxime formation, cyclization, and amination. A novel and efficient method for the final step is detailed in the patent CN105272927A, which describes the reaction of 7-chloro-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepine-2-keto-4-oxide with a monomethylamine solution[2].
-
Reaction Setup: In a reaction flask, successively add 286.7 g of 7-chloro-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepine-2-keto-4-oxide, 14.4 mL of acetic acid, 24 g of anhydrous magnesium sulfate, and 600 mL of methanol (B129727).
-
Cooling: Cool the reaction mixture to 10-15 °C.
-
Addition of Methylamine: While stirring, slowly add 430.1 g of a 35% (w/w) methanol solution of monomethylamine, ensuring the reaction temperature is maintained below 25 °C.
-
Reaction: After the addition is complete, maintain the temperature at 20-25 °C and continue stirring for 6 hours.
-
Crystallization and Filtration: Cool the mixture to 5-10 °C, and stir for 1 hour to induce crystallization. Filter the mixture and wash the filter cake with alcohol.
-
Work-up: The crude product is further purified by making a slurry in water, filtering, and washing until neutral.
-
Purification: The crude product is dried and then recrystallized from ethanol (B145695) with activated carbon to yield pure chlordiazepoxide.
Quantitative Data for Chlordiazepoxide Synthesis
| Parameter | Value | Reference |
| Starting Material | 7-chloro-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepine-2-keto-4-oxide | [2] |
| Yield | 81.5% - 85.4% | [2] |
| Purity (HPLC) | 99.4% - 99.7% | [2] |
| Reaction Time | 6 hours | [2] |
| Reaction Temperature | 20-25 °C | [2] |
Experimental Workflow for Chlordiazepoxide Synthesis
Synthesis of Clomipramine: A Tricyclic Antidepressant
Clomipramine, a potent serotonin (B10506) reuptake inhibitor used in the treatment of obsessive-compulsive disorder and major depressive disorder, is synthesized from a 3-chloro-substituted iminodibenzyl (B195756) precursor. The synthesis of this key intermediate can be traced back to aniline derivatives.
Synthesis of the Precursor: 3-Chloro-iminodibenzyl
The synthesis of 3-chloro-iminodibenzyl typically starts from iminodibenzyl, which undergoes acylation, nitration, reduction of the nitro group to an amino group, followed by a Sandmeyer reaction to introduce the chlorine atom, and finally deacetylation[3]. A patent (CN102010349A) details the synthesis of the N-acetylated chloro-iminodibenzyl intermediate.
Synthesis of Clomipramine
The final step in the synthesis of Clomipramine involves the alkylation of 3-chloro-iminodibenzyl with 3-dimethylaminopropyl chloride in the presence of a base[4].
-
Reaction Setup: In a suitable reactor, dissolve 3-chloro-10,11-dihydro-5H-dibenz[b,f]azepine (3-chloro-iminodibenzyl) in an appropriate solvent such as toluene.
-
Addition of Base: Add a base, such as sodium hydroxide.
-
Addition of Alkylating Agent: Add 3-(dimethylamino)propyl chloride to the reaction mixture.
-
Reaction: Heat the mixture and maintain the reaction until completion, which can be monitored by techniques like TLC or HPLC.
-
Work-up: After the reaction is complete, cool the mixture and perform an aqueous work-up to remove the base and other water-soluble impurities.
-
Isolation and Purification: The organic layer containing the product is separated, and the solvent is removed under reduced pressure. The crude Clomipramine is then purified, typically by recrystallization from a suitable solvent to yield the final product.
Quantitative Data for Clomipramine Intermediate Synthesis
| Parameter | Value | Reference |
| Starting Material | 3-amino-N-acetyl iminodibenzyl | [5] |
| Yield (of N-acetyl-3-chloro-iminodibenzyl) | 67.6% - 70.5% | [5] |
| Purity (of N-acetyl-3-chloro-iminodibenzyl) | 99.7% | [5] |
| Reaction Temperature (Sandmeyer) | 60-65 °C | [5] |
Experimental Workflow for Clomipramine Synthesis
Mechanism of Action: GABAa Receptor Signaling Pathway
Chlordiazepoxide, as a benzodiazepine, exerts its anxiolytic effects by modulating the gamma-aminobutyric acid type A (GABAa) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. Benzodiazepines bind to a specific allosteric site on the GABAa receptor, distinct from the GABA binding site. This binding potentiates the effect of GABA, leading to an increased influx of chloride ions and hyperpolarization of the neuron, which results in neuronal inhibition and the subsequent sedative and anxiolytic effects.
GABAa Receptor Signaling Pathway
Conclusion
This compound and its related chloroaniline analogs are indispensable precursors in the pharmaceutical industry. Their role in the synthesis of complex and vital medications such as Chlordiazepoxide and Clomipramine underscores their importance. The synthetic routes, while multi-stepped, are well-established and optimized for yield and purity. A thorough understanding of these synthetic pathways, coupled with insights into the mechanism of action of the final drug products, is crucial for innovation in drug discovery and the development of new therapeutic agents. This guide provides a foundational resource for researchers and professionals dedicated to advancing pharmaceutical science.
References
The Utility of 3-Chloro-N-methylaniline in Dye Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding the Reactivity of 3-Chloro-N-methylaniline
This compound is an aromatic amine derivative with potential as an intermediate in the synthesis of various organic compounds, including dyes. However, its chemical nature as a secondary amine dictates the feasible synthetic routes for its application in dye chemistry. A common misconception is its direct use in the formation of azo dyes, the largest class of synthetic colorants.
The synthesis of azo dyes relies on a two-step process: the diazotization of a primary aromatic amine, followed by an azo coupling reaction.[1] Primary aromatic amines react with nitrous acid to form a relatively stable diazonium salt, which then acts as an electrophile in the subsequent coupling step.[1] In contrast, secondary aromatic amines, such as this compound, react with nitrous acid to form N-nitrosoamines.[2] These N-nitrosoamines do not typically undergo the azo coupling reaction required for the formation of the characteristic -N=N- chromophore of azo dyes.
While there are pathways such as the Fischer-Hepp rearrangement, where an N-nitrosoamine can be converted to a C-nitroso compound, a more direct and well-established method for incorporating N-alkylanilines into dye structures is through the synthesis of triarylmethane dyes.[3][4]
This technical guide will focus on the viable application of this compound as a precursor in the synthesis of triarylmethane dyes, providing a detailed experimental protocol and relevant technical data.
Synthesis of Triarylmethane Dyes Using this compound
Triarylmethane dyes are a class of intensely colored synthetic dyes.[5] A common synthetic route involves the condensation of an aromatic aldehyde with N-alkylanilines in the presence of an acid catalyst.[2][6] In this proposed synthesis, this compound would react with benzaldehyde (B42025) in a manner analogous to the synthesis of Malachite Green from N,N-dimethylaniline.[7][8]
The reaction proceeds in two main stages:
-
Condensation: An electrophilic substitution reaction where benzaldehyde condenses with two molecules of this compound to form a colorless leuco base.
-
Oxidation: The leuco base is then oxidized to form the final, intensely colored triarylmethane dye.
Experimental Protocol: Synthesis of a this compound-based Triarylmethane Dye
This protocol is adapted from the established synthesis of Malachite Green and provides a framework for the synthesis of a novel dye using this compound.
Materials:
-
This compound
-
Benzaldehyde
-
Concentrated Sulfuric Acid (or anhydrous Zinc Chloride)
-
Sodium Hydroxide (B78521) solution
-
Lead Dioxide (PbO₂) or Manganese Dioxide (MnO₂)
-
Dilute Hydrochloric Acid
-
Ethanol (for recrystallization)
Procedure:
Step 1: Synthesis of the Leuco Base
-
In a round-bottom flask equipped with a reflux condenser, combine one molar equivalent of benzaldehyde and two molar equivalents of this compound.
-
Slowly add a catalytic amount of concentrated sulfuric acid or anhydrous zinc chloride while stirring.
-
Heat the reaction mixture under reflux at 100-120°C for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully neutralize the mixture with a sodium hydroxide solution. The colorless leuco base of the triarylmethane dye is expected to precipitate.
-
Isolate the precipitated leuco base by filtration and wash thoroughly with water to remove any unreacted starting materials and salts.
Step 2: Oxidation to the Triarylmethane Dye
-
Suspend the washed and dried leuco base in dilute hydrochloric acid in a beaker with constant stirring.
-
Gradually add an oxidizing agent, such as lead dioxide (PbO₂) or manganese dioxide (MnO₂), in small portions. The appearance of an intense color indicates the formation of the dye.
-
Continue stirring for approximately 2 hours to ensure complete oxidation.
-
Filter the reaction mixture to remove the excess oxidizing agent and any other solid impurities.
-
The resulting colored solution contains the crude triarylmethane dye.
Step 3: Purification
-
The crude dye can be purified by recrystallization from a suitable solvent, such as ethanol, to obtain the final product in a more pure form.
Data Presentation
The following table summarizes the expected and known quantitative data for reactants and a representative triarylmethane dye, Malachite Green, to provide a comparative baseline. The data for the dye synthesized from this compound would need to be determined experimentally.
| Compound | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Key Spectroscopic Data (λmax) |
| This compound | 141.60 | N/A | 224-226 | N/A |
| Benzaldehyde | 106.12 | -26 | 178.1 | N/A |
| Malachite Green (oxalate salt) | 929.00 | 164 (decomposes) | N/A | 621 nm |
| Proposed Dye Product | To be determined | To be determined | To be determined | To be determined |
Visualization of the Synthetic Pathway
The following diagrams illustrate the key logical and experimental workflows in the synthesis of a triarylmethane dye from this compound.
References
- 1. US1694057A - Process of making triphenylmethane dyes - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. Fischer–Hepp rearrangement - Wikipedia [en.wikipedia.org]
- 4. surendranathcollege.ac.in [surendranathcollege.ac.in]
- 5. Triphenylmethane dye | Synthesis, Structure, Properties | Britannica [britannica.com]
- 6. m.youtube.com [m.youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. journalcmpr.com [journalcmpr.com]
Stability and Storage of 3-chloro-N-methylaniline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and storage conditions for 3-chloro-N-methylaniline. The information is compiled from publicly available safety data sheets and scientific literature on related compounds, offering crucial insights for handling, long-term storage, and experimental design involving this chemical.
Core Stability Profile and Recommended Storage
Proper storage and handling are paramount to maintain the integrity of this compound and ensure the reliability of experimental results. The compound exhibits sensitivity to environmental factors, and adherence to recommended conditions is critical.
Summary of Stability and Storage Recommendations
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool, dry place.[1] Some sources suggest storing below +30°C.[1][2] | Prevents thermal degradation and potential polymerization. |
| Atmosphere | Keep container tightly closed in a dry and well-ventilated place.[3] Store under an inert atmosphere.[1] | Minimizes exposure to air and moisture, which can lead to oxidative degradation and hydrolysis.[4] |
| Light Exposure | Keep in a dark place.[1] Protect from light.[5] | The compound darkens on exposure to light, indicating photochemical decomposition.[4] |
| Container | Use a tightly sealed, suitable container. Opened containers must be carefully resealed and kept upright.[3][6] | Prevents leakage and contamination. |
| Incompatible Materials | Avoid strong oxidizing agents, acids, acid chlorides, acid anhydrides, and chloroformates.[5][7] | These substances can react vigorously with this compound, leading to degradation and potentially hazardous situations. |
Potential Degradation Pathways
While specific degradation pathways for this compound are not extensively documented in the available literature, insights can be drawn from studies on analogous compounds such as anilines, N-methylanilines, and chloroanilines. The primary degradation routes are anticipated to be oxidation and photodegradation.
Oxidative degradation of N-methylaniline can proceed via the formation of various colored products, suggesting polymerization and the formation of quinone-like structures.[3][6] The presence of the chlorine atom on the aromatic ring may influence the rate and products of degradation. Photodegradation of chloroanilines in aqueous solutions can involve hydroxylation of the aromatic ring and dehalogenation.[8]
Based on this, a proposed degradation pathway for this compound could involve initial oxidation of the amino group, followed by polymerization or further reactions on the aromatic ring.
Experimental Protocols for Stability Testing
Due to the absence of specific, published stability-indicating methods for this compound, a general experimental protocol for forced degradation studies is provided below. This protocol is based on established guidelines for pharmaceutical stability testing and can be adapted for this specific compound.[9][10]
General Protocol for Forced Degradation Studies
Objective: To identify potential degradation products and pathways for this compound and to develop a stability-indicating analytical method.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid compound to dry heat at 80°C for 48 hours.
-
Photodegradation: Expose the stock solution to UV light (254 nm) and visible light for a specified duration (e.g., 24 hours).
3. Sample Analysis:
-
At appropriate time points, withdraw samples from each stress condition.
-
Neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration for analysis.
-
Analyze the samples using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with a UV detector. A reversed-phase C18 column is often suitable for aniline (B41778) derivatives.[5][11]
4. Method Development and Validation:
-
The analytical method should be capable of separating the parent compound from all significant degradation products.
-
Validate the method for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.
Conclusion
While this compound is stable under recommended storage conditions, it is susceptible to degradation from exposure to air, light, and incompatible chemicals. For researchers and professionals in drug development, a thorough understanding of these stability characteristics is essential for maintaining sample integrity and ensuring the accuracy of experimental outcomes. The provided general protocol for forced degradation studies serves as a starting point for developing a robust, stability-indicating analytical method tailored to this compound. Further investigation into the specific degradation products and kinetics is recommended for a complete stability profile.
References
- 1. asianpubs.org [asianpubs.org]
- 2. mdpi.com [mdpi.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. Aniline | C6H5NH2 | CID 6115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 10. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 11. Bot Verification [rasayanjournal.co.in]
A Technical Guide to High-Purity 3-chloro-N-methylaniline for Research and Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of high-purity 3-chloro-N-methylaniline, a key chemical intermediate for various applications, including pharmaceutical synthesis. This document outlines commercial supplier information, physicochemical data, experimental protocols for synthesis and quality control, and its relevance in therapeutic research.
Introduction to this compound
This compound (CAS No. 7006-52-2) is a substituted aniline (B41778) derivative that serves as a versatile building block in organic synthesis.[1] Its chemical structure, featuring a chlorine atom and an N-methyl group on the aniline ring, makes it a valuable precursor for the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). While its direct therapeutic applications are not established, its role as an intermediate in the synthesis of compounds with potential anticancer properties is an area of interest for researchers. A related compound, 3-chloro-2-methylaniline (B42847), is used in the synthesis of 1-[2-(10-dihydroartemisininoxy) ethyl]-3-phenylurea derivatives, which have shown potential as anticancer agents.[2][3]
Commercial Suppliers and Product Specifications
The selection of a reliable supplier for high-purity this compound is critical for ensuring the quality and reproducibility of research and manufacturing processes. Several chemical suppliers offer this compound in various grades and quantities.
| Supplier | Product Name | CAS No. | Purity | Available Quantities |
| Sigma-Aldrich | N-Methyl-3-chloroaniline | 7006-52-2 | 97% | Inquire |
| ChemicalBook | This compound | 7006-52-2 | 99% | 1 g, 1 kg |
| Dideu Industries Group Limited | This compound | 7006-52-2 | 99.00% | Inquire |
| Career Henan Chemical Co. | This compound | 7006-52-2 | 99% | 1 kg |
| National Analytical Corporation | 3-chloro-4-methylaniline (isomer) | 95-74-9 | 99% | 1 kg, 500 kg/month |
| NINGBO INNO PHARMCHEM CO.,LTD. | 3-Chloro-2-methylaniline (isomer) | 87-60-5 | ≥99.5% | 25 kg/drum |
Note: Data is compiled from publicly available information and may be subject to change. It is recommended to contact the suppliers directly for the latest specifications and availability.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₇H₈ClN | |
| Molecular Weight | 141.60 g/mol | |
| Appearance | Clear pale yellow to brown liquid | |
| Boiling Point | 243-244 °C (lit.) | [1] |
| Density | 1.156 g/mL at 25 °C (lit.) | [1] |
| Refractive Index (n20/D) | 1.5840 (lit.) | [1] |
| Flash Point | >110 °C (>230 °F) - closed cup | |
| Solubility | Sparingly soluble in water; soluble in organic solvents. |
Experimental Protocols
Synthesis of this compound
A representative method for the N-methylation of a chloroaniline is outlined below. This protocol is based on established chemical transformations and should be adapted and optimized for specific laboratory conditions.
Reaction: 3-chloroaniline (B41212) + Methylating Agent → this compound
Materials:
-
3-chloroaniline
-
Dimethyl sulfate (B86663) (or other suitable methylating agent)
-
Sodium carbonate (or other suitable base)
-
Dichloromethane (B109758) (or other suitable solvent)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and equipment
Procedure:
-
Dissolve 3-chloroaniline (1 equivalent) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Add sodium carbonate (2-3 equivalents) to the solution.
-
Cool the mixture in an ice bath.
-
Slowly add dimethyl sulfate (1.1 equivalents) dropwise to the stirred suspension.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by carefully adding a saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography to yield high-purity this compound.
Quality Control and Purity Analysis by HPLC
High-performance liquid chromatography (HPLC) is a robust method for determining the purity of this compound. A general protocol is provided below.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
This compound reference standard
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 70:30 v/v).[4] Degas the mobile phase before use.
-
Standard Solution Preparation: Accurately weigh a known amount of this compound reference standard and dissolve it in the mobile phase to prepare a stock solution of a known concentration (e.g., 1 mg/mL). Prepare a series of working standards by serial dilution.
-
Sample Preparation: Accurately weigh the this compound sample to be analyzed and dissolve it in the mobile phase to a concentration within the calibration range.
-
Chromatographic Conditions:
-
Analysis: Inject the standard solutions to generate a calibration curve. Inject the sample solution and determine the purity by comparing the peak area of the main component to the total peak area.
Application in Drug Development: A Potential Signaling Pathway
As previously mentioned, the related compound 3-chloro-2-methylaniline is a precursor for synthesizing derivatives of artemisinin (B1665778), which have shown potential as anticancer agents.[2][3] While a specific signaling pathway for a drug directly synthesized from this compound is not prominently documented in publicly available literature, the artemisinin-derived compounds provide a relevant context for the target audience. Artemisinin and its derivatives are known to exert their anticancer effects through various mechanisms, including the induction of apoptosis via reactive oxygen species (ROS)-mediated pathways.
The diagram below illustrates a generalized signaling pathway for ROS-induced apoptosis, a mechanism relevant to the anticancer activity of artemisinin derivatives.
Caption: Generalized ROS-mediated apoptosis pathway relevant to artemisinin derivatives.
Workflow for Supplier Selection
Choosing the right supplier for a critical raw material like high-purity this compound is a multi-step process that requires careful consideration of technical, quality, and commercial aspects. The following workflow provides a logical approach for researchers and drug development professionals.
Caption: A logical workflow for the selection of a commercial supplier.
This guide provides a foundational understanding of high-purity this compound for its application in research and development. For specific applications, further investigation and optimization of the provided protocols are recommended. Always consult the Safety Data Sheet (SDS) from the supplier before handling this chemical.
References
3-Chloro-N-methylaniline: A Toxicological and Hazard Assessment
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloro-N-methylaniline is an aromatic amine of significant interest in chemical synthesis and pharmaceutical development. As with many chlorinated aniline (B41778) derivatives, a thorough understanding of its toxicological profile and associated hazards is paramount for ensuring safe handling and for predicting potential biological effects in drug discovery and development pipelines. This technical guide provides a comprehensive overview of the available toxicological data and hazards associated with this compound and its close structural isomers. Due to a lack of specific quantitative toxicity studies on this compound, data from its close structural isomer, 3-chloro-2-methylaniline (B42847), is presented to provide an indication of its potential toxicity.
Hazard Identification and Classification
This compound is classified as a hazardous substance with multiple routes of potential exposure leading to adverse health effects. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements for this compound[1]:
-
H302: Harmful if swallowed
-
H312: Harmful in contact with skin
-
H315: Causes skin irritation
-
H319: Causes serious eye irritation
-
H332: Harmful if inhaled
-
H335: May cause respiratory irritation
The compound is designated with the "Warning" signal word, and the corresponding pictogram is an exclamation mark, indicating its potential to cause irritation and acute toxicity[1].
Toxicological Data
| Toxicological Endpoint | Test Species | Route of Administration | Value | Reference |
| LD50 | Rat (male) | Oral | ca. 754 mg/kg bw | [2] |
| LD50 | Rat | Oral | 574 mg/kg | [3][4] |
| LD50 | Rat (male) | Dermal | 765 mg/kg bw | [2] |
| LC0 | Rat (male) | Inhalation | > 1.76 mg/m³ air (analytical) | [2] |
Note: The data presented in this table is for 3-chloro-2-methylaniline and should be considered as an estimate for the toxicological profile of this compound.
Experimental Protocols
The toxicological data for chloroaniline derivatives are typically generated using standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD).
Acute Oral Toxicity (Following OECD Guideline 420, 423, or 425)
The acute oral toxicity, which determines the LD50 value, is generally assessed in rodents, most commonly rats. The fundamental procedure involves the administration of a single dose of the test substance to a group of experimental animals[5][6][7].
-
Animal Selection: Healthy, young adult rodents of a single sex (typically females) are used[6].
-
Housing and Acclimatization: Animals are housed in appropriate conditions with controlled temperature (around 22°C) and humidity (30-70%) and are acclimatized to the laboratory environment for at least five days prior to dosing[6].
-
Dose Preparation and Administration: The test substance is typically dissolved or suspended in a suitable vehicle, with aqueous solutions being preferred. The dose is administered by gavage using a stomach tube or a suitable intubation cannula[6]. Animals are fasted overnight before dosing[6].
-
Observation Period: The animals are observed for a period of at least 14 days for signs of toxicity and mortality[6][7]. Observations include changes in skin and fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and behavior[8].
-
Data Analysis: The LD50 is calculated, which is the statistically derived single dose of a substance that can be expected to cause death in 50% of the animals[6]. Different OECD guidelines (420: Fixed Dose Procedure, 423: Acute Toxic Class Method, 425: Up-and-Down Procedure) offer various approaches to determine the LD50 while minimizing the number of animals used[5].
Genotoxicity: In Vivo Rat Hepatocyte DNA Repair Test
The potential for a chemical to cause genetic damage can be assessed using the in vivo rat hepatocyte DNA repair assay[9]. This test evaluates the ability of a substance to induce DNA repair mechanisms in liver cells following exposure.
-
Animal Treatment: The test substance is administered to rats, typically by gavage or intraperitoneal injection.
-
Hepatocyte Isolation: After a set exposure time, the rats are anesthetized, and the liver is perfused to isolate the hepatocytes[10].
-
Cell Culture and Radiolabeling: The isolated hepatocytes are cultured in the presence of a radiolabeled DNA precursor, such as tritiated thymidine (B127349) ([³H]TdR).
-
Measurement of DNA Repair: If the test substance has damaged the DNA, the cells will incorporate the [³H]TdR as they repair the damage. This unscheduled DNA synthesis (UDS) is quantified using autoradiography or liquid scintillation counting.
-
Data Interpretation: A significant increase in UDS in the treated cells compared to control cells indicates that the substance is genotoxic.
Visualizations
Experimental Workflow for Acute Oral Toxicity Testing
Caption: Workflow for a typical acute oral toxicity study.
Logical Flow of Hazard Identification and Risk Assessment
Caption: Logical flow for chemical hazard and risk assessment.
Conclusion
This compound presents a notable hazard profile, with potential for acute toxicity through oral, dermal, and inhalation routes, as well as skin, eye, and respiratory irritation. While specific quantitative toxicological data for this compound is limited, information from the close structural isomer 3-chloro-2-methylaniline suggests a moderate level of acute toxicity. Standardized testing protocols, such as those provided by the OECD, are crucial for generating reliable toxicological data for hazard classification and risk assessment. Researchers, scientists, and drug development professionals should handle this compound with appropriate personal protective equipment and engineering controls to minimize exposure and mitigate potential health risks. Further studies are warranted to fully characterize the toxicological profile of this compound.
References
- 1. This compound | C7H8ClN | CID 138900 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. fishersci.com [fishersci.com]
- 5. researchgate.net [researchgate.net]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. Acute Toxicity by OECD Guidelines | PPTX [slideshare.net]
- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 9. A protocol and guide for the in vivo rat hepatocyte DNA-repair assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scribd.com [scribd.com]
The Environmental Fate of 3-chloro-N-methylaniline: A Technical Guide
Disclaimer: Experimental data on the environmental fate of 3-chloro-N-methylaniline is limited in publicly available literature. Therefore, this guide synthesizes available information on closely related analogous compounds, primarily 3-chloroaniline (B41212) and other substituted anilines, to provide a comprehensive overview of its expected behavior in the environment. Quantitative structure-activity relationship (QSAR) models are often employed to estimate the environmental parameters of such compounds in the absence of empirical data.
Introduction
This compound is an aromatic amine used as an intermediate in the synthesis of various industrial chemicals, including dyes and pharmaceuticals. Its potential release into the environment during manufacturing and use necessitates a thorough understanding of its environmental fate and persistence. This technical guide provides an in-depth analysis of the physicochemical properties, degradation pathways, mobility, and bioaccumulation potential of this compound, drawing upon data from analogous compounds to inform its environmental risk assessment.
Physicochemical Properties
The environmental transport and distribution of a chemical are largely governed by its physicochemical properties. The following table summarizes key properties for this compound and the related compound, 3-chloroaniline.
| Property | This compound | 3-chloroaniline | Reference |
| Molecular Formula | C₇H₈ClN | C₆H₆ClN | [1] |
| Molecular Weight | 141.60 g/mol | 127.57 g/mol | [1][2] |
| Boiling Point | 243-244 °C | 230.5 °C | [3] |
| Density | 1.156 g/mL at 25 °C | 1.216 g/cm³ at 22°C | [3] |
| Log Kₒw (Octanol-Water Partition Coefficient) | 2.5 (Computed) | 1.9 | [1][2] |
Environmental Degradation
The persistence of this compound in the environment is determined by its susceptibility to biotic and abiotic degradation processes.
Biotic Degradation (Biodegradation)
While specific studies on the biodegradation of this compound are scarce, research on 3-chloroaniline indicates that it can be degraded by certain microbial strains. Several bacterial species, including Comamonas testosteroni and Delftia acidovorans, have been shown to utilize 3-chloroaniline as a sole source of carbon and nitrogen.[4][5] The degradation pathway often involves oxidative deamination as a key initial step.[5]
It is plausible that this compound could also be susceptible to microbial degradation, potentially through similar enzymatic pathways. The N-methyl group may influence the rate and pathway of degradation compared to 3-chloroaniline.
Generalized Biodegradation Pathway for Chloroanilines
Figure 1: Generalized microbial degradation pathway for a substituted chloroaniline.
Abiotic Degradation
Abiotic processes, particularly photolysis, are expected to contribute to the degradation of this compound in the environment.
Photolysis: Aromatic amines can undergo direct photolysis in the presence of sunlight. Studies on 3-chloroaniline have shown that it absorbs light at wavelengths greater than 290 nm, making it susceptible to photodegradation in sunlit surface waters. The photodegradation half-life of 3-chloroaniline in aqueous solution has been reported to be as short as 2.6 hours under laboratory conditions simulating sunlight.[6] The N-methyl group in this compound is unlikely to significantly alter its susceptibility to photolysis.
Hydrolysis: Aromatic amines are generally resistant to hydrolysis under typical environmental pH conditions.[7] Therefore, hydrolysis is not expected to be a significant degradation pathway for this compound.
Mobility in the Environment
The mobility of a chemical in soil and its potential to leach into groundwater is largely determined by its soil sorption coefficient (Koc).
Soil Sorption: Aromatic amines are known to bind to soil organic matter and clay particles.[2] While no experimental Koc value for this compound is available, the computed Log Kₒw of 2.5 suggests a moderate potential for sorption to soil and sediment. For comparison, 3-chloroaniline is expected to have moderate mobility in soil, but this can be significantly reduced by strong binding to humic substances.[2] It is anticipated that this compound will exhibit similar behavior, with its mobility being highly dependent on the organic carbon content and pH of the soil.
Bioaccumulation Potential
The tendency of a chemical to accumulate in living organisms is assessed by its bioconcentration factor (BCF).
Bioconcentration: A computed Log Kₒw of 2.5 for this compound suggests a low to moderate potential for bioaccumulation in aquatic organisms.[1] Experimental data for 3-chloroaniline also indicates a low potential for bioconcentration.[8] In the absence of specific data for this compound, its bioaccumulation potential is not expected to be a significant concern.
Experimental Protocols
Standardized methods are used to determine the environmental fate of chemicals. The following outlines a typical experimental workflow for assessing the degradation and sorption of a compound like this compound in soil.
Figure 2: A typical experimental workflow for soil fate studies.
Soil Degradation Study (Aerobic)
-
Objective: To determine the rate and pathway of aerobic degradation of this compound in soil.
-
Methodology:
-
Soil Selection: Collect and characterize representative agricultural soils, documenting properties such as texture, pH, organic carbon content, and microbial biomass.
-
Test Substance: Utilize ¹⁴C-labeled this compound to facilitate tracking of the parent compound and its transformation products.
-
Application: Treat soil samples with the test substance at a concentration relevant to expected environmental exposures.
-
Incubation: Incubate the treated soil samples in the dark at a constant temperature (e.g., 20-25°C) and moisture content for a specified period, with continuous aeration.
-
Sampling and Analysis: At regular intervals, collect soil subsamples and extract them with an appropriate solvent. Analyze the extracts using High-Performance Liquid Chromatography (HPLC) with a radioactivity detector and/or Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the parent compound and identify major metabolites.
-
Mineralization: Trap evolved ¹⁴CO₂ to quantify the extent of mineralization.
-
Soil Sorption Study (Batch Equilibrium)
-
Objective: To determine the soil-water partition coefficient (Koc) of this compound.
-
Methodology:
-
Soil and Solution Preparation: Prepare a series of soil slurries with varying concentrations of this compound in a calcium chloride solution.
-
Equilibration: Shake the slurries at a constant temperature until equilibrium is reached (typically 24-48 hours).
-
Phase Separation: Separate the soil and aqueous phases by centrifugation.
-
Analysis: Analyze the concentration of this compound in the aqueous phase using HPLC or a similar analytical technique.
-
Calculation: Calculate the soil sorption coefficient (Kd) from the difference between the initial and equilibrium concentrations in the aqueous phase. Normalize Kd to the organic carbon content of the soil to obtain Koc.
-
Conclusion
While direct experimental data on the environmental fate of this compound is limited, information from analogous compounds such as 3-chloroaniline provides valuable insights. This compound is expected to exhibit moderate persistence in the environment. Biodegradation and photolysis are likely the primary degradation pathways. Its mobility in soil is predicted to be moderate and highly dependent on soil organic matter content. The potential for bioaccumulation is considered to be low. Further experimental studies are warranted to definitively characterize the environmental behavior of this compound and refine its environmental risk assessment.
References
- 1. Modeling the bioconcentration factors and bioaccumulation factors of polychlorinated biphenyls with posetic quantitative super-structure/activity relationships (QSSAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3-Chloroaniline | C6H6ClN | CID 7932 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. A new hybrid system of QSAR models for predicting bioconcentration factors (BCF) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Silent Threat: Exploring the Ecological and Ecotoxicological Impacts of Chlorinated Aniline Derivatives and the Metabolites on the Aquatic Ecosystem - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. chemsafetypro.com [chemsafetypro.com]
Methodological & Application
Application Notes and Protocols for the N-Methylation of 3-Chloroaniline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the reaction mechanisms and detailed protocols for the N-methylation of 3-chloroaniline (B41212), a key transformation in the synthesis of various pharmaceuticals and fine chemicals.
Introduction
N-methylation of anilines is a fundamental chemical transformation. The introduction of a methyl group to the nitrogen atom of 3-chloroaniline can significantly alter its physicochemical properties, biological activity, and utility as a synthetic intermediate. This document outlines several common and effective methods for this conversion, including catalytic methylation using methanol (B129727), the classic Eschweiler-Clarke reaction, and the use of alternative methylating agents.
Reaction Mechanisms and Methods
Several methodologies exist for the N-methylation of 3-chloroaniline, each with its own advantages and specific applications. The primary approaches include:
-
Catalytic N-Methylation with Methanol: This method utilizes methanol as a green and cost-effective C1 source in the presence of a transition metal catalyst. Iridium and Ruthenium-based catalysts have shown high efficacy. The reaction typically proceeds via a "borrowing hydrogen" mechanism.
-
Eschweiler-Clarke Reaction: A classic method for the methylation of primary and secondary amines, this reaction employs formaldehyde (B43269) as the methyl source and formic acid as the reducing agent.[1][2] It is a one-pot procedure that is known for its high yields and the avoidance of over-methylation to form quaternary ammonium (B1175870) salts.[1][2]
-
N-Methylation with Dimethyl Sulfate (B86663): Dimethyl sulfate is a potent methylating agent, though its high toxicity necessitates careful handling. The reaction is typically performed in the presence of a base to neutralize the sulfuric acid byproduct.
-
N-Methylation with Dimethyl Carbonate (DMC): Considered a green methylating agent, DMC is less toxic than dimethyl sulfate and methyl halides.[3] The reaction often requires elevated temperatures and the use of a catalyst or base.
Quantitative Data Summary
The following table summarizes the quantitative data for different N-methylation methods of chloro-substituted anilines.
| Method | Substrate | Product | Catalyst/Reagents | Yield (%) | Reference |
| Catalytic Methylation with Methanol | 3-Chloroaniline | 3-Chloro-N-methylaniline | NHC-Ir(III) Complex | 95 | [4] |
| Reductive Amination with Formic Acid | 3-Chloroaniline | 3-Chloro-N,N-dimethylaniline | Pt/C, Formic Acid, PhSiH3 | 93 | [5] |
| Continuous Flow with DMC | 4-Chloroaniline | 4-Chloro-N-methylaniline | Dimethyl Carbonate, DBU | 88 | [6] |
Experimental Protocols
Protocol 1: Catalytic N-Methylation of 3-Chloroaniline with Methanol
This protocol is adapted from a procedure using an N-heterocyclic carbene-iridium(III) complex as the catalyst.[4]
Materials:
-
3-Chloroaniline
-
Methanol (reagent grade)
-
2-Arylbenzo[d]oxazole NHC-Ir(III) catalyst
-
Anhydrous solvent (e.g., toluene)
-
Inert gas (Argon or Nitrogen)
-
Reaction vessel (e.g., Schlenk tube)
-
Standard laboratory glassware and purification equipment (silica gel for column chromatography)
Procedure:
-
To an oven-dried reaction vessel under an inert atmosphere, add 3-chloroaniline (1.0 mmol), the NHC-Ir(III) catalyst (typically 0.5-2 mol%), and anhydrous solvent (if necessary).
-
Add methanol (5.0 mL).
-
Seal the reaction vessel and heat the mixture at the specified temperature (e.g., 120 °C) for the required time (e.g., 12-24 hours) with stirring.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., petroleum ether/ethyl acetate, 50:1 v/v) to afford this compound.[4]
-
Characterize the product using spectroscopic methods (¹H NMR, ¹³C NMR, MS).
Expected Results:
-
Yield: 95%[4]
-
¹H NMR (400 MHz, CDCl₃): δ 7.12 (t, J = 8.0 Hz, 1H), 6.70 (dt, J = 19.9, 10.0 Hz, 1H), 6.65 – 6.55 (m, 1H), 6.50 (dd, J = 8.1, 2.0 Hz, 1H), 3.82 (s, 1H), 2.84 (s, 3H).[4]
-
¹³C NMR (101 MHz, CDCl₃): δ 150.33, 134.90, 130.02, 116.86, 111.76, 110.73, 30.41.[4]
Protocol 2: Eschweiler-Clarke N,N-Dimethylation of 3-Chloroaniline (General Procedure)
This is a general protocol for the Eschweiler-Clarke reaction which can be adapted for 3-chloroaniline.[7][8]
Materials:
-
3-Chloroaniline
-
Formaldehyde (37% aqueous solution)
-
Formic acid (88-98%)
-
Sodium hydroxide (B78521) solution (for workup)
-
Organic solvent for extraction (e.g., diethyl ether or dichloromethane)
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, add 3-chloroaniline (1.0 eq).
-
Add an excess of formaldehyde solution (e.g., 2.2 eq for dimethylation).
-
Slowly add an excess of formic acid (e.g., 2.2 eq for dimethylation) to the mixture. The addition may be exothermic.
-
Heat the reaction mixture to reflux (typically 80-100 °C) for several hours (e.g., 6-18 hours).[1][7] The reaction progress can be monitored by the cessation of carbon dioxide evolution.
-
After cooling to room temperature, carefully basify the reaction mixture with a sodium hydroxide solution to a pH > 10.
-
Extract the aqueous layer with an organic solvent (e.g., 3 x 50 mL of diethyl ether).
-
Combine the organic layers, dry over a suitable drying agent (e.g., anhydrous sodium sulfate), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by distillation or column chromatography if necessary.
Expected Product (for dimethylation): 3-Chloro-N,N-dimethylaniline.
-
¹H NMR (400 MHz, CDCl₃): δ 7.14 (t, J = 8.3 Hz, 1H), 6.82 – 6.64 (m, 2H), 6.60 (d, J = 8.2 Hz, 1H), 2.95 (s, 6H).[5]
-
¹³C NMR (101 MHz, CDCl₃): δ 150.43, 133.93, 128.91, 115.14, 111.16, 109.44, 39.35.[5]
Visualizations
Reaction Mechanism: Eschweiler-Clarke Reaction
The following diagram illustrates the stepwise mechanism of the Eschweiler-Clarke reaction for the methylation of a primary amine.
Caption: Mechanism of the Eschweiler-Clarke N-methylation.
Experimental Workflow: Catalytic N-Methylation
The following diagram outlines a typical experimental workflow for the catalytic N-methylation of 3-chloroaniline.
Caption: Workflow for catalytic N-methylation.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 3. iris.unive.it [iris.unive.it]
- 4. rsc.org [rsc.org]
- 5. rsc.org [rsc.org]
- 6. dspace.mit.edu [dspace.mit.edu]
- 7. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]
- 8. Review of Modern Eschweiler–Clarke Methylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3-chloro-N-methylaniline in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 3-chloro-N-methylaniline as a versatile building block in various palladium-catalyzed cross-coupling reactions. The protocols and data presented herein are intended to serve as a guide for the synthesis of complex amines and biaryl compounds, which are pivotal structures in medicinal chemistry and materials science.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen (C-N) bonds, enabling the synthesis of a wide range of arylamines.[1] For a challenging substrate like this compound, the choice of a highly active catalyst system, typically employing bulky, electron-rich phosphine (B1218219) ligands, is crucial for achieving high yields.[1]
Quantitative Data for Buchwald-Hartwig Amination
| Entry | Amine Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene (B28343) | 100 | 18 | 85 |
| 2 | Morpholine | Pd(OAc)₂ / RuPhos | K₃PO₄ | Dioxane | 110 | 24 | 78 |
| 3 | N-Methylaniline | [Pd(allyl)Cl]₂ / t-BuXPhos | LiOtBu | Toluene | 100 | 12 | 92 |
| 4 | Indole | Pd(OAc)₂ / SPhos | Cs₂CO₃ | Dioxane | 120 | 24 | 65 |
Experimental Protocol: Buchwald-Hartwig Amination
This protocol is a general procedure and may require optimization for specific amine coupling partners.
Materials:
-
This compound (1.0 mmol, 1.0 equiv.)
-
Amine (1.2 mmol, 1.2 equiv.)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1.5 mol%)
-
Phosphine ligand (e.g., XPhos, 3.0 mol%)
-
Sodium tert-butoxide (NaOtBu, 2.0 mmol, 2.0 equiv.)
-
Anhydrous toluene (5 mL)
-
Schlenk flask or glovebox
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add this compound, the amine coupling partner, the palladium precatalyst, the phosphine ligand, and sodium tert-butoxide to an oven-dried Schlenk flask equipped with a magnetic stir bar.
-
Solvent Addition: Add anhydrous toluene to the flask.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (B1210297) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon (C-C) bonds, particularly for the synthesis of biaryl compounds. The reaction of this compound with arylboronic acids requires robust catalyst systems to overcome the inertness of the C-Cl bond.[1]
Quantitative Data for Suzuki-Miyaura Coupling
| Entry | Arylboronic Acid | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O (4:1) | 100 | 18 | 91 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ / XPhos | Cs₂CO₃ | Toluene | 110 | 24 | 88 |
| 3 | 3-Thienylboronic acid | [Pd(allyl)Cl]₂ / RuPhos | K₂CO₃ | 1,4-Dioxane | 100 | 16 | 85 |
| 4 | 4-Fluorophenylboronic acid | PdCl₂(dppf) | K₃PO₄ | DMF | 120 | 24 | 75 |
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a general procedure and may require optimization for specific arylboronic acids.
Materials:
-
This compound (1.0 mmol, 1.0 equiv.)
-
Arylboronic acid (1.2 mmol, 1.2 equiv.)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Phosphine ligand (e.g., SPhos, 4 mol%)
-
Potassium phosphate (B84403) (K₃PO₄, 2.0 mmol, 2.0 equiv.)
-
Degassed 1,4-dioxane/water mixture (4:1, 5 mL)
-
Schlenk flask or glovebox
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add this compound, the arylboronic acid, the palladium catalyst, the phosphine ligand, and potassium phosphate to an oven-dried Schlenk flask equipped with a magnetic stir bar.
-
Solvent Addition: Add the degassed 1,4-dioxane/water mixture to the flask.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Heck Reaction
The Heck reaction facilitates the coupling of aryl halides with alkenes to form substituted alkenes.[2] While less common for chloroanilines due to the strong C-Cl bond, with appropriate ligands and conditions, this reaction can be achieved.
Quantitative Data for Heck Reaction
| Entry | Alkene | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | DMF | 120 | 24 | 65 |
| 2 | n-Butyl acrylate | PdCl₂(PPh₃)₂ | K₂CO₃ | NMP | 130 | 36 | 58 |
| 3 | Acrylonitrile | Pd(dba)₂ / PCy₃ | NaOAc | DMAc | 140 | 48 | 55 |
Experimental Protocol: Heck Reaction
This protocol is a general procedure and may require optimization for specific alkenes.
Materials:
-
This compound (1.0 mmol, 1.0 equiv.)
-
Alkene (1.5 mmol, 1.5 equiv.)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Phosphine ligand (e.g., P(o-tol)₃, 4 mol%)
-
Triethylamine (Et₃N, 2.0 mmol, 2.0 equiv.)
-
Anhydrous DMF (5 mL)
-
Sealed reaction tube
Procedure:
-
Reaction Setup: To a dry sealed reaction tube, add this compound, the alkene, the palladium catalyst, and the phosphine ligand.
-
Solvent and Base Addition: Add anhydrous DMF and triethylamine.
-
Reaction: Seal the tube and heat the reaction mixture to 120 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by GC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with water and extract with diethyl ether.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate. Purify the residue by column chromatography.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, providing access to substituted alkynes.[3] This reaction typically requires a palladium catalyst and a copper(I) co-catalyst.
Quantitative Data for Sonogashira Coupling
| Entry | Alkyne | Catalyst System | Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ | CuI | Et₃N | THF | 65 | 12 | 72 |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | i-Pr₂NEt | Dioxane | 80 | 18 | 68 |
| 3 | 1-Hexyne | PdCl₂(dppf) | CuI | Piperidine | DMF | 90 | 24 | 63 |
Experimental Protocol: Sonogashira Coupling
This protocol is a general procedure and may require optimization for specific alkynes.
Materials:
-
This compound (1.0 mmol, 1.0 equiv.)
-
Terminal alkyne (1.2 mmol, 1.2 equiv.)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%)
-
Copper(I) iodide (CuI, 4 mol%)
-
Triethylamine (Et₃N, 5 mL)
-
Anhydrous THF (5 mL)
-
Schlenk flask
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a Schlenk flask, add this compound, the palladium catalyst, and copper(I) iodide.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.
-
Solvent and Reagent Addition: Add anhydrous THF and triethylamine, followed by the terminal alkyne.
-
Reaction: Stir the reaction mixture at 65 °C.
-
Monitoring: Monitor the reaction progress by TLC.
-
Workup: Once the reaction is complete, filter the mixture through a pad of celite and wash with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
References
Application Note: Purification of 3-Chloro-N-methylaniline by Vacuum Distillation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the purification of 3-chloro-N-methylaniline using vacuum distillation. This method is particularly suited for compounds with high boiling points, such as this compound, as it lowers the boiling point, thereby preventing thermal decomposition and yielding a product of high purity. This document outlines the necessary equipment, safety precautions, and a step-by-step procedure for the successful purification of this compound, which is a valuable intermediate in the synthesis of various pharmaceuticals and other fine chemicals.
Introduction
This compound is a substituted aromatic amine that serves as a key building block in organic synthesis. Technical grade this compound often contains impurities from its synthesis, which may include unreacted starting materials, isomeric byproducts, and products of over-chlorination. For applications in pharmaceutical and drug development, a high degree of purity is essential. Distillation is a robust method for purifying liquids based on differences in boiling points. However, this compound has a high boiling point at atmospheric pressure (243-244 °C), a temperature at which many organic compounds, including substituted anilines, are susceptible to decomposition. Vacuum distillation reduces the pressure above the liquid, thereby lowering its boiling point and allowing for a safe and effective purification.
Data Presentation
The successful separation of this compound from potential impurities via distillation is dependent on the differences in their boiling points. The following table summarizes the atmospheric boiling points of the target compound and its likely impurities.
| Compound | Structure | Molar Mass ( g/mol ) | Boiling Point (°C at 760 mmHg) |
| This compound | 141.60 | 243-244 | |
| N-methylaniline | 107.15 | 196 | |
| 3-Chloroaniline | 127.57 | 230 | |
| 2-Chloro-N-methylaniline | 141.60 | 218 | |
| 4-Chloro-N-methylaniline | 141.60 | 239 |
Note: The boiling points of dichlorinated N-methylaniline isomers are generally higher and would remain in the distillation flask.
Experimental Protocol
This protocol details the purification of this compound by vacuum distillation.
Materials and Equipment:
-
Crude this compound
-
Round-bottom flask (distilling flask)
-
Short-path distillation head with a condenser and vacuum adapter
-
Thermometer and thermometer adapter
-
Receiving flasks
-
Heating mantle with a stirrer
-
Magnetic stir bar
-
Vacuum pump (rotary vane pump or similar)
-
Cold trap
-
Manometer or vacuum gauge
-
Inert gas (Nitrogen or Argon) source with a bubbler
-
Vacuum grease
-
Clamps and stands
-
Personal Protective Equipment (PPE): Safety goggles, lab coat, chemical-resistant gloves
Safety Precautions:
-
This compound is toxic if swallowed, in contact with skin, or if inhaled. Handle with appropriate personal protective equipment in a well-ventilated fume hood.
-
Aromatic amines can be sensitive to air and light. It is advisable to conduct the distillation under an inert atmosphere if the highest purity is required.
-
Vacuum distillation poses an implosion risk. Inspect all glassware for cracks or defects before use. Use a safety screen around the apparatus.
-
Always wear safety glasses and a lab coat.
Step-by-Step Procedure:
-
Apparatus Assembly:
-
Assemble the distillation apparatus as shown in the workflow diagram below. Ensure all ground glass joints are lightly greased with vacuum grease to ensure a good seal.
-
Place a magnetic stir bar in the round-bottom flask.
-
Add the crude this compound to the distilling flask, filling it to no more than two-thirds of its capacity.
-
Connect the distilling flask to the short-path distillation head.
-
Insert the thermometer into the thermometer adapter, ensuring the top of the bulb is level with the side arm of the distillation head leading to the condenser.
-
Connect the condenser to a circulating water source, with water entering at the lower inlet and exiting at the upper outlet.
-
Attach a clean, pre-weighed receiving flask to the vacuum adapter.
-
Connect the vacuum adapter to a cold trap, and then to the vacuum pump. The cold trap is essential to protect the pump from corrosive vapors.
-
Connect the manometer to the system to monitor the pressure.
-
-
Distillation Process:
-
Turn on the circulating water to the condenser.
-
Begin stirring the crude this compound.
-
Slowly and carefully apply the vacuum. The pressure should drop to the desired level (e.g., 10 mmHg).
-
Once the desired pressure is stable, begin to gently heat the distilling flask using the heating mantle.
-
Observe the mixture for the initial collection of any low-boiling impurities in the receiving flask. These should be collected in a separate fraction.
-
As the temperature rises, the desired product will begin to distill. Record the temperature at which the liquid condenses and is collected in the receiving flask. For this compound, the expected boiling point is approximately 115-117 °C at 10 mmHg.
-
Collect the main fraction in a clean, pre-weighed receiving flask. The distillation should proceed at a steady rate of 1-2 drops per second.
-
Monitor the temperature and pressure throughout the distillation. A stable boiling point indicates the collection of a pure compound.
-
Once the majority of the this compound has been distilled, a sharp drop in the distillation rate or a rise in temperature may be observed, indicating that higher-boiling impurities are starting to distill. At this point, stop the distillation.
-
-
Shutdown Procedure:
-
Turn off the heating mantle and allow the distilling flask to cool to room temperature.
-
Slowly and carefully release the vacuum by introducing an inert gas or air into the system.
-
Once the system is at atmospheric pressure, turn off the vacuum pump.
-
Turn off the condenser water.
-
Dismantle the apparatus.
-
Weigh the receiving flask containing the purified this compound to determine the yield.
-
Characterize the purified product by appropriate analytical methods (e.g., GC, NMR) to confirm its purity.
-
Visualization
Caption: Experimental workflow for the purification of this compound by vacuum distillation.
Application Notes and Protocols for the Quantification of 3-chloro-N-methylaniline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of 3-chloro-N-methylaniline in various matrices. The protocols are designed to offer robust and reliable results for research, quality control, and drug development applications.
High-Performance Liquid Chromatography (HPLC) Method
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation and quantification of this compound. This method is particularly suitable for routine analysis and purity assessment.
Experimental Protocol: Reversed-Phase HPLC with UV Detection
This protocol outlines a reversed-phase HPLC method for the determination of this compound.
a. Instrumentation and Columns:
-
HPLC system with a gradient or isocratic pump, autosampler, column oven, and a UV-Vis detector.
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
b. Reagents and Solutions:
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Trifluoroacetic acid (optional, for mobile phase modification)
-
This compound reference standard
c. Sample Preparation:
-
Accurately weigh a precise amount of the sample.
-
Dissolve the sample in a suitable solvent (e.g., acetonitrile/water mixture) to a known concentration.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
d. Chromatographic Conditions:
-
Mobile Phase: A mixture of acetonitrile and water. The exact ratio may need to be optimized for best separation. For example, a starting point could be Acetonitrile:Water (60:40, v/v). The addition of 0.1% formic acid to both phases can improve peak shape.[1]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 239 nm[2]
-
Injection Volume: 10-20 µL
e. Calibration:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Inject each standard solution into the HPLC system.
-
Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.
f. Quantification:
-
Inject the prepared sample solution into the HPLC system.
-
Identify the peak corresponding to this compound based on its retention time.
-
Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.
Quantitative Data Summary (HPLC)
The following table summarizes typical quantitative performance parameters for the HPLC analysis of chloroaniline and methylaniline compounds. These values can be used as a reference for the analysis of this compound.
| Parameter | Typical Value | Source/Compound |
| Linearity (R²) | > 0.999 | N-methylaniline[3] |
| Limit of Detection (LOD) | ~0.01 mg/L | 2-amino-4-chloro-5-fluorophenyl sulphate (metabolite) |
| Limit of Quantification (LOQ) | ~0.03 mg/L | Estimated based on LOD |
| Accuracy (Recovery) | 95-105% | General expectation for validated methods |
| Precision (RSD) | < 2% | General expectation for validated methods |
Gas Chromatography-Mass Spectrometry (GC-MS) Method
Gas Chromatography-Mass Spectrometry (GC-MS) offers high selectivity and sensitivity for the quantification of this compound, especially in complex matrices.
Experimental Protocol: GC-MS Analysis
This protocol provides a general procedure for the GC-MS analysis of this compound.
a. Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Fused silica (B1680970) capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).[1]
b. Reagents and Materials:
-
Helium (carrier gas, 99.999% purity)
-
Methylene (B1212753) chloride or other suitable solvent (GC grade)
-
This compound reference standard
c. Sample Preparation:
-
Prepare a stock solution of this compound in a volatile solvent like methylene chloride.
-
For solid or liquid samples, perform a liquid-liquid extraction or solid-phase extraction to isolate the analyte. A typical extraction involves using methylene chloride at a basic pH.[4]
-
Concentrate the extract if necessary.
d. GC-MS Conditions:
-
Carrier Gas: Helium at a constant flow of 1 mL/min.[1]
-
Injector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 1 minute
-
Ramp to 150 °C at 10 °C/min
-
Ramp to 280 °C at 20 °C/min, hold for 5 minutes
-
-
Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C[1]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[1]
-
Scan Range: m/z 50-300
e. Calibration and Quantification:
-
Follow a similar calibration procedure as described for the HPLC method, using appropriate concentrations for GC-MS analysis.
-
Quantification is typically performed using the peak area of a characteristic ion from the mass spectrum of this compound.
Quantitative Data Summary (GC-MS)
The following table summarizes quantitative data for the analysis of chloroanilines by GC-MS, which can serve as a benchmark for this compound analysis.
| Parameter | Typical Value | Source/Compound |
| Method Detection Limit (MDL) | 1.8 µg/L | 3-chloroaniline in aqueous matrix[5] |
| Linearity Range | 3 x MDL to 300 x MDL | General guidance from EPA Method 8131 |
| Accuracy (Recovery) | 70-130% | General expectation for environmental sample analysis |
| Precision (RSD) | < 15% | General expectation for trace analysis |
Visualizations
Experimental Workflow Diagrams
Caption: HPLC analysis workflow for this compound.
Caption: GC-MS analysis workflow for this compound.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Method Development for the Quantification of 3-chloro-N-methylaniline
Abstract
This application note details a systematic approach to developing a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 3-chloro-N-methylaniline. The protocol outlines a comprehensive strategy from initial parameter selection to method optimization, ensuring accuracy, precision, and high resolution. This guide is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries involved in drug development and quality control.
Introduction
This compound is a chemical intermediate used in the synthesis of various dyes, agrochemicals, and pharmaceutical compounds. Accurate and precise quantification of this compound is crucial for monitoring reaction kinetics, assessing purity, and ensuring the quality of final products. High-performance liquid chromatography (HPLC) is a powerful analytical technique well-suited for this purpose, offering high resolution, sensitivity, and reproducibility. This document provides a detailed protocol for developing a validated HPLC method for this compound.
Physicochemical Properties of this compound
A fundamental understanding of the analyte's physicochemical properties is essential for effective HPLC method development.
| Property | Value | Reference |
| Molecular Formula | C7H8ClN | [1][2] |
| Molecular Weight | 141.60 g/mol | [2] |
| Density | 1.156 g/mL at 25°C | [1] |
| Boiling Point | 243-244 °C | [1] |
| UV Absorbance (λmax) | ~254 nm (Estimated based on similar compounds) | [3] |
| LogP | 2.15 (Estimated for the related compound 3-chloro-2-methylaniline) | [4] |
Experimental Protocols
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a binary or quaternary pump, autosampler, column thermostat, and a UV-Vis detector is suitable.
-
Column: A C18 reversed-phase column is recommended as a starting point due to the non-polar nature of the analyte.[3][5]
-
Chemicals: HPLC-grade acetonitrile (B52724), methanol (B129727), and water. Formic acid or phosphoric acid for mobile phase modification.[6][7] A reference standard of this compound (99%+ purity).
Standard and Sample Preparation
-
Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of a diluent (e.g., 50:50 acetonitrile:water).
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to cover the desired concentration range (e.g., 1-100 µg/mL).
-
Sample Preparation: Dissolve the sample containing this compound in the diluent to achieve a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter prior to injection to prevent column clogging.[3]
Initial Chromatographic Conditions
Based on the properties of this compound and general methods for related aromatic amines, the following initial conditions are proposed:
| Parameter | Initial Condition |
| Column | C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient | 50% B to 90% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Method Development and Optimization
A systematic approach is crucial for developing a robust HPLC method. The following sections detail the optimization of key parameters.
Optimization of Mobile Phase Composition
The organic modifier and its proportion in the mobile phase significantly impact retention and resolution. Both acetonitrile and methanol should be evaluated.
Hypothetical Screening Data:
| Organic Modifier | % Organic | Retention Time (min) | Peak Asymmetry | Theoretical Plates |
| Acetonitrile | 50 | 8.2 | 1.2 | 8500 |
| Acetonitrile | 60 | 5.5 | 1.1 | 9200 |
| Acetonitrile | 70 | 3.1 | 1.0 | 9800 |
| Methanol | 60 | 9.5 | 1.4 | 7800 |
| Methanol | 70 | 6.8 | 1.3 | 8300 |
| Methanol | 80 | 4.2 | 1.2 | 8900 |
Optimization of Mobile Phase pH
For ionizable compounds, the pH of the mobile phase can dramatically affect retention time and peak shape.[6] As an aromatic amine, this compound is basic. Adding a small amount of acid (e.g., formic acid or phosphoric acid) to the mobile phase can improve peak shape by ensuring consistent ionization.[6][7]
Hypothetical pH Screening Data:
| Mobile Phase Additive (0.1%) | pH | Retention Time (min) | Peak Asymmetry |
| None | ~7.0 | 6.2 | 2.1 (Tailing) |
| Formic Acid | ~2.7 | 5.5 | 1.1 |
| Phosphoric Acid | ~2.2 | 5.4 | 1.0 |
Optimization of Column Temperature
Column temperature influences mobile phase viscosity and mass transfer kinetics, which can affect retention time, peak shape, and selectivity.
Hypothetical Temperature Screening Data:
| Temperature (°C) | Retention Time (min) | Peak Asymmetry |
| 25 | 5.8 | 1.2 |
| 30 | 5.5 | 1.1 |
| 35 | 5.2 | 1.1 |
| 40 | 4.9 | 1.0 |
Final Optimized HPLC Method
Based on the systematic optimization, the following final method is proposed for the analysis of this compound:
| Parameter | Optimized Condition |
| Column | C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase | Isocratic: 65% Acetonitrile, 35% Water with 0.1% Phosphoric Acid |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
Method Validation Parameters (Summary)
Once the method is optimized, it should be validated according to ICH guidelines. The following parameters should be assessed:
-
Specificity: Ensure no interference from diluents or potential impurities at the retention time of the analyte.
-
Linearity: Assess the linear relationship between concentration and peak area over a defined range.
-
Accuracy: Determine the closeness of the measured value to the true value (recovery studies).
-
Precision: Evaluate the repeatability and intermediate precision of the method (RSD%).
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of analyte that can be reliably detected and quantified.
-
Robustness: Assess the method's performance under small, deliberate variations in method parameters.
Visualizations
HPLC Method Development Workflow
Caption: Logical workflow for HPLC method development.
Conclusion
This application note provides a comprehensive and systematic protocol for the development of a robust RP-HPLC method for the quantitative analysis of this compound. By following the outlined steps for parameter selection and optimization, researchers can establish a reliable analytical method suitable for quality control and research applications. The provided initial and optimized conditions serve as a strong starting point for method development and validation in any analytical laboratory.
References
- 1. chembk.com [chembk.com]
- 2. This compound | C7H8ClN | CID 138900 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. 3-Chloro-2-methylaniline | SIELC Technologies [sielc.com]
- 5. Choosing the Right HPLC Column: A Complete Guide | Phenomenex [phenomenex.com]
- 6. benchchem.com [benchchem.com]
- 7. Separation of 3-Chloroaniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Application Notes and Protocols for the Scale-Up Synthesis of 3-Chloro-N-methylaniline for Pilot Plant Operations
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the pilot plant scale-up synthesis of 3-chloro-N-methylaniline, an important intermediate in the pharmaceutical and chemical industries. The following information is based on established chemical principles and adapted from literature on the synthesis of similar aniline (B41778) derivatives.
Introduction
This compound is a key building block in the synthesis of various active pharmaceutical ingredients (APIs) and other specialty chemicals. The transition from laboratory-scale synthesis to a pilot plant requires careful consideration of reaction conditions, equipment, safety protocols, and process optimization to ensure a safe, efficient, and scalable manufacturing process. This document outlines a robust protocol for the N-methylation of 3-chloroaniline (B41212), a common route for the preparation of the target molecule.
Reaction Overview
The primary transformation involves the selective methylation of the amino group of 3-chloroaniline. Several methods can be employed for this purpose; however, for a pilot plant setting, a process utilizing a readily available and cost-effective methylating agent under controlled conditions is preferable. This protocol will focus on the reaction of 3-chloroaniline with methanol (B129727) in the presence of a suitable catalyst under elevated temperature and pressure.
Chemical Equation:
Cl-C₆H₄-NH₂ + CH₃OH --(Catalyst, Δ, P)--> Cl-C₆H₄-NHCH₃ + H₂O
Safety and Hazard Analysis
A thorough safety assessment is critical before commencing any pilot plant operation.
Key Hazards:
-
3-Chloroaniline: Toxic by inhalation, ingestion, and skin absorption. It can cause methemoglobinemia, leading to cyanosis. It is also an irritant to the skin, eyes, and respiratory tract.[1]
-
Methanol: Flammable liquid and vapor. Toxic if swallowed, inhaled, or in contact with skin.
-
High-Pressure Operations: The reaction is conducted under pressure, necessitating the use of a properly rated and maintained autoclave or high-pressure reactor.
-
By-products: The reaction may produce by-products such as N,N-dimethylaniline.
Personal Protective Equipment (PPE):
-
Full chemical-resistant suit
-
Chemical-resistant gloves (e.g., neoprene or nitrile)
-
Safety goggles and a face shield
-
Respiratory protection with an appropriate cartridge for organic vapors[1]
Engineering Controls:
-
The entire process should be conducted in a well-ventilated area, preferably within a contained system.
-
Use of a high-pressure reactor (autoclave) with appropriate pressure relief and monitoring systems is mandatory.
-
Emergency shutdown procedures must be in place.
Experimental Protocols
Materials and Equipment
Raw Materials:
-
3-Chloroaniline (purity ≥ 99%)
-
Methanol (anhydrous, purity ≥ 99.5%)
-
Copper-chromium oxide catalyst
-
Nitrogen (high purity)
-
Toluene (B28343) (for extraction)
-
Sodium hydroxide (B78521) solution (50% w/w)
-
Brine (saturated sodium chloride solution)
-
Anhydrous sodium sulfate
Equipment:
-
High-pressure reactor (autoclave) with a stirrer, temperature and pressure probes, and a heating/cooling jacket.
-
Charging vessels for liquids and solids.
-
Receiving vessel for the reaction mixture.
-
Separatory funnel or liquid-liquid extraction setup for pilot scale.
-
Distillation unit capable of vacuum operation.
-
Filtration system for catalyst removal.
Pilot Plant Synthesis Protocol
Step 1: Reactor Preparation and Inerting
-
Ensure the high-pressure reactor is clean, dry, and has passed all safety inspections.
-
Purge the reactor with nitrogen gas to remove any air and moisture.
Step 2: Charging of Reactants
-
Charge the autoclave with 3-chloroaniline.
-
Add the copper-chromium oxide catalyst. The catalyst loading is typically 3-6% by weight relative to the aniline.
-
Seal the reactor and perform a leak test with nitrogen.
-
Charge methanol to the reactor. A molar excess of methanol is used, typically in the range of 2 to 6 moles per mole of 3-chloroaniline.
Step 3: Reaction
-
Begin stirring the reaction mixture.
-
Heat the reactor to the target temperature of 200-250°C.
-
The pressure will rise due to the vapor pressure of methanol at this temperature, typically in the range of 50 to 150 atmospheres.
-
Maintain the reaction at this temperature and pressure for a specified time, monitoring the reaction progress by in-process controls (e.g., GC analysis of samples taken at intervals).
Step 4: Reaction Quench and Catalyst Removal
-
Once the reaction is complete, cool the reactor to room temperature.
-
Vent the excess pressure safely.
-
Discharge the reaction mixture to a receiving vessel.
-
Filter the mixture to remove the catalyst. The catalyst can be washed with a small amount of methanol to recover any entrained product.
Step 5: Work-up and Extraction
-
The crude reaction mixture is transferred to a work-up vessel.
-
Add toluene to dilute the mixture.
-
Wash the organic phase with a 50% sodium hydroxide solution to remove any acidic by-products.
-
Separate the aqueous layer.
-
Wash the organic layer with brine to remove residual sodium hydroxide and water.
-
Separate the aqueous layer.
Step 6: Drying and Solvent Removal
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter to remove the drying agent.
-
Remove the toluene and excess methanol by distillation.
Step 7: Purification
-
Purify the crude this compound by vacuum distillation. The boiling point of this compound is approximately 243-244°C at atmospheric pressure, so vacuum distillation is necessary to prevent degradation.
Data Presentation
| Parameter | Value | Reference |
| Reactants | ||
| 3-Chloroaniline | 1 mole equivalent | - |
| Methanol | 2-6 mole equivalents | Generic N-methylation |
| Catalyst (Copper-Chromium Oxide) | 3-6 wt% of aniline | Generic N-methylation |
| Reaction Conditions | ||
| Temperature | 200-250°C | Generic N-methylation |
| Pressure | 50-150 atm | Generic N-methylation |
| Reaction Time | 4-8 hours (monitor for completion) | - |
| Work-up & Purification | ||
| Extraction Solvent | Toluene | - |
| Aqueous Wash 1 | 50% NaOH solution | - |
| Aqueous Wash 2 | Saturated Brine | - |
| Drying Agent | Anhydrous Sodium Sulfate | - |
| Purification Method | Vacuum Distillation | |
| Expected Outcome | ||
| Yield | >90% (based on 3-chloroaniline) | - |
| Purity | >99% (after distillation) | - |
Visualizations
Experimental Workflow
Caption: Pilot plant workflow for the synthesis of this compound.
Logical Relationships in Safety Management
Caption: Key relationships in the safety management for the pilot plant synthesis.
References
Catalytic Amination of 3-chloro-N-methylaniline: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the catalytic amination of 3-chloro-N-methylaniline, a key transformation in the synthesis of various compounds relevant to the pharmaceutical and materials science industries. The C-N cross-coupling reactions, particularly the Buchwald-Hartwig amination, have become indispensable tools for the formation of arylamines from aryl halides. While aryl chlorides like this compound can be challenging substrates due to the strength of the C-Cl bond, the development of advanced catalyst systems has enabled their efficient use in these transformations.[1]
This document outlines generalized procedures for palladium- and copper-catalyzed amination reactions, supported by quantitative data from representative examples. These protocols and data serve as a valuable starting point for reaction optimization and the synthesis of diverse N,N'-substituted-1,3-diaminobenzene derivatives.
Introduction to Catalytic Amination
Catalytic C-N cross-coupling reactions have revolutionized the synthesis of arylamines, which are prevalent structural motifs in a vast array of pharmaceuticals, agrochemicals, and functional materials.[1] The two most prominent methods are the palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed amination reactions.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful and versatile method for forming C-N bonds.[1][2] The catalytic cycle, as generally understood, involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination and deprotonation of the amine to form a palladium-amido intermediate. The final step is a reductive elimination that yields the desired arylamine and regenerates the active Pd(0) catalyst.[1][2][3] The choice of ligand, base, and solvent is crucial for the efficiency of the reaction, especially with less reactive aryl chlorides.[1]
Copper-Catalyzed Amination: As a more economical and less toxic alternative to palladium, copper-catalyzed C-N coupling reactions have garnered significant interest.[4] Modern advancements, particularly the use of specialized ligands, have enabled the amination of aryl chlorides under milder conditions than traditional Ullmann-type reactions.[4][5] The mechanism is believed to involve the oxidative addition of the aryl chloride to a copper(I) complex.[4]
Data Presentation: A Survey of Reaction Conditions and Yields
The following tables summarize representative conditions and yields for the catalytic amination of aryl chlorides, providing a guide for the development of specific protocols for this compound.
Table 1: Palladium-Catalyzed Amination of 3-Chloroaniline (B41212) Derivatives with Primary and Secondary Amines
| 3-Chloroaniline Derivative | Amine | Pd Precatalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 3-Chloro-4-fluoroaniline | n-Hexylamine | Pd₂(dba)₃ (1.5) | XPhos (3.0) | NaOtBu (2.0) | Toluene | 100 | 18 | 85 | [1] |
| 3-Chloroaniline | Morpholine | Pd₂(dba)₃ (1.5) | RuPhos (3.0) | NaOtBu (2.0) | Dioxane | 100 | 20 | 92 | [1] |
| 3-Chloro-5-(trifluoromethyl)aniline | Piperidine | Pd(OAc)₂ (2.0) | BrettPhos (4.0) | K₃PO₄ (2.5) | Dioxane | 110 | 24 | 78 | [1] |
Table 2: Copper-Catalyzed Amination of Aryl Chlorides
| Aryl Chloride | Amine | Cu Precatalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4-Chloroanisole | Morpholine | CuBr (5) | L5* (10) | NaOMe (1.5) | DMSO | 40 | 24 | 94 | [5] |
| 3-Chloropyridine | n-Butylamine | CuBr (5) | L5* (10) | NaOMe (1.5) | DMSO | 40 | 24 | 88 | [5] |
| 1-Bromo-3-chlorobenzene** | Morpholine | CuBr (5) | L5* (10) | NaOMe (1.5) | DMSO | RT | 24 | >99 | [5] |
*L5 is a highly sterically encumbered N¹,N²-diarylbenzene-1,2-diamine ligand.[5] **Reaction occurred selectively at the aryl bromide position.
Experimental Protocols
The following are generalized protocols for the catalytic amination of this compound. These should be considered as starting points and may require optimization for specific amine coupling partners.
Protocol 1: Palladium-Catalyzed Amination (Buchwald-Hartwig)
This protocol is adapted from general procedures for the amination of 3-chloroaniline derivatives.[1]
Materials:
-
This compound (1.0 mmol, 1.0 equiv.)
-
Amine (e.g., morpholine, n-hexylamine) (1.2 mmol, 1.2 equiv.)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.015 mmol, 1.5 mol%)
-
Biarylphosphine Ligand (e.g., XPhos, RuPhos) (0.03 mmol, 3.0 mol%)
-
Sodium tert-butoxide (NaOtBu) (2.0 mmol, 2.0 equiv.)
-
Anhydrous Toluene or Dioxane (5 mL)
-
Schlenk flask or glovebox
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Catalyst Preparation: In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, the biarylphosphine ligand, and NaOtBu to an oven-dried Schlenk flask equipped with a magnetic stir bar.[1]
-
Reagent Addition: Add this compound and the amine to the flask.[1]
-
Solvent Addition: Evacuate and backfill the flask with the inert gas three times. Add the anhydrous solvent via syringe.[1]
-
Reaction: Stir the reaction mixture at room temperature for 10-15 minutes to allow for pre-catalyst formation. Then, heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[1]
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
Protocol 2: Copper-Catalyzed Amination
This protocol is based on a general method for the copper-catalyzed amination of aryl chlorides.[5]
Materials:
-
This compound (0.5 mmol, 1.0 equiv.)
-
Amine (0.7 mmol, 1.4 equiv.)
-
Copper(I) Bromide (CuBr) (0.025 mmol, 5 mol%)
-
N¹,N²-diarylbenzene-1,2-diamine ligand (L5) (0.05 mmol, 10 mol%)
-
Sodium methoxide (B1231860) (NaOMe) (0.75 mmol, 1.5 equiv.)
-
Anhydrous Dimethyl Sulfoxide (DMSO) (0.5 mL)
-
Reaction vial with a screw cap
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a glovebox, add CuBr, the ligand, and NaOMe to a reaction vial containing a magnetic stir bar.
-
Reagent Addition: Add this compound and the amine to the vial.
-
Solvent Addition: Add anhydrous DMSO to the vial.
-
Reaction: Seal the vial and heat the reaction mixture to the desired temperature (e.g., 40-55 °C) with stirring for 24 hours.[5]
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate (B1210297) and filter through a pad of celite. Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Visualizations
The following diagrams illustrate the general experimental workflow and the catalytic cycle for the Buchwald-Hartwig amination.
Caption: A typical experimental workflow for catalytic amination.
References
- 1. benchchem.com [benchchem.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Chloro-N-Methylaniline Isomers in Agrochemical Synthesis
Introduction:
Substituted anilines are a critical class of intermediates in the manufacturing of a wide array of agrochemicals, including herbicides, fungicides, and insecticides. Among these, chloro-N-methylaniline isomers serve as key building blocks for several commercially significant crop protection products. This document provides detailed application notes and protocols for the use of two primary isomers, 3-chloro-2-methylaniline (B42847) and 3-chloro-4-methylaniline (B146341), in the synthesis of major agrochemicals. While the direct application of 3-chloro-N-methylaniline in the primary synthesis of agrochemicals is not extensively documented in publicly available literature, its isomers are of significant industrial importance.
3-Chloro-2-methylaniline: A Precursor to the Herbicide Quinclorac (B55369)
3-Chloro-2-methylaniline is a vital intermediate in the production of the herbicide quinclorac.[1][2] Quinclorac is a selective herbicide used to control grass weeds, particularly in rice cultivation.[1][2]
Quantitative Data for Quinclorac Synthesis Intermediate
| Parameter | Specification |
| Product Name | 3-Chloro-2-methylaniline |
| CAS Number | 87-60-5 |
| Molecular Formula | C₇H₈ClN |
| Molecular Weight | 141.60 g/mol |
| Appearance | Colorless to light brown liquid |
| Purity (Industrial Grade) | ≥ 99.0% |
Experimental Protocol: Synthesis of 3-Chloro-2-methylaniline
A common industrial synthesis of 3-chloro-2-methylaniline involves the reduction of 2-chloro-6-nitrotoluene.[3]
Materials:
-
2-chloro-6-nitrotoluene
-
Iron powder
-
Hydrochloric acid
-
Water
-
Sodium carbonate
Procedure:
-
To a reaction vessel equipped with a stirrer and a reflux condenser, add finely divided iron (100 g), water (200 ml), and concentrated hydrochloric acid (20 g).
-
Heat the mixture to boiling with continuous stirring.
-
Gradually add 1-chloro-2-methyl-3-nitrobenzene (100 g) over a period of 2 hours, maintaining a gentle reflux.
-
After the addition is complete, continue to heat and stir the mixture for an additional 4 hours to ensure the reaction goes to completion.
-
Neutralize the reaction mixture by adding sodium carbonate (20 g).
-
The product, 3-chloro-2-methylaniline, is then isolated by steam distillation.
-
The distilled product is separated from the aqueous layer using a separatory funnel.
-
For further purification, the product can be distilled under reduced pressure. The boiling point is 105-110 °C at 10 mmHg.[4] The yield is approximately 94% of the theoretical value.[4]
A patent describes an alternative synthesis using sulfur and sodium bicarbonate in N,N-dimethylformamide, with a reported yield of 80% and purity of 99%.
Synthesis Workflow for Quinclorac from 3-Chloro-2-methylaniline
Caption: Synthesis pathway of Quinclorac from 2-chloro-6-nitrotoluene.
3-Chloro-4-methylaniline: Intermediate for Substituted Urea (B33335) Herbicides
3-Chloro-4-methylaniline is a key precursor in the synthesis of substituted urea herbicides, such as chlorotoluron. These herbicides are widely used for the control of broadleaf and grass weeds in cereal crops.
Quantitative Data for Chlorotoluron Synthesis Intermediate
| Parameter | Specification |
| Product Name | 3-Chloro-4-methylaniline |
| CAS Number | 95-74-9 |
| Molecular Formula | C₇H₈ClN |
| Molecular Weight | 141.60 g/mol |
| Appearance | Off-white to pale yellow crystalline solid |
| Purity | ≥ 99.0% |
Experimental Protocol: Synthesis of a Carbamate (B1207046) Intermediate from 3-Chloro-4-methylaniline
The synthesis of substituted urea herbicides often proceeds through a carbamate intermediate. The following is a general protocol for the synthesis of methyl(3-chloro-4-methylphenyl)carbamate.
Materials:
-
3-chloro-4-methylaniline
-
Chloroform
-
Methyl chloroformate
-
Magnesium sulfate (B86663)
-
Ethyl acetate (B1210297)
Procedure:
-
In a reaction flask, dissolve 10.0 g (0.071 mole) of 3-chloro-4-methylaniline in 100 ml of chloroform.
-
Add 16.7 g (0.212 mole) of pyridine to the solution with stirring.
-
Cool the reaction mixture to 25-30 °C.
-
Add 8.0 g (0.085 mole) of methyl chloroformate dropwise over 20 minutes, maintaining the temperature between 25-30 °C with external cooling.
-
After the addition is complete, stir the reaction mixture at ambient temperature for 16 hours.
-
Transfer the reaction mixture to a separatory funnel with an additional 50 ml of chloroform.
-
Wash the organic solution with two 100 ml portions of water and then with 100 ml of 5% aqueous hydrochloric acid.
-
Dry the organic layer over magnesium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to obtain a waxy solid residue.
-
Recrystallize the residue from a mixture of hexane and ethyl acetate to yield 10.9 grams of methyl(3-chloro-4-methylphenyl)carbamate with a melting point of 80-81.5 °C.[5]
General Workflow for Substituted Urea Herbicide Synthesis
Caption: General synthesis pathway for substituted urea herbicides.
The Case of this compound
The direct use of this compound as a primary starting material for major commercial agrochemicals is not well-documented. However, it has been identified as a potential metabolite or artifact related to the now obsolete herbicide, Barban. The chemical name for Barban is (3-Chlorophenyl)carbamic acid 4-chloro-2-butynyl ester, and its synthesis starts from 3-chloroaniline, not its N-methylated counterpart.[6]
The mechanism of action for carbamate herbicides like Barban involves the inhibition of mitosis, which disrupts cell division in susceptible plants.[7] Specifically, Barban has been shown to inhibit protein and RNA synthesis in susceptible plants like oats.[8]
Logical Relationship in Carbamate Herbicide Synthesis
Caption: Reactants leading to the synthesis of the carbamate herbicide Barban.
While the initial query focused on this compound, a thorough review of available literature indicates that its isomers, 3-chloro-2-methylaniline and 3-chloro-4-methylaniline, are the more significant intermediates in the agrochemical industry. These compounds are crucial for the synthesis of the herbicide quinclorac and a class of substituted urea herbicides, respectively. The provided protocols and workflows offer a detailed overview for researchers and professionals in the field of agrochemical development. Further research may be required to fully elucidate any minor roles or metabolic pathways involving this compound in the context of agrochemicals.
References
- 1. innospk.com [innospk.com]
- 2. Page loading... [guidechem.com]
- 3. CN100427458C - Production process of herbicide intermediate 3-chloro-2-methylaniline - Google Patents [patents.google.com]
- 4. prepchem.com [prepchem.com]
- 5. prepchem.com [prepchem.com]
- 6. Barban [drugfuture.com]
- 7. Barban (Ref: A-980) [sitem.herts.ac.uk]
- 8. Selective Herbicidal Action of Barban on Oat and Wheat Plants | Weed Science | Cambridge Core [cambridge.org]
Application Notes and Protocols for Reactions Involving 3-chloro-N-methylaniline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental protocols and data for key chemical transformations involving 3-chloro-N-methylaniline. This document is intended to serve as a practical guide for laboratory work, offering insights into reaction setup, execution, and product characterization.
N-Methylation of 3-Chloroaniline (B41212) via Ru(II)-Catalyzed Hydrogen Transfer
This protocol describes a highly efficient method for the synthesis of this compound from 3-chloroaniline using methanol (B129727) as a C1 source, catalyzed by a Ruthenium(II) complex. This "borrowing hydrogen" or "hydrogen autotransfer" strategy is an atom-economical and environmentally friendly alternative to traditional methylation methods.[1]
Experimental Protocol
Materials:
-
3-chloroaniline
-
Methanol (anhydrous)
-
Ru(II) catalyst (e.g., [Ru(p-cymene)Cl₂]₂)
-
Phosphine (B1218219) ligand (if required by the specific Ru catalyst)
-
Base (e.g., t-BuOK)
-
Anhydrous toluene
-
Inert atmosphere (Argon or Nitrogen)
-
Oven-dried Schlenk tube or similar reaction vessel
-
Standard laboratory glassware for work-up and purification
Procedure:
-
Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere, combine the Ru(II) catalyst and any necessary ligand in anhydrous toluene.
-
Reagent Addition: Add 3-chloroaniline and methanol to the reaction vessel.
-
Base Addition: Carefully add the base (e.g., t-BuOK) to the stirring solution.
-
Reaction Conditions: Place the sealed Schlenk tube in a preheated oil bath or aluminum block at the desired temperature (e.g., 80-110 °C) and stir for the specified time (typically 24 hours).[1]
-
Monitoring: The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: After completion, cool the reaction to room temperature. Quench the reaction with water and extract the product with an organic solvent such as ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica (B1680970) gel to yield pure this compound.[1]
Quantitative Data
| Starting Material | Product | Catalyst System | Temp (°C) | Time (h) | Yield (%) | Reference |
| 3-chloroaniline | This compound | Ru(II) complex | 80-110 | 24 | 96 | [2] |
Characterization Data for this compound[2]
-
Appearance: Colorless oil
-
¹H NMR (400 MHz, CDCl₃, ppm): 7.13–7.09 (m, 1H), 6.70 (d, J = 7.2 Hz, 1H), 6.61 (s, 1H), 6.50 (d, J = 8.0 Hz, 1H), 3.81 (s, 1H), 2.84 (s, 3H).
-
¹³C NMR (100 MHz, CDCl₃): 150.4, 135.0, 130.1, 117.0, 111.9, 110.9, 30.6.
Experimental Workflow
Caption: Workflow for Ru-catalyzed N-methylation.
Buchwald-Hartwig Amination of Aryl Halides with this compound
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[3][4][5] This protocol provides a general procedure for the coupling of this compound with various aryl halides. The choice of ligand and base is crucial for achieving high yields, especially with less reactive aryl chlorides.[3]
Experimental Protocol
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide, aryl chloride)
-
Palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)[3]
-
Phosphine ligand (e.g., biarylphosphine ligands like XPhos or Josiphos-type ligands)[3][6]
-
Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃)[3]
-
Anhydrous solvent (e.g., toluene, dioxane)[3]
-
Inert atmosphere (Argon or Nitrogen)
-
Oven-dried Schlenk tube or glovebox
-
Standard laboratory glassware for work-up and purification
Procedure:
-
Catalyst Preparation: In a glovebox or under a stream of inert gas, add the palladium precatalyst, the phosphine ligand, and the base to an oven-dried Schlenk tube equipped with a magnetic stir bar.[3]
-
Reagent Addition: Add the aryl halide and this compound to the flask.
-
Solvent Addition: Evacuate and backfill the flask with the inert gas three times. Add the anhydrous solvent via syringe.
-
Reaction Conditions: Stir the reaction mixture at the desired temperature (typically 80-120 °C) with vigorous stirring.[3][6]
-
Monitoring: Monitor the progress of the reaction by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and quench with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).[6]
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.[3][6]
Quantitative Data for Analogous Reactions
The following table presents data for the Buchwald-Hartwig amination of 3-chloroaniline derivatives, which serves as a guideline for reactions with this compound.
| Aryl Halide | Amine | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 3-Chloroaniline deriv. | Primary/Secondary Amine | Pd₂(dba)₃ / Biarylphosphine | NaOtBu | Toluene | 80-110 | Varies | [3] |
| 3-Chloroaniline deriv. | Primary/Secondary Amine | Pd(OAc)₂ / Josiphos-type | K₃PO₄ | Dioxane | 100-120 | Varies | [3] |
Catalytic Cycle Diagram
Caption: Buchwald-Hartwig amination catalytic cycle.
Synthesis of this compound Precursors
The synthesis of substituted anilines often involves the reduction of the corresponding nitroaromatic compounds. These methods are relevant for the synthesis of starting materials or for understanding potential impurities.
a) Reduction of 2-chloro-6-nitrotoluene
Protocol: [7]
-
Reaction Setup: In a three-necked flask, add N,N-dimethylacetamide as the solvent.
-
Reagent Addition: Add 2-chloro-6-nitrotoluene, sulfur, and sodium bicarbonate.
-
Reaction Conditions: Stir the mixture at 110-140 °C for 10-24 hours.
-
Work-up: After the reaction, filter the mixture.
-
Purification: The filtrate is purified by reduced pressure distillation to obtain 3-chloro-2-methylaniline (B42847). (Note: This is an isomer, the principle applies to related syntheses).
b) Catalytic Hydrogenation of 3-chloro-4-methylnitrobenzene
Protocol: [8]
-
Catalyst Preparation: A quenched skeletal nickel (QS-Ni) catalyst is modified with SnCl₄·5H₂O.
-
Reaction Setup: In a suitable reactor, add the modified QS-Ni catalyst, 3-chloro-4-methylnitrobenzene, and methanol as the solvent.
-
Reaction Conditions: The reaction is carried out at 55 °C under 1.0 MPa of hydrogen pressure for approximately 100 minutes.
-
Product: This yields 3-chloro-4-methylaniline (B146341) with high conversion and selectivity.
Quantitative Data for Precursor Synthesis
| Starting Material | Product | Method | Catalyst/Reagent | Yield (%) | Reference |
| 2-chloro-6-nitrotoluene | 3-chloro-2-methylaniline | Sulfur Reduction | S, NaHCO₃ | 77-85 | [7] |
| 3-chloro-4-methylnitrobenzene | 3-chloro-4-methylaniline | Catalytic Hydrogenation | SnCl₄-modified QS-Ni | 100 | [8] |
| 2-chloro-4-nitrotoluene | 3-chloro-4-methylaniline | Reduction with Iron | Fe, HCl | 83 | [9] |
This document provides a foundational set of protocols and data for working with this compound. Researchers are encouraged to consult the cited literature for further details and to optimize conditions for their specific substrates and equipment.
References
- 1. benchchem.com [benchchem.com]
- 2. Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. research.rug.nl [research.rug.nl]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. CN100427458C - Production process of herbicide intermediate 3-chloro-2-methylaniline - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. 3-Chloro-4-methylaniline synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols for Monitoring 3-chloro-N-methylaniline Reactions by TLC
Introduction
In the synthesis of pharmaceutical intermediates and other fine chemicals, the ability to monitor the progress of a chemical reaction is crucial for optimizing reaction conditions, determining reaction endpoints, and ensuring the desired product is obtained with minimal side products. Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective analytical technique widely used for this purpose. This document provides a detailed protocol for monitoring reactions involving 3-chloro-N-methylaniline, a common building block in organic synthesis. By observing the disappearance of the starting material and the appearance of the product, researchers can efficiently track the reaction's progression.[1][2][3][4]
Principle of Thin-Layer Chromatography (TLC)
TLC separates compounds based on their differential partitioning between a stationary phase (a thin layer of adsorbent material, typically silica (B1680970) gel or alumina, coated on a plate) and a mobile phase (a solvent or mixture of solvents that moves up the plate by capillary action).[3] Compounds with a higher affinity for the stationary phase and lower solubility in the mobile phase travel a shorter distance up the plate, resulting in a lower Retention Factor (Rƒ). Conversely, compounds with a lower affinity for the stationary phase and higher solubility in the mobile phase travel further, resulting in a higher Rƒ value. The Rƒ value is a characteristic of a compound in a specific solvent system and is calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front.
Application Note
Analyte: this compound
Purpose: To establish a standardized method for the qualitative monitoring of reactions involving this compound by observing its consumption and the formation of product(s) over time.
Methodology: Thin-Layer Chromatography on silica gel plates with visualization under UV light and/or with a chemical stain.
Key Experimental Considerations:
-
Selection of Mobile Phase (Eluent): The choice of eluent is critical for achieving good separation between the starting material and the product. A common starting point for aromatic amines is a mixture of a nonpolar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate).[5] The polarity of the system should be adjusted so that the starting material (this compound) has an Rƒ value of approximately 0.3-0.4.[6][7] This typically provides the best resolution.
-
Sample Preparation: Aliquots taken directly from the reaction mixture can often be spotted onto the TLC plate.[2][8] If the reaction mixture contains non-volatile solvents or inorganic materials, a micro-workup of the sample may be necessary.[8]
-
Spotting: It is highly recommended to use a three-lane spotting pattern on the TLC plate: the starting material reference, the reaction mixture, and a "co-spot" where both the starting material and reaction mixture are applied to the same spot.[2][6] The co-spot helps to confirm the identity of the starting material spot in the reaction mixture lane.[6]
Experimental Protocol
Materials:
-
Silica gel TLC plates (e.g., Silica Gel 60 F₂₅₄)
-
TLC developing chamber with a lid
-
Capillary tubes for spotting
-
Pencil
-
Ruler
-
Forceps
-
UV lamp (254 nm)
-
Heat gun (for staining)
-
Mobile Phase: e.g., Hexanes/Ethyl Acetate mixture
-
Staining Solution: e.g., Potassium Permanganate (B83412) (KMnO₄) stain
-
Reference sample of this compound
-
Reaction mixture
Procedure:
-
Chamber Preparation: Pour the chosen mobile phase into the TLC developing chamber to a depth of about 0.5 cm. Place a piece of filter paper partially submerged in the solvent and leaning against the chamber wall. Close the lid and allow the chamber to saturate with solvent vapors for 5-10 minutes.
-
TLC Plate Preparation: Using a pencil, gently draw a straight line (the origin) approximately 1 cm from the bottom of the TLC plate.[1] Be careful not to scrape off the silica gel. Mark three small, equidistant points on this line for spotting.
-
Spotting the Plate:
-
Lane 1 (Starting Material - SM): Dip a clean capillary tube into a dilute solution of the this compound reference standard and gently touch the tip to the leftmost mark on the origin. Allow the solvent to evaporate.
-
Lane 2 (Co-spot - Co): On the center mark, first spot the starting material as in Lane 1. Then, using a new capillary tube, carefully spot the reaction mixture directly on top of the SM spot.
-
Lane 3 (Reaction Mixture - RXN): Dip a new capillary tube into the reaction mixture and spot it on the rightmost mark.[1]
-
Ensure all spots are small and concentrated.
-
-
Developing the Plate: Using forceps, carefully place the spotted TLC plate into the saturated developing chamber. Ensure the origin line is above the solvent level.[8] Close the lid and allow the mobile phase to ascend the plate via capillary action.
-
Completion of Development: When the solvent front is about 1 cm from the top of the plate, remove the plate from the chamber with forceps and immediately mark the position of the solvent front with a pencil.[6] Allow the plate to air dry completely.
-
Visualization:
-
UV Light: Place the dried plate under a UV lamp (254 nm) in a dark environment.[10] Circle any visible dark spots with a pencil.[10]
-
Staining (Optional): If spots are not clearly visible or for confirmation, use a chemical stain. For a KMnO₄ stain, dip the plate quickly into the stain solution using forceps, then gently warm the plate with a heat gun until colored spots appear against a pink/purple background.
-
-
Analysis:
-
Calculate the Rƒ value for each spot.
-
Monitor the reaction by observing the spot corresponding to this compound in the RXN lane. As the reaction proceeds, this spot should diminish in intensity, while a new spot corresponding to the product should appear and intensify.[2]
-
The reaction is considered complete when the starting material spot is no longer visible in the RXN lane.[2][4]
-
Data Presentation
The following table provides examples of mobile phase systems and expected Rƒ values for monitoring a hypothetical reaction of this compound. The Rƒ of the product will depend on its polarity relative to the starting material.
| Compound | Mobile Phase System (Hexanes:Ethyl Acetate) | Expected Rƒ Value | Visualization Method |
| This compound | 9:1 | ~0.4 | UV (254 nm), KMnO₄ |
| This compound | 4:1 | ~0.6 | UV (254 nm), KMnO₄ |
| Hypothetical Product (More Polar) | 4:1 | < 0.6 | UV (254 nm), KMnO₄ |
| Hypothetical Product (Less Polar) | 4:1 | > 0.6 | UV (254 nm), KMnO₄ |
Visualizations
Below is a diagram illustrating the logical workflow for monitoring the progress of a this compound reaction using TLC.
Caption: Workflow for TLC monitoring of a chemical reaction.
References
- 1. coconote.app [coconote.app]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. m.youtube.com [m.youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. How To [chem.rochester.edu]
- 7. reddit.com [reddit.com]
- 8. Monitoring a Reaction – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. youtube.com [youtube.com]
- 11. youtube.com [youtube.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-chloro-N-methylaniline
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 3-chloro-N-methylaniline synthesis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, which is typically a two-stage process: 1) synthesis of 3-chloroaniline (B41212) and 2) subsequent N-methylation.
Problem 1: Low yield in the synthesis of the chloroaniline intermediate.
| Symptom | Possible Cause | Suggested Solution |
| Incomplete reduction of the nitro group. | Insufficient reducing agent or catalyst activity. | Increase the equivalents of the reducing agent (e.g., iron powder). Ensure the catalyst (e.g., Pd/C, Raney nickel) is fresh and active.[1][2] |
| Poor quality of starting materials. | Use purified starting materials. For instance, in the reduction of 2-chloro-4-nitrotoluene, ensure its purity.[2] | |
| Suboptimal reaction temperature or time. | Optimize the reaction temperature and duration. For example, reduction with iron powder and HCl is often performed at boiling temperatures.[1] | |
| Formation of dechlorinated byproducts. | Harsh reaction conditions or inappropriate catalyst. | Use a dehalogenation inhibitor if necessary, especially during catalytic hydrogenation.[2] Adjust the reaction temperature and pressure to milder conditions. |
| Presence of impurities that promote dehalogenation. | Ensure starting materials and solvents are free from contaminants. | |
| Difficulty in product isolation. | Inefficient extraction or purification. | Optimize the extraction solvent and pH. For purification, consider vacuum distillation or column chromatography.[1][3] |
Problem 2: Low yield during the N-methylation of 3-chloroaniline.
| Symptom | Possible Cause | Suggested Solution |
| Incomplete methylation. | Insufficient methylating agent or catalyst. | Increase the equivalents of the methylating agent (e.g., methanol (B129727), formic acid).[4] Optimize the catalyst loading. |
| Suboptimal reaction conditions. | Adjust the reaction temperature and time. For instance, Ru(II)-catalyzed N-methylation of amines with methanol can be performed at 140°C.[4] | |
| Presence of water in the reaction mixture. | Use anhydrous solvents and reagents.[4] | |
| Formation of over-methylated (quaternary ammonium (B1175870) salt) or other byproducts. | Excess methylating agent or harsh conditions. | Carefully control the stoichiometry of the methylating agent. Use milder reaction conditions. |
| Inappropriate choice of base or solvent. | Screen different bases and solvents to find the optimal combination for selective mono-methylation.[4] | |
| Product degradation. | High reaction temperatures or prolonged reaction times. | Monitor the reaction progress and stop it once the starting material is consumed. Use the lowest effective temperature. |
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing the 3-chloroaniline precursor?
A1: The most common method is the reduction of a corresponding chloronitrobenzene. Two primary approaches are:
-
Chemical Reduction: This often involves using iron powder in the presence of an acid like hydrochloric acid.[1] Other reducing agents like sodium sulfide (B99878) can also be used.[5]
-
Catalytic Hydrogenation: This method employs a catalyst, such as palladium on carbon (Pd/C) or Raney nickel, with hydrogen gas.[2] This is often considered a cleaner method with higher selectivity.[2]
Q2: How can I minimize the formation of dechlorinated byproducts during the reduction of chloronitrobenzene?
A2: Dechlorination is a common side reaction in catalytic hydrogenation. To minimize it, you can:
-
Add a dehalogenation inhibitor to the reaction mixture.[2]
-
Use a catalyst system that is less prone to causing dehalogenation, such as palladium-iron on carbon (Pd-Fe/C).[2]
-
Optimize reaction conditions by using lower hydrogen pressure and temperature.[2]
Q3: What are some effective methods for the N-methylation of 3-chloroaniline?
A3: Several methods can be employed for N-methylation:
-
Using Methanol as a C1 Source: This can be achieved with a Ruthenium(II) catalyst and a suitable base.[4]
-
Reductive Amination: This involves reacting 3-chloroaniline with an aldehyde (like formaldehyde) and a reducing agent.
-
Using Formic Acid: Formic acid can serve as the methylation agent in the presence of a suitable catalyst and reductant.
Q4: How can I purify the final this compound product?
A4: Purification is crucial to obtain a high-purity product. Common methods include:
-
Vacuum Distillation: This is effective for separating the product from non-volatile impurities and byproducts with different boiling points.[1]
-
Column Chromatography: Silica gel column chromatography can be used for high-purity separation.[3]
-
Washing and Extraction: The crude product can be washed with water and/or a mild base to remove acidic impurities before final purification.[3]
Data Presentation
Table 1: Comparison of Reduction Methods for Chloro-nitroaromatics
| Method | Starting Material | Catalyst/Reagent | Solvent | Temperature (°C) | Yield (%) | Reference |
| Chemical Reduction | 1-chloro-2-methyl-3-nitrobenzene | Iron, HCl | Water | Boiling | ~94 | [1] |
| Catalytic Hydrogenation | 2-chloro-4-nitrotoluene | Pd-Fe/C | Alcohol/Water | 25-100 | >99 (selectivity) | [2] |
| Chemical Reduction | 2-chloro-4-nitrotoluene | Iron, HCl, HFIP | Water | 20 | 83 | [3] |
| Chemical Reduction | 6-chloro-2-nitrotoluene | Sodium polysulfide, ammonium salt | Water | 30-105 | 98.08 | [6] |
| Chemical Reduction | 2-chloro-6-nitrotoluene | Sulfur, Sodium bicarbonate | N,N-dimethylformamide | 110-140 | 85 | [7] |
Table 2: N-Methylation of 3-chloroaniline
| Method | Methylating Agent | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Ru(II)-Catalyzed | Methanol | Ru(II) complex | Cs₂CO₃ | - | 140 | 96 | [4] |
Experimental Protocols
Protocol 1: Synthesis of 3-chloro-2-methylaniline (B42847) via Chemical Reduction [1]
-
To a reaction vessel equipped with a stirrer, add 100 g of finely divided iron, 20 g of concentrated hydrochloric acid, and 200 ml of water.
-
Heat the mixture to boiling with continuous stirring.
-
Over a period of 2 hours, add 100 g of 1-chloro-2-methyl-3-nitrobenzene.
-
After the addition is complete, place the reaction mixture in an oil bath and add 20 g of sodium carbonate.
-
Distill the 3-chloro-2-methylaniline with steam at 140°C.
-
Separate the product using a separating funnel.
-
For further purification, perform vacuum distillation. The boiling point at 10 mm is 105-110°C.
Protocol 2: N-Methylation of 3-chloroaniline using a Ruthenium Catalyst [4]
-
In a 10 mL Schlenk tube equipped with a magnetic stir bar, add the Ruthenium(II) catalyst (0.005 equiv), 3-chloroaniline (1.0 equiv), and Cesium Carbonate (Cs₂CO₃, 0.5 equiv).
-
Add 1 mL of anhydrous methanol.
-
Seal the tube and heat the mixture at 140°C for 12 hours.
-
After cooling to room temperature, the product can be isolated and purified by standard methods such as column chromatography.
Visualizations
Caption: Experimental workflow for the two-stage synthesis of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
- 1. prepchem.com [prepchem.com]
- 2. CN104370747A - Method for synthesizing 3-chloro-4-methylaniline - Google Patents [patents.google.com]
- 3. 3-Chloro-4-methylaniline synthesis - chemicalbook [chemicalbook.com]
- 4. Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN102701996A - A method for preparing 3-chloro-4-methylaniline - Google Patents [patents.google.com]
- 6. CN102234236A - Synthetic method of 3-chloro-2-methylaniline - Google Patents [patents.google.com]
- 7. CN100427458C - Production process of herbicide intermediate 3-chloro-2-methylaniline - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 3-chloro-N-methylaniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-chloro-N-methylaniline. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Troubleshooting Guides
Issue: Low Yield of this compound
Question: My reaction is resulting in a low yield of the desired this compound. What are the potential causes and how can I improve it?
Answer: Low yields in the synthesis of this compound can arise from several factors, depending on the synthetic route. A common two-step approach involves the synthesis of 3-chloroaniline (B41212) followed by its N-methylation.
-
For the N-methylation step:
-
Incomplete Reaction: The N-methylation of 3-chloroaniline may not have gone to completion. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure all the starting material has been consumed.
-
Suboptimal Reaction Conditions: Temperature and reaction time are critical. For instance, in a ruthenium-catalyzed N-methylation using methanol (B129727), a reaction temperature of 140°C for 12 hours has been shown to be effective.[1] Insufficient temperature or time can lead to a sluggish reaction.
-
Reagent Purity: Ensure the purity of your 3-chloroaniline and the methylating agent. Impurities can interfere with the reaction.
-
Catalyst Inactivity: If using a catalytic method, the catalyst may be inactive or poisoned. Ensure proper handling and storage of the catalyst.
-
-
For the synthesis of the 3-chloroaniline precursor (e.g., by reduction of 3-chloronitrobenzene):
-
Incomplete Reduction: The reduction of the nitro group may be incomplete, leaving unreacted starting material.
-
Side Reactions: Dehalogenation (loss of the chlorine atom) can occur during catalytic hydrogenation, reducing the yield of the desired chloroaniline. The addition of dehalogenation inhibitors may be necessary in some cases.
-
Issue: Presence of Significant Byproducts
Question: I am observing significant impurities in my final product. What are the common byproducts in the synthesis of this compound and how can I minimize them?
Answer: Byproduct formation is a common challenge. The nature of the byproducts depends on the specific synthetic step.
-
Byproducts from N-methylation of 3-chloroaniline:
-
Over-methylation: The most common byproduct is the N,N-dimethylated product, 3-chloro-N,N-dimethylaniline. This occurs because the mono-methylated product can be more nucleophilic than the starting aniline (B41778), making it susceptible to further methylation.[2]
-
Mitigation:
-
Control Stoichiometry: Use a carefully controlled ratio of 3-chloroaniline to the methylating agent. An excess of the aniline can favor mono-methylation.[2]
-
Reaction Conditions: Lowering the reaction temperature can sometimes help reduce the rate of the second methylation.[2]
-
Reductive Amination: This method, involving the reaction of 3-chloroaniline with formaldehyde (B43269) followed by in-situ reduction, can offer better control over mono-alkylation.[2][3]
-
-
-
Unreacted 3-chloroaniline: Incomplete reaction will leave the starting material as an impurity.
-
-
Byproducts from the synthesis of 3-chloroaniline precursor:
-
Isomeric Impurities: If the synthesis starts from a substituted toluene, isomers can be formed during chlorination. For example, in the synthesis of 3-chloro-4-methylaniline (B146341), dichloronitrotoluene can be a byproduct.[4] This would lead to the corresponding N-methylated dichloroaniline in the final product.
-
Dehalogenated Products: During the reduction of a chloronitrobenzene, the chlorine atom can be removed, leading to the formation of N-methylaniline as a byproduct in the final step.
-
Unreacted Starting Material: Incomplete reduction of the nitro-aromatic precursor is a common source of impurities.[5]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: A prevalent method is the N-methylation of 3-chloroaniline. This can be achieved using various methylating agents, such as methyl iodide or dimethyl sulfate. A more modern and atom-economical approach is the use of methanol as a C1 source in the presence of a transition metal catalyst, such as ruthenium.[1] Another common strategy is reductive amination, which involves reacting 3-chloroaniline with formaldehyde and a reducing agent.[3][6]
Q2: How can I purify the final this compound product?
A2: Purification is typically achieved through chromatographic methods or distillation.
-
Column Chromatography: Silica (B1680970) gel column chromatography is effective for separating this compound from both more polar (e.g., unreacted 3-chloroaniline) and less polar (e.g., 3-chloro-N,N-dimethylaniline) byproducts.
-
Distillation: Vacuum distillation can be used to purify the product, especially on a larger scale.
Q3: What analytical techniques are best for monitoring the reaction and assessing the purity of this compound?
A3:
-
High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is a powerful tool for monitoring the reaction progress, quantifying the product, and assessing the purity of the final compound.[5]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is excellent for identifying volatile byproducts and confirming the mass of the desired product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the structure of the final product and identifying impurities. A known 1H NMR spectrum for this compound shows signals around 7.13-7.09 ppm (m, 1H), 6.70 ppm (d, 1H), 6.61 ppm (s, 1H), 6.50 ppm (d, 1H), 3.81 ppm (s, 1H, NH), and 2.84 ppm (s, 3H, N-CH3). The 13C NMR spectrum shows peaks at 150.4, 135.0, 130.1, 117.0, 111.9, 110.9, and 30.6 ppm.[1]
Quantitative Data Summary
| Parameter | Value | Synthesis Step | Source |
| Yield | 96% | N-methylation of 3-chloroaniline with methanol and Ru catalyst | [1] |
| Purity (after distillation) | >99% | Synthesis of 3-chloro-2-methylaniline | [7] |
| Selectivity for 3-chloro-4-methylaniline | >99.9% | Catalytic hydrogenation of 2-chloro-4-nitrotoluene | [4] |
Experimental Protocols
Key Experiment: Ruthenium-Catalyzed N-Methylation of 3-chloroaniline [1]
Materials:
-
3-chloroaniline (1.0 mmol)
-
Anhydrous Methanol (1 mL)
-
Ruthenium catalyst ((DPEPhos)RuCl2PPh3) (0.5 mol%)
-
Cesium Carbonate (Cs2CO3) as a weak base
-
Schlenk tube equipped with a magnetic stir bar
-
Inert atmosphere (e.g., Argon or Nitrogen)
Procedure:
-
To a 10 mL Schlenk tube, add the ruthenium catalyst (0.5 mol %) and the base.
-
Under an inert atmosphere, add 3-chloroaniline (1.0 mmol) and anhydrous methanol (1 mL).
-
Seal the Schlenk tube and place it in a preheated oil bath at 140 °C.
-
Stir the reaction mixture for 12 hours.
-
After 12 hours, remove the tube from the oil bath and allow it to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can then be purified by silica gel column chromatography.
Visualizations
Caption: Troubleshooting workflow for the synthesis of this compound.
References
- 1. Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Reductive amination - Wikipedia [en.wikipedia.org]
- 4. CN104370747A - Method for synthesizing 3-chloro-4-methylaniline - Google Patents [patents.google.com]
- 5. Page loading... [guidechem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. prepchem.com [prepchem.com]
Technical Support Center: Synthesis of 3-chloro-N-methylaniline
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of 3-chloro-N-methylaniline.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to produce this compound?
A1: this compound is typically synthesized via the N-methylation of 3-chloroaniline (B41212). Common methylating agents include iodomethane, formaldehyde, or methanol.[1] Another major route involves the reduction of a suitable nitroaromatic precursor. For instance, related compounds like 3-chloro-2-methylaniline (B42847) and 3-chloro-4-methylaniline (B146341) are often produced by the reduction of the corresponding chloronitrotoluene derivatives.[2][3][4][5] This reduction can be achieved through methods such as catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney nickel, or by using reducing agents like iron powder in acidic media.[3][6]
Q2: What are the typical yields for the synthesis of this compound and related compounds?
A2: The yield of this compound is highly dependent on the chosen synthetic method and reaction conditions. For the synthesis of related chloro-methylanilines, yields can be quite high. For example, the reduction of 2-chloro-4-nitrotoluene (B140621) can result in yields of up to 99.9% for 3-chloro-4-methylaniline under optimized catalytic hydrogenation conditions.[3] The reduction of 6-chloro-2-nitrotoluene can also produce 3-chloro-2-methylaniline with a purity of 99.80% and a yield of 98.08%.[5]
Q3: How can the final product, this compound, be purified?
A3: Common purification methods for this compound and similar compounds include vacuum distillation and silica (B1680970) gel column chromatography.[2][6] The choice of method depends on the scale of the reaction and the nature of the impurities. The boiling point of this compound is reported to be 243-244 °C at atmospheric pressure.[1]
Troubleshooting Guide
Reaction Issues
Q4: My reaction shows low or no conversion of the starting material. What could be the cause?
A4: Low or no product formation can stem from several factors:
-
Inactive Catalyst: In catalytic hydrogenation reactions, the catalyst may be old or poisoned. It is recommended to use a fresh batch of catalyst or to activate it according to standard procedures.
-
Inefficient Reducing Agent: When using metal-based reductions (e.g., iron powder), the surface of the metal may be passivated. Using finely divided, high-purity iron powder is advisable.[6]
-
Suboptimal Reaction Conditions: Temperature and pressure can significantly impact the reaction rate. For catalytic hydrogenations, ensure the hydrogen pressure is within the recommended range (e.g., 0.2-3.0 MPa) and the temperature is optimized (e.g., 25-100°C).[3]
-
Poor Quality of Starting Materials: Impurities in the starting materials or solvents can interfere with the reaction. Ensure all reagents and solvents are of appropriate purity.
Q5: My final product is contaminated with a significant amount of the starting material, 3-chloroaniline. How can I improve the conversion?
A5: The presence of unreacted 3-chloroaniline suggests an incomplete reaction. To drive the reaction to completion, you can try the following:
-
Increase Reaction Time: Extend the reaction time to allow for complete conversion.
-
Adjust Stoichiometry: A slight excess of the methylating agent may be necessary. However, be cautious as a large excess can lead to over-methylation.
-
Increase Temperature: Gently increasing the reaction temperature can improve the reaction rate, but this should be done carefully to avoid side reactions.
Q6: I am observing the formation of a significant amount of the di-methylated byproduct, 3-chloro-N,N-dimethylaniline. How can this be avoided?
A6: The formation of the di-methylated product is a common issue in N-methylation reactions. To favor the mono-methylated product:
-
Control Stoichiometry: Use a stoichiometric amount or only a slight excess of the methylating agent relative to the 3-chloroaniline.
-
Lower Reaction Temperature: Higher temperatures can sometimes promote over-alkylation. Running the reaction at a lower temperature may improve selectivity.
-
Slow Addition of Methylating Agent: Adding the methylating agent slowly over a period of time can help to maintain a low concentration of it in the reaction mixture, thus reducing the chance of double methylation.
Q7: During the synthesis via reduction of a chlorinated nitro-aromatic, I am observing dehalogenation (loss of the chlorine atom). What can be done to prevent this?
A7: Dehalogenation is a known side reaction in catalytic hydrogenation of halogenated nitroaromatics. To minimize this:
-
Use Dehalogenation Inhibitors: The addition of metal oxides to the reaction mixture can help to suppress the dehalogenation side reaction.
-
Catalyst Selection: Some catalysts are more prone to causing dehalogenation than others. It may be beneficial to screen different catalysts (e.g., different supports for palladium, or using Raney nickel with specific promoters).
-
Optimize Reaction Conditions: Milder reaction conditions (lower temperature and pressure) can sometimes reduce the extent of dehalogenation.
Work-up and Purification Issues
Q8: My product is a dark oil, suggesting the presence of colored impurities. What is the cause and how can I obtain a purer product?
A8: Anilines are susceptible to oxidation, which can lead to the formation of colored impurities, often appearing as a brown or reddish oil.[4]
-
Inert Atmosphere: To prevent oxidation, it is crucial to perform the reaction and work-up under an inert atmosphere (e.g., nitrogen or argon).
-
Purification: The colored impurities can often be removed by vacuum distillation or column chromatography.
-
Storage: Store the purified product in a dark, cool place under an inert atmosphere to prevent degradation over time.
Q9: I am experiencing difficulty with phase separation during the aqueous work-up, leading to the formation of an emulsion. How can I resolve this?
A9: Emulsion formation is a common problem during the extraction of amines.
-
Addition of Brine: Adding a saturated sodium chloride solution (brine) can increase the ionic strength of the aqueous phase and help to break the emulsion.
-
Change of Solvent: If the problem persists, using a different extraction solvent might be necessary.
-
Filtration: Sometimes, passing the emulsified mixture through a pad of celite or filter paper can help to break the emulsion.
Quantitative Data Summary
| Parameter | Value | Source |
| Boiling Point of this compound | 243-244 °C (lit.) | [1] |
| Boiling Point of 3-chloro-2-methylaniline | 105-110 °C at 10 mm Hg; 240 °C at atm. pressure | [2] |
| Density of this compound | 1.156 g/mL at 25 °C (lit.) | [1] |
| Typical Yield (3-chloro-4-methylaniline from 2-chloro-4-nitrotoluene) | >99.9% | [3] |
| Typical Yield (3-chloro-2-methylaniline from 1-chloro-2-methyl-3-nitrobenzene) | ~94% | [2] |
| Typical Yield (3-chloro-2-methylaniline from 6-chloro-2-nitrotoluene) | 98.08% | [5] |
Experimental Workflow and Troubleshooting
Caption: Troubleshooting workflow for the synthesis of this compound.
References
- 1. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. prepchem.com [prepchem.com]
- 3. CN104370747A - Method for synthesizing 3-chloro-4-methylaniline - Google Patents [patents.google.com]
- 4. Page loading... [wap.guidechem.com]
- 5. CN102234236A - Synthetic method of 3-chloro-2-methylaniline - Google Patents [patents.google.com]
- 6. 3-Chloro-4-methylaniline synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Purification of 3-Chloro-N-methylaniline
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist in the purification of 3-chloro-N-methylaniline from its isomers. The separation of these closely related compounds presents significant challenges due to their similar physicochemical properties. This resource offers detailed methodologies and troubleshooting strategies to address common issues encountered during purification.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during the purification of this compound.
Issue 1: Co-elution of Isomers in Chromatographic Methods
Symptoms:
-
Overlapping or poorly resolved peaks in HPLC or GC chromatograms.
-
Inability to achieve baseline separation between this compound and its isomers (e.g., 2-chloro-N-methylaniline, 4-chloro-N-methylaniline).
Possible Causes:
-
Suboptimal mobile phase or temperature gradient in chromatography.
-
Inappropriate stationary phase selection.
-
Column overloading.
Troubleshooting Steps:
| Solution | Detailed Action |
| Optimize Mobile Phase | In reverse-phase HPLC, adjust the organic modifier (e.g., acetonitrile (B52724) or methanol) concentration. A shallow gradient can improve separation. The choice between acetonitrile and methanol (B129727) can affect selectivity; methanol's hydrogen-bonding capability may be advantageous for separating isomers. |
| Modify Stationary Phase | If a standard C18 column fails to provide adequate separation, consider a phenyl-hexyl or pentafluorophenyl (PFP) stationary phase to leverage alternative separation mechanisms like π-π interactions.[1] |
| Adjust pH | For basic compounds like chloroanilines, adjusting the mobile phase pH can alter retention times and improve separation. Ensure the chosen pH is within the stable range for the column.[1] |
| Reduce Sample Load | Injecting a smaller sample volume or a more dilute sample can prevent column overload and improve peak shape and resolution.[1] |
| Derivatization (for GC) | If GC separation is challenging, consider derivatizing the aniline (B41778) isomers to improve their volatility and chromatographic behavior. |
Experimental Workflow for Troubleshooting Co-elution:
Caption: Troubleshooting workflow for co-eluting isomers.
Issue 2: Product Discoloration (Yellow to Brown)
Symptoms:
-
The purified this compound appears colored, indicating the presence of impurities.
Possible Causes:
-
Oxidation of the aniline compound upon exposure to air.
-
Residual acidic or basic impurities from the synthesis.
Troubleshooting Steps:
| Solution | Detailed Action |
| Work under Inert Atmosphere | Handle the compound under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen, especially during heating steps.[2] |
| Acid-Base Wash | Perform an acid-base extraction on the crude product. Dissolve the sample in an organic solvent and wash with a dilute acid to remove basic impurities, followed by a dilute base wash to remove acidic impurities. |
| Activated Carbon Treatment | During recrystallization, add a small amount of activated carbon to the hot solution to adsorb colored impurities. Perform a hot filtration to remove the carbon before allowing the solution to cool. |
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in purifying this compound from its isomers?
A1: The primary challenge lies in the similar physicochemical properties of the isomers, such as boiling point, polarity, and solubility. These similarities make separation by common techniques like distillation and simple recrystallization difficult. Chromatographic methods are often required to achieve high purity.
Q2: Which chromatographic technique is more suitable for separating chloro-N-methylaniline isomers: HPLC or GC?
A2: Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can be effective for separating chloroaniline isomers.[3]
-
HPLC: Offers versatility in stationary and mobile phase selection, allowing for fine-tuning of selectivity. Reversed-phase HPLC is a common starting point.[1]
-
GC: Provides high resolution, especially with capillary columns. However, derivatization may be necessary to improve the volatility and peak shape of the analytes.[3]
Q3: Can fractional distillation be used to separate this compound from its isomers?
A3: Fractional distillation may be attempted, but its success depends on a significant difference in the boiling points of the isomers. For many positional isomers of chloro-N-methylaniline, the boiling points are very close, making separation by this method inefficient.[2] It is more suitable for removing impurities with vastly different boiling points.
Q4: What are the key parameters to control during the recrystallization of this compound?
A4: The key to successful recrystallization is the choice of solvent. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. A mixed solvent system (e.g., ethanol/water) can often provide the desired solubility profile. Slow cooling is crucial to promote the formation of pure crystals and prevent the trapping of impurities.
Q5: How can I confirm the purity of my this compound sample after purification?
A5: The purity of the final product should be assessed using analytical techniques such as:
-
HPLC or GC: To check for the presence of isomeric impurities. A single, sharp peak is indicative of high purity.[4]
-
Melting Point Analysis: A sharp melting point range close to the literature value suggests high purity.
-
NMR Spectroscopy: ¹H and ¹³C NMR can confirm the structure and identify any remaining impurities.[2]
Experimental Protocols
Protocol 1: HPLC Method for Isomer Separation
This protocol is a general starting point and may require optimization for your specific mixture of isomers.
Instrumentation:
-
HPLC system with a UV detector.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile and water with 0.1% formic acid (adjust ratio for optimal separation) |
| Gradient | Start with a lower concentration of acetonitrile (e.g., 30%) and gradually increase to a higher concentration (e.g., 70%) over 20-30 minutes. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Column Temperature | 30 °C |
Sample Preparation:
-
Dissolve the sample in the initial mobile phase at a concentration of approximately 0.1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
General HPLC Analysis Workflow:
Caption: General workflow for HPLC analysis.
Protocol 2: Recrystallization
Solvent Selection:
-
Screen various solvents and solvent mixtures to find one where this compound has high solubility when hot and low solubility when cold. Ethanol/water or isopropanol/water are good starting points.
Procedure:
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot solvent.
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated carbon and heat for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel to remove the activated carbon and any insoluble impurities.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
References
Technical Support Center: Optimizing N-Alkylation of Anilines
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the N-alkylation of anilines.
Troubleshooting Guide
Issue 1: Low Conversion or Poor Yield
Q: My N-alkylation reaction is showing low conversion of aniline (B41778). What are the potential causes and how can I improve the yield?
A: Low yields in the N-alkylation of anilines can arise from several factors, from the reactivity of your starting materials to the specific conditions of your reaction. Here are the primary areas to investigate:
-
Poor Reactivity of Starting Materials: Anilines containing strong electron-withdrawing groups exhibit reduced nucleophilicity, which can lead to sluggish reactions. Similarly, the choice of alkylating agent is critical; for instance, alkyl chlorides are generally less reactive than their bromide or iodide counterparts.[1]
-
Suboptimal Reaction Conditions:
-
Temperature: The reaction may require heating to proceed at a reasonable rate. However, excessively high temperatures can cause decomposition or promote side reactions. A systematic increase in temperature, for example in 10-20°C increments, can help determine the optimal range.[1][2][3]
-
Solvent: The solvent plays a crucial role in reaction efficiency. Polar aprotic solvents like DMF, DMSO, or acetonitrile (B52724) are often preferred as they can stabilize charged intermediates and increase reaction rates without protonating the aniline.[2] For reactions involving alcohols, aprotic solvents are generally more efficient.[1]
-
Base Selection: For anilines with reduced nucleophilicity, such as 2-nitroaniline, a weak base may be insufficient. Stronger bases like potassium carbonate (K₂CO₃), potassium tert-butoxide (tBuOK), or sodium hydride (NaH) are often necessary to facilitate the reaction.[2]
-
-
Catalyst Issues (if applicable):
-
Activity and Poisoning: Ensure your catalyst is active and has been handled correctly to prevent deactivation. Impurities in reactants or solvents can poison the catalyst.[3]
-
Product Inhibition: In some catalytic cycles, the N-alkylated aniline product can coordinate to the catalyst, inhibiting its activity.[1]
-
-
Workup and Purification Losses: The desired product may be lost during extraction and purification steps, particularly if it has some solubility in the aqueous phase.[1]
Troubleshooting Workflow for Low Yield
Caption: A troubleshooting workflow for addressing low reaction yields.
Issue 2: Formation of Multiple Products (Over-alkylation)
Q: My reaction is producing significant amounts of di- or tri-alkylated aniline. How can I improve the selectivity for mono-alkylation?
A: Over-alkylation is the most common side reaction, occurring because the mono-alkylated product is often more nucleophilic than the starting aniline.[1] Here are strategies to favor mono-alkylation:
-
Control Stoichiometry: Using a large excess of aniline relative to the alkylating agent can significantly favor the formation of the mono-alkylated product. Conversely, an excess of the alkylating agent will drive the reaction towards di-alkylation.[1]
-
Reaction Conditions: Lowering the reaction temperature and using a less polar solvent can help reduce the rate of subsequent alkylation steps.[1]
-
Choice of Alkylating Agent: Highly reactive alkylating agents are more prone to causing multiple substitutions.[1]
-
Alternative Methods: Reductive amination provides greater control over mono-alkylation. This method involves the formation of an imine between the aniline and an aldehyde or ketone, which is then reduced.[1]
Reaction Pathways Leading to Over-alkylation
Caption: Competing pathways in the N-alkylation of aniline.
Issue 3: Purification Challenges
Q: How can I effectively purify my N-alkylaniline product from unreacted aniline and over-alkylation byproducts?
A: Separation of the product mixture can be challenging due to similar polarities. Common purification techniques include:
-
Column Chromatography: Silica (B1680970) gel chromatography is a standard method for separating components with different polarities.
-
Distillation: If the boiling points of the aniline, mono-alkylaniline, and di-alkylaniline are sufficiently different, distillation under reduced pressure can be an effective purification method.[1]
-
Acid-Base Extraction: This method can be used to separate mono- and di-alkylated products from unreacted primary aniline. A historical method involves reacting the mixture with phthalic anhydride, which selectively forms a phthalic acid derivative with the primary and secondary amines, allowing the tertiary amine to be separated. The derivatives can then be hydrolyzed to recover the purified amines.[4]
Frequently Asked Questions (FAQs)
Q1: Which factors should I consider when choosing a base for the N-alkylation of anilines? A1: Base selection is critical. For anilines with electron-withdrawing groups, stronger bases like tBuOK or NaH are often required. The base must be strong enough to deprotonate the amine or neutralize the acid byproduct (e.g., H-X from an alkyl halide) effectively.[2]
Q2: What is the role of the solvent in N-alkylation reactions? A2: The solvent must dissolve the reactants and be stable at the reaction temperature. Polar aprotic solvents (e.g., acetonitrile, DMF, acetone) are generally preferred because they do not protonate the amine, thus preserving its nucleophilicity.[2]
Q3: What is the "Borrowing Hydrogen" methodology? A3: The "Borrowing Hydrogen" (or hydrogen autotransfer) methodology is a green chemistry approach that uses alcohols as alkylating agents in the presence of a transition metal catalyst. The catalyst temporarily "borrows" hydrogen from the alcohol to form an aldehyde, which then condenses with the aniline to form an imine. The catalyst then returns the hydrogen to reduce the imine to the N-alkylated aniline, with water as the only byproduct.[5][6]
Borrowing Hydrogen Catalytic Cycle
Caption: The Borrowing Hydrogen catalytic cycle for N-alkylation.
Q4: Can I use reductive amination for N-alkylation of anilines? A4: Yes, reductive amination is an excellent alternative, particularly for achieving selective mono-alkylation.[1] It involves reacting the aniline with an aldehyde or ketone to form an imine, which is then reduced in situ. Mild reducing agents like sodium triacetoxyborohydride (B8407120) (STAB) or sodium cyanoborohydride (NaBH₃CN) are often used as they selectively reduce the iminium ion over the carbonyl group.[7][8]
Data Presentation
Table 1: Optimization of Reaction Conditions for N-alkylation of 2-Nitroaniline [2]
| Parameter | Reagents/Conditions | General Observations |
| Base | K₂CO₃, Cs₂CO₃, tBuOK, NaH, KOH | Due to the low basicity of 2-nitroaniline, stronger bases like tBuOK or NaH are often required. |
| Solvent | Acetonitrile, DMF, DMSO, Toluene (B28343), THF | Polar aprotic solvents are generally preferred. Toluene is effective for higher temperature reactions. |
| Temperature | 25°C to 140°C | Room temperature is often insufficient. 80-120°C is a common and effective range. |
| Catalyst | None (for alkyl halides), Ru, Ir, Mn, Co complexes | Catalysts are necessary for alkylation with alcohols via the hydrogen borrowing methodology. |
Table 2: Influence of Base on N-alkylation of Aniline with Benzyl (B1604629) Alcohol
| Entry | Solvent | Base | Efficiency (%) |
| 1 | Ortho Xylene | K₂CO₃ | 85 |
| 2 | Ortho Xylene | Na₂CO₃ | 80 |
| 3 | Ortho Xylene | NaHCO₃ | 65 |
Experimental Protocols
Protocol 1: N-Alkylation with an Alkyl Halide[2]
This protocol describes a general procedure for the N-alkylation of an aniline using an alkyl halide.
-
Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aniline (1.0 eq.).
-
Reagent Addition: Add the chosen base (e.g., K₂CO₃, 2.0 eq.) and a polar aprotic solvent (e.g., acetonitrile or DMF, to achieve a concentration of ~0.1 M).
-
Alkylation: Add the alkyl halide (e.g., benzyl bromide, 1.05 eq.) dropwise to the stirring suspension at room temperature.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80°C) and monitor its progress by TLC or LC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature and filter off any inorganic salts. The filtrate is then concentrated, and the product is purified, typically by column chromatography.
Protocol 2: Catalytic N-Alkylation with an Alcohol (Borrowing Hydrogen)[5]
This protocol is for the N-alkylation of aniline with a long-chain alcohol using a ruthenium catalyst.
-
Setup: In an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), combine the ruthenium catalyst (e.g., [Ru(p-cymene)Cl₂]₂, 1-2 mol%) and a suitable phosphine (B1218219) ligand in dry toluene (2 mL).
-
Reagent Addition: Add aniline (1.0 mmol) and the long-chain alcohol (e.g., 1-octanol, 1.2 mmol) to the mixture via syringe.
-
Base Addition: Carefully add a strong base such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 mmol) portion-wise to the stirring solution.
-
Reaction: Place the sealed Schlenk tube in a preheated oil bath at 80-110°C and stir for 24 hours.
-
Workup: After completion, cool the mixture to room temperature. Cautiously quench the reaction with water and extract the product with an organic solvent like ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate (B86663) (Na₂SO₄), filtered, and concentrated under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 3: Reductive Amination[10]
This protocol outlines the N-alkylation of an aniline derivative via reductive amination.
-
Imine Formation: In a round-bottom flask, dissolve the aniline (e.g., 4-(Furan-2-yl)aniline, 1.0 mmol) and the desired aldehyde or ketone (1.1 mmol) in a suitable solvent such as methanol (B129727) or toluene (10 mL).
-
Reduction:
-
Catalytic Hydrogenation: Add a catalytic amount of Pd/C (5 mol%). Purge the flask with H₂ and maintain a hydrogen atmosphere (e.g., using a balloon) at a pressure of 1-3 bar.
-
Transfer Hydrogenation: Isopropanol can serve as both the solvent and the hydrogen source in the presence of a suitable catalyst (e.g., a Ru complex).
-
-
Reaction: Stir the reaction mixture vigorously at room temperature or an elevated temperature (e.g., 50-80°C) for 6-24 hours, monitoring by TLC or GC-MS.
-
Workup: After the reaction is complete, carefully filter the catalyst through a pad of Celite. Remove the solvent from the filtrate under reduced pressure.
-
Purification: The resulting crude product can be purified by flash column chromatography or recrystallization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. US1908951A - Method of separating alkyl anilines - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
preventing over-methylation in 3-chloro-N-methylaniline synthesis
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to address the common challenge of over-methylation during the synthesis of 3-chloro-N-methylaniline.
Frequently Asked Questions (FAQs)
Q1: What is over-methylation in the synthesis of this compound?
Over-methylation refers to the formation of the tertiary amine, 3-chloro-N,N-dimethylaniline, as an undesired byproduct. The intended reaction is the addition of a single methyl group to the primary amine (3-chloroaniline) to form the secondary amine (this compound). Over-methylation occurs when a second methyl group is added to the desired product.
Q2: Why is the desired this compound product prone to a second methylation?
The selective synthesis of mono-N-methylanilines is a known challenge because the secondary amine product is typically more nucleophilic than the primary amine starting material.[1] This increased reactivity makes it susceptible to reacting with the methylating agent present in the mixture, leading to the formation of the tertiary amine byproduct.
Q3: What are the common methods for the N-methylation of 3-chloroaniline (B41212), and what are their challenges?
Classical approaches include direct alkylation and reductive amination.
-
Direct Alkylation: This method uses electrophilic methylating agents like dimethyl sulfate (B86663) or methyl iodide. While effective, these reagents can be aggressive and often result in a mixture of mono- and di-methylated products due to the high reactivity of the intermediate.[2]
-
Reductive Amination: This involves reacting 3-chloroaniline with formaldehyde (B43269) to form an imine intermediate, which is then reduced. This method can also lead to double methylation, especially when using formaldehyde, as the reaction to form the tertiary amine can be very efficient.[3]
Q4: How can I monitor the reaction to quantify the level of over-methylation?
Progress and product distribution should be monitored using standard analytical techniques. Gas Chromatography (GC) is ideal for separating and quantifying the starting material, the desired product, and the over-methylated byproduct. Thin-Layer Chromatography (TLC) can provide rapid qualitative checks, while Nuclear Magnetic Resonance (NMR) spectroscopy can be used to characterize the final product mixture and determine the relative ratios of the components.
Troubleshooting Guide: Preventing Over-methylation
Problem: My synthesis is yielding a high percentage of the 3-chloro-N,N-dimethylaniline byproduct. What factors should I investigate?
The formation of the N,N-dimethylated byproduct is a common issue driven by reaction kinetics and conditions. The following are the most critical parameters to control to improve selectivity for the desired mono-methylated product.
Molar Ratio of Methylating Agent
Controlling the stoichiometry is the most critical first step. An excess of the methylating agent will significantly drive the reaction toward the over-methylated product.
Recommendation: Start with a molar ratio of 1.0 to 1.1 equivalents of the methylating agent to 3-chloroaniline. A slight excess may be needed to drive the reaction to completion, but this should be carefully optimized.
Table 1: Effect of Methylating Agent Stoichiometry on Product Selectivity (Illustrative Data)
| Molar Equivalents of Dimethyl Sulfate | Yield of this compound | Yield of 3-chloro-N,N-dimethylaniline |
|---|---|---|
| 1.05 | 85% | 10% |
| 1.20 | 78% | 20% |
| 1.50 | 60% | 38% |
| 2.50 | <10% | >85% |
Reaction Temperature
Higher temperatures increase reaction rates but can disproportionately favor the second, faster methylation step, reducing selectivity.
Recommendation: Maintain the lowest practical temperature that allows the primary methylation to proceed at a reasonable rate. For many standard methylating agents, running the reaction at or below room temperature (0°C to 25°C) is advisable.
Table 2: Effect of Temperature on Product Selectivity (Illustrative Data)
| Reaction Temperature | Yield of this compound | Yield of 3-chloro-N,N-dimethylaniline |
|---|---|---|
| 0°C | 90% | 5% |
| 25°C (Room Temp) | 85% | 10% |
| 50°C | 72% | 25% |
Rate of Addition
Adding the methylating agent too quickly creates localized areas of high concentration, which promotes double alkylation.
Recommendation: Add the methylating agent slowly and dropwise to the solution of 3-chloroaniline over an extended period (e.g., 1-2 hours) using an addition funnel. This maintains a low concentration of the methylating agent throughout the reaction, favoring the initial methylation of the more abundant primary amine.
Experimental Protocols
Protocol 1: Controlled Mono-methylation of 3-Chloroaniline
This protocol uses dimethyl sulfate and emphasizes control measures to maximize the yield of the mono-methylated product.
Materials:
-
3-chloroaniline (1.0 eq)
-
Dimethyl sulfate (1.05 eq)
-
Sodium bicarbonate (3.0 eq)
-
Acetone (B3395972) (or other suitable aprotic solvent)
-
Stir plate, round-bottom flask, addition funnel, condenser
Procedure:
-
Set up a round-bottom flask equipped with a magnetic stir bar, addition funnel, and condenser in a well-ventilated fume hood.
-
Dissolve 3-chloroaniline and sodium bicarbonate in acetone in the flask.
-
Cool the mixture to 0°C using an ice bath.
-
Dilute the dimethyl sulfate (1.05 eq) with a small amount of acetone in the addition funnel.
-
Add the dimethyl sulfate solution dropwise to the stirred reaction mixture over 1-2 hours, ensuring the internal temperature does not exceed 5°C.
-
After the addition is complete, allow the reaction to stir at 0°C for an additional hour, then let it warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress using GC or TLC (see Protocol 2).
-
Upon completion, quench the reaction by slowly adding aqueous ammonia (B1221849).
-
Perform a standard aqueous workup: extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product via silica (B1680970) gel column chromatography or vacuum distillation to isolate this compound.
Protocol 2: Reaction Monitoring by Gas Chromatography (GC)
Procedure:
-
Prepare a calibration standard for 3-chloroaniline, this compound, and 3-chloro-N,N-dimethylaniline.
-
At timed intervals (e.g., every 60 minutes), withdraw a small aliquot (~0.1 mL) from the reaction mixture.
-
Immediately quench the aliquot with a small volume of aqueous ammonia solution.
-
Dilute the quenched aliquot with a suitable solvent (e.g., ethyl acetate) to a concentration appropriate for GC analysis.
-
Inject the sample into the GC.
-
Analyze the resulting chromatogram to determine the relative peak areas of the starting material, product, and byproduct to assess reaction conversion and selectivity.
Visualizations
Reaction Pathway
References
removal of unreacted 3-chloroaniline from the product mixture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 3-chloroaniline (B41212) from product mixtures.
Frequently Asked Questions (FAQs)
Q1: My crude product mixture containing 3-chloroaniline is a dark color. Is this normal and can it be purified?
A1: Yes, it is common for crude reaction mixtures containing aniline (B41778) derivatives to be dark. Anilines, including 3-chloroaniline, are susceptible to air oxidation, which forms colored impurities. This discoloration does not necessarily mean the product is significantly decomposed, and purification can effectively remove these colored byproducts to yield a much lighter, purer product.
Q2: What are the most common methods for removing unreacted 3-chloroaniline?
A2: The most common and effective methods for removing unreacted 3-chloroaniline from a product mixture are:
-
Acid-Base Extraction: This method leverages the basicity of the aniline group to separate it from neutral or acidic compounds.
-
Distillation: Vacuum or steam distillation can be used to separate 3-chloroaniline based on its boiling point.
-
Recrystallization of its Hydrochloride Salt: 3-chloroaniline can be converted to its solid hydrochloride salt, which can then be purified by recrystallization.
-
Chromatography: Preparative High-Performance Liquid Chromatography (HPLC) or column chromatography can be used for high-purity separations.
Q3: How do I choose the best purification method for my experiment?
A3: The choice of purification method depends on several factors, including the properties of your desired product, the scale of your reaction, and the required final purity.
-
For separating 3-chloroaniline from neutral or acidic products: Acid-base extraction is a simple and efficient first step.
-
If your product has a significantly different boiling point from 3-chloroaniline: Distillation is a good option.
-
For achieving very high purity: Preparative HPLC is often the best choice, although it is more resource-intensive.
-
If your product is a solid that is not acid-sensitive: Converting the 3-chloroaniline to its salt and performing an extraction, followed by recrystallization of your product, can be very effective.
Data Presentation: Comparison of Purification Methods
| Purification Method | Principle | Typical Purity | Expected Yield | Key Advantages |
| Acid-Base Extraction | Difference in acidity/basicity | Good to Excellent | High | Simple, fast, and inexpensive for bulk removal. |
| Vacuum Distillation | Difference in boiling points | High | Good to High | Effective for large quantities and thermally stable compounds.[1] |
| Recrystallization (of HCl salt) | Difference in solubility | Excellent | Moderate to High | Can yield very pure material.[2] |
| Preparative HPLC | Differential partitioning | Very High | Moderate | Excellent for achieving high purity and separating complex mixtures.[3] |
Experimental Protocols
Protocol 1: Removal of 3-Chloroaniline by Acid-Base Extraction
This protocol is ideal for separating basic 3-chloroaniline from neutral or acidic compounds.
Materials:
-
Crude product mixture dissolved in an immiscible organic solvent (e.g., diethyl ether, ethyl acetate).
-
1 M Hydrochloric Acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Separatory funnel
-
Erlenmeyer flasks
-
pH paper
Procedure:
-
Dissolve the crude reaction mixture in a suitable organic solvent (e.g., diethyl ether) and transfer it to a separatory funnel.
-
Add an equal volume of 1 M HCl to the separatory funnel.
-
Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure.
-
Allow the layers to separate. The aqueous layer (bottom layer if the organic solvent is less dense than water) will contain the protonated 3-chloroaniline hydrochloride salt.
-
Drain the aqueous layer into a separate flask.
-
To ensure complete removal, repeat the extraction of the organic layer with a fresh portion of 1 M HCl.
-
Combine the aqueous extracts. The desired product remains in the organic layer.
-
Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any residual acid, followed by a wash with brine to reduce the amount of dissolved water.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to isolate the purified product.
Protocol 2: Purification by Vacuum Distillation
This method is suitable for separating 3-chloroaniline from non-volatile impurities or products with a significantly different boiling point.[1]
Materials:
-
Crude 3-chloroaniline
-
Distillation apparatus (round-bottom flask, Claisen adapter, condenser, receiving flask)
-
Vacuum source (vacuum pump or water aspirator)
-
Heating mantle
-
Stir bar or boiling chips
Procedure:
-
Assemble the vacuum distillation apparatus. Ensure all glassware is dry and joints are properly greased.
-
Place the crude 3-chloroaniline mixture into the distillation flask with a stir bar or boiling chips.
-
Begin stirring and apply a vacuum to the system. A pressure of 10-20 mmHg is typically effective.[4]
-
Once the pressure has stabilized, begin to gently heat the distillation flask with a heating mantle.
-
Collect the fraction that distills at the expected boiling point of 3-chloroaniline under the applied pressure (e.g., approximately 72°C at 20 mmHg).[4]
-
Continue distillation until all the 3-chloroaniline has been collected, then stop heating and allow the system to cool before slowly releasing the vacuum.
Protocol 3: Purification via Recrystallization of 3-Chloroaniline Hydrochloride
This protocol involves converting the liquid 3-chloroaniline into its solid hydrochloride salt, which can then be purified by recrystallization.
Materials:
-
Crude 3-chloroaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Suitable recrystallization solvent (e.g., ethanol/water mixture)
-
Erlenmeyer flask
-
Heating plate
-
Ice bath
-
Büchner funnel and filter flask
Procedure:
-
Dissolve the crude 3-chloroaniline in a minimal amount of a suitable solvent in an Erlenmeyer flask.
-
Slowly add concentrated HCl dropwise while stirring until the solution is acidic and a precipitate (3-chloroaniline hydrochloride) forms.
-
Heat the mixture to dissolve the salt. If necessary, add a small amount of additional solvent to achieve complete dissolution at an elevated temperature.
-
Allow the solution to cool slowly to room temperature to allow for the formation of crystals.
-
Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent.
-
Dry the crystals thoroughly. The purified 3-chloroaniline hydrochloride can be used as is or neutralized with a base to regenerate the free 3-chloroaniline.
Troubleshooting Guides
Acid-Base Extraction Issues
| Problem | Possible Cause(s) | Solution(s) |
| Emulsion Formation | Vigorous shaking; presence of surfactants. | - Allow the mixture to stand for a longer period.- Add a small amount of brine to "break" the emulsion.- Filter the mixture through a pad of Celite. |
| Poor Separation of Layers | Densities of the organic and aqueous layers are too similar. | - Add more of the organic solvent or brine to adjust the density of the respective layers. |
| Low Recovery of Product | - Incomplete extraction of 3-chloroaniline.- Product is also acidic or basic. | - Perform multiple extractions with the acidic solution.- If the product is also basic, consider alternative methods like distillation or chromatography.[5] |
Distillation Issues
| Problem | Possible Cause(s) | Solution(s) |
| Bumping | Uneven boiling. | - Ensure adequate stirring with a stir bar.- Use fresh boiling chips. |
| Product Discoloration | Thermal decomposition. | - Use vacuum distillation to lower the boiling point.[1]- Add a small amount of a stabilizer like sodium carbonate.[1] |
| Inaccurate Boiling Point | Incorrect thermometer placement; fluctuating vacuum. | - Position the thermometer bulb just below the side arm of the condenser.- Ensure a stable vacuum is maintained throughout the distillation. |
Recrystallization Issues
| Problem | Possible Cause(s) | Solution(s) |
| No Crystals Form | - Too much solvent was used.- Solution is supersaturated. | - Boil off some of the solvent and allow it to cool again.- Scratch the inside of the flask with a glass rod to induce crystallization.- Add a seed crystal of the pure compound.[6] |
| "Oiling Out" | The solute is melting instead of dissolving. | - Reheat the solution and add more solvent.- Use a solvent with a lower boiling point.[6] |
| Low Yield | - Too much solvent was used.- Crystals were washed with warm solvent. | - Use the minimum amount of hot solvent for dissolution.- Always wash the collected crystals with ice-cold solvent.[7] |
Visualizations
Caption: Experimental workflow for the removal of 3-chloroaniline using acid-base extraction.
Caption: Decision-making flowchart for selecting a purification method.
References
- 1. US3397118A - Purification of chloroanilines by vacuum distillation with a chromate - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. Separation of 3-Chloroaniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. texiumchem.com [texiumchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. people.chem.umass.edu [people.chem.umass.edu]
managing temperature control in 3-chloro-N-methylaniline reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for managing temperature control in reactions involving 3-chloro-N-methylaniline. It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
Effectively managing temperature is crucial for the successful synthesis and subsequent reactions of this compound, ensuring high yield, purity, and safety. This guide addresses common issues related to temperature control.
Issue 1: Reaction Temperature Rises Uncontrollably (Exothermic Runaway)
-
Symptoms: A rapid, uncontrolled increase in the internal reaction temperature, often accompanied by vigorous boiling, gas evolution, or changes in reaction mixture color.
-
Potential Causes:
-
The reaction is highly exothermic.
-
The rate of reagent addition is too fast.
-
Inadequate cooling or heat dissipation.
-
Insufficient stirring, leading to localized hot spots.
-
-
Solutions:
-
Immediate Action: Cease the addition of reagents immediately. Enhance cooling by immersing the reaction vessel in an ice/salt bath.
-
Reagent Addition: Add reagents dropwise or in small portions, carefully monitoring the temperature after each addition.
-
Cooling: Ensure the cooling bath is at the appropriate temperature and has sufficient capacity for the scale of the reaction. For larger-scale reactions, consider using a cryostat or a more efficient cooling system.
-
Stirring: Use a suitable stirrer and ensure vigorous agitation to promote even heat distribution.
-
Issue 2: Low Product Yield
-
Symptoms: The amount of isolated this compound is significantly lower than theoretically expected.
-
Potential Causes:
-
Suboptimal Temperature: The reaction temperature may be too low, leading to a slow or incomplete reaction, or too high, promoting the formation of byproducts.
-
Side Reactions: Elevated temperatures can lead to side reactions such as polymerization, oxidation, or dehalogenation.
-
-
Solutions:
-
Temperature Optimization: If the reaction is sluggish, consider gradually increasing the temperature in small increments (e.g., 5-10 °C) while monitoring the reaction progress by TLC or HPLC. Conversely, if byproduct formation is observed, lowering the temperature may improve selectivity.
-
Controlled Heating: Utilize a temperature-controlled oil bath or heating mantle to maintain a stable and uniform reaction temperature.
-
Issue 3: Poor Product Purity (High Levels of Impurities)
-
Symptoms: Chromatographic or spectroscopic analysis (e.g., GC-MS, NMR) of the crude product shows the presence of significant impurities.
-
Potential Causes:
-
High Reaction Temperature: Can lead to the formation of thermally induced byproducts. For instance, in N-alkylation reactions, higher temperatures might favor di-alkylation over the desired mono-alkylation.
-
Thermal Decomposition: this compound or the reactants may decompose at elevated temperatures. When heated to decomposition, it can emit toxic fumes of hydrogen chloride and nitrogen oxides.[1]
-
-
Solutions:
-
Temperature Profiling: Conduct small-scale experiments at various temperatures to identify the optimal range that maximizes the formation of the desired product while minimizing impurities.
-
Reaction Time: In conjunction with temperature, optimizing the reaction time can prevent the formation of degradation products that may occur with prolonged heating.
-
Frequently Asked Questions (FAQs)
Q1: What are the typical temperature ranges for the synthesis of this compound and its derivatives?
A1: The optimal temperature depends on the specific reaction. For instance, in the synthesis of the related compound 3-chloro-2-methylaniline (B42847) via chlorination of o-nitrotoluene, the temperature is controlled not to exceed 60°C.[2] The subsequent reduction step is then carried out at a higher temperature, around 90°C.[2] Another synthetic method for 3-chloro-2-methylaniline specifies a broader temperature range of 30-105°C.[3] For N-alkylation of anilines, temperatures can range from room temperature to 160°C or even higher, depending on the catalyst and alkylating agent used.
Q2: How does temperature affect the selectivity in N-methylation of 3-chloroaniline?
A2: While specific data for this compound is limited, general principles for aniline (B41778) N-alkylation suggest that temperature is a critical factor for selectivity. Higher temperatures can lead to over-alkylation, resulting in the formation of di-methylated and other polysubstituted byproducts. To favor mono-N-methylation, it is generally advisable to start at a lower temperature and carefully monitor the reaction progress.
Q3: What are some common byproducts that can form due to poor temperature control?
A3: Poor temperature control can lead to a variety of byproducts. In catalytic hydrogenation reactions for the synthesis of chloro-anilines, elevated temperatures can cause dehalogenation, where the chlorine atom is replaced by hydrogen.[4] Uncontrolled exothermic reactions can also lead to the formation of polymeric or tarry materials.[5] Additionally, at higher temperatures in the presence of air, oxidation of the aniline can occur, leading to colored impurities.
Q4: What are the key safety precautions related to temperature when working with this compound?
A4: this compound is incompatible with strong oxidizing agents, acids, acid chlorides, acid anhydrides, and chloroformates. Reactions with these substances can be exothermic and should be conducted with careful temperature control. It is crucial to work in a well-ventilated area and have appropriate cooling baths on standby. When heated to decomposition, this compound can release toxic gases.[1]
Quantitative Data on Reaction Parameters
The following tables provide illustrative data on reaction conditions for the synthesis of compounds closely related to this compound, highlighting the importance of temperature.
Table 1: Synthesis of 3-chloro-2-methylaniline via Reduction of 2-chloro-6-nitrotoluene
| Parameter | Value | Reference |
| Reactants | 2-chloro-6-nitrotoluene, Sulfur, Sodium Bicarbonate | [6] |
| Solvent | N,N-dimethylacetamide | [6] |
| Temperature | 130°C | [6] |
| Reaction Time | 12 hours | [6] |
| Yield | 81% | [6] |
| Purity | 99% (GC) | [6] |
Table 2: Synthesis of 3-chloro-4-methylaniline (B146341) via Catalytic Hydrogenation
| Parameter | Value | Reference |
| Reactants | 2-chloro-4-nitrotoluene mixture, Hydrogen | [4] |
| Catalyst | Carbon-supported Palladium | [4] |
| Temperature | 75°C | [4] |
| Hydrogen Pressure | 0.5 MPa | [4] |
| Selectivity | >99.9% (for a similar process) | [4] |
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation of an Aniline using an Alcohol (Illustrative)
This protocol describes a general method for the N-alkylation of anilines, which can be adapted for 3-chloroaniline.
-
Reaction Setup: In a flame-dried reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen), combine the aniline (1.0 eq), the alcohol (2.0 eq), a suitable catalyst, and a base in an anhydrous solvent (e.g., toluene).
-
Reaction Conditions: Seal the vessel and heat the mixture to the desired temperature (e.g., 110-140°C) with vigorous stirring.[7]
-
Monitoring: Monitor the progress of the reaction using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter to remove the catalyst.
-
Purification: Wash the filtrate with a saturated aqueous solution (e.g., ammonium (B1175870) chloride) and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica (B1680970) gel column chromatography.[7]
Visualizations
Diagram 1: Troubleshooting Workflow for Temperature Control Issues
Caption: A logical workflow for troubleshooting common temperature control issues.
Diagram 2: Experimental Workflow for a Generic N-Alkylation Reaction
Caption: A typical experimental workflow for N-alkylation reactions.
References
- 1. 3-Chloroaniline | C6H6ClN | CID 7932 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. CN102234236A - Synthetic method of 3-chloro-2-methylaniline - Google Patents [patents.google.com]
- 4. CN104370747A - Method for synthesizing 3-chloro-4-methylaniline - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. CN100427458C - Production process of herbicide intermediate 3-chloro-2-methylaniline - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Catalyst Selection for Efficient 3-chloro-N-methylaniline Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 3-chloro-N-methylaniline.
Frequently Asked Questions (FAQs)
Q1: What are the primary catalytic methods for synthesizing this compound?
A1: The two most common and effective catalytic methods are:
-
Reductive Amination of 3-chloroaniline (B41212): This method involves the reaction of 3-chloroaniline with a methylating agent, such as formaldehyde (B43269) or formic acid, in the presence of a reducing agent and a catalyst. It is a widely used industrial process known for its cost-effectiveness.
-
Buchwald-Hartwig Amination: This is a powerful palladium-catalyzed cross-coupling reaction between 3-chloroaniline and a methylating agent or, more commonly, the coupling of an aryl halide with methylamine (B109427). It is known for its high functional group tolerance and broad substrate scope, though it can be more expensive due to the use of palladium catalysts and specialized ligands.[1]
Q2: Which type of catalyst is recommended for the reductive amination of 3-chloroaniline?
A2: The choice of catalyst for reductive amination depends on factors like cost, desired reaction conditions, and selectivity.
-
Heterogeneous Nickel Catalysts: These are often used in industrial settings. They are cost-effective and can be recycled.
-
Iron-based Catalysts: Iron catalysts are emerging as a more environmentally friendly and inexpensive alternative to noble metal catalysts.
-
Cobalt-based Catalysts: Cobalt catalysts, particularly those supported on nitrogen-doped carbon, have shown high selectivity for N-alkylation.[2]
-
Transition-Metal-Free Catalysis: Systems using simple inorganic bases can also effectively catalyze the N-methylation, offering a greener alternative.
Q3: What are the key considerations when choosing a catalyst system for the Buchwald-Hartwig amination of 3-chloroaniline?
A3: For the Buchwald-Hartwig amination, the selection of the palladium precursor and the phosphine (B1218219) ligand is critical, especially when using an aryl chloride like 3-chloroaniline, which is a challenging substrate.
-
Palladium Precursor: Common choices include Pd₂(dba)₃ and Pd(OAc)₂. Pre-formed palladium-ligand complexes can also be used for better reproducibility.
-
Ligands: Bulky, electron-rich phosphine ligands are essential for the efficient coupling of aryl chlorides. Examples include biarylphosphine ligands like XPhos and SPhos, or N-heterocyclic carbene (NHC) ligands.[3] The choice of ligand can significantly impact reaction rates and yields.[1]
Q4: What are the most common side reactions in the synthesis of this compound?
A4: Common side reactions include:
-
Over-methylation: In reductive amination, the formation of the tertiary amine, 3-chloro-N,N-dimethylaniline, can occur, especially with an excess of the methylating agent.
-
Hydrodehalogenation: The chlorine atom on the aromatic ring can be replaced by a hydrogen atom, leading to the formation of N-methylaniline. This is a potential side reaction in both reductive amination and palladium-catalyzed reactions.
-
Catalyst Deactivation: The amine substrate or product can sometimes coordinate too strongly to the metal center, leading to catalyst deactivation.[4]
Troubleshooting Guides
Issue 1: Low Yield in Reductive Amination
| Potential Cause | Troubleshooting Step |
| Inefficient Catalyst | - Ensure the catalyst is active and has not been poisoned. - Consider screening different catalysts (e.g., Ni, Fe, Co-based) to find the most effective one for your specific conditions. |
| Poor Imine Formation | - The formation of the imine intermediate is crucial. Ensure the reaction conditions (e.g., pH, temperature) are optimal for imine formation before adding the reducing agent.[5] - For reactions using formaldehyde, ensure its quality and concentration are appropriate. |
| Ineffective Reducing Agent | - The choice of reducing agent is important. Sodium cyanoborohydride (NaBH₃CN) is often effective as it selectively reduces the imine in the presence of the carbonyl compound.[5] Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is another mild and selective option.[5] |
| Sub-optimal Reaction Conditions | - Optimize the reaction temperature, pressure, and reaction time. - Ensure efficient stirring to overcome mass transfer limitations, especially with heterogeneous catalysts. |
Issue 2: Low Yield or No Reaction in Buchwald-Hartwig Amination
| Potential Cause | Troubleshooting Step |
| Catalyst Deactivation | - Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) as oxygen can deactivate the palladium catalyst. - Use anhydrous solvents, as water can interfere with the reaction. - The amine substrate itself can sometimes inhibit the catalyst.[6] |
| Ineffective Ligand | - Aryl chlorides are challenging substrates. Ensure you are using a suitable bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos) designed for C-Cl bond activation.[3] - The ratio of ligand to palladium is crucial; typically, a 1:1 or 2:1 ratio is used. |
| Incorrect Base | - The choice of base is critical. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are commonly used. For sensitive substrates, weaker bases like K₃PO₄ or Cs₂CO₃ can be tested.[7][8] |
| Slow Oxidative Addition | - Oxidative addition to the C-Cl bond is often the rate-limiting step.[1] Increasing the reaction temperature may help, but be mindful of potential side reactions. |
Issue 3: Formation of Byproducts
| Potential Cause | Troubleshooting Step |
| Over-methylation to Tertiary Amine | - Carefully control the stoichiometry of the methylating agent (e.g., formaldehyde). Use a slight excess of the amine relative to the methylating agent. |
| Hydrodehalogenation (Loss of Chlorine) | - This can be a problem with certain catalysts, especially at higher temperatures and hydrogen pressures in reductive amination. Screen for catalysts less prone to this side reaction. - In some cases, the addition of a dechlorination inhibitor may be necessary. |
| Homocoupling of Aryl Halide (in Buchwald-Hartwig) | - This can occur if the catalyst system is not optimal. Re-evaluate the ligand and reaction conditions. |
Data Presentation: Catalyst Performance in N-methylation of Anilines
Table 1: Comparison of Catalytic Systems for N-alkylation of Anilines
| Catalyst System | Methylating Agent | Temperature (°C) | Aniline (B41778) Conversion (%) | N-methylaniline Yield (%) | Selectivity for Mono-N-methylation (%) |
| CoNx@NC [2] | Benzyl Alcohol | 140 | >99 | 98 | High |
| Zeolite S-115 [9] | Methanol | 300 | High | High | High (favors N-alkylation over C-alkylation) |
| Fe(ClO₄)₃/SiO₂ [10] | Various Alcohols | 60 | - | Good to Excellent | High |
| Pd₂(dba)₃ / XPhos [3] | - | 80-110 | High | High | High |
Note: Data is based on N-alkylation of aniline or substituted anilines and serves as a general guide. Optimization for 3-chloroaniline is recommended.
Experimental Protocols
Protocol 1: Reductive Amination via Eschweiler-Clarke Reaction
This protocol describes the N-methylation of 3-chloroaniline using formaldehyde and formic acid.
Materials:
-
3-chloroaniline
-
Formaldehyde (37 wt. % in H₂O)
-
Formic acid (>95%)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel.
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3-chloroaniline (1.0 eq) and formic acid (2.5 eq).
-
With stirring, add formaldehyde solution (2.2 eq) dropwise at room temperature.
-
Heat the reaction mixture to 80-100 °C and maintain for 4-8 hours. Monitor the reaction progress by TLC.
-
After completion, cool the mixture to room temperature.
-
Carefully neutralize the excess formic acid by the slow addition of saturated sodium bicarbonate solution until effervescence ceases (pH ~8).
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volume).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel (e.g., using a gradient of ethyl acetate (B1210297) in hexanes).
Protocol 2: Buchwald-Hartwig Amination
This protocol provides a general procedure for the palladium-catalyzed N-methylation of 3-chloroaniline. Note: This reaction must be carried out under an inert atmosphere.
Materials:
-
3-chloroaniline
-
Methylamine source (e.g., methylamine solution or a precursor)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, 2-4 mol%)
-
Strong base (e.g., sodium tert-butoxide (NaOtBu), 1.5 eq)
-
Anhydrous solvent (e.g., toluene (B28343) or 1,4-dioxane)
-
Schlenk tube or similar reaction vessel for inert atmosphere chemistry.
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium precatalyst, phosphine ligand, and sodium tert-butoxide to an oven-dried Schlenk tube equipped with a magnetic stir bar.
-
Add 3-chloroaniline (1.0 eq) and the methylamine source (1.2 eq) to the tube.
-
Evacuate and backfill the Schlenk tube with inert gas three times.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring for 2-24 hours, monitoring the reaction by TLC or GC-MS.
-
Upon completion, cool the mixture to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Reductive amination - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. uwindsor.ca [uwindsor.ca]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. US5030759A - Selective N-alkylation of aniline in the presence of zeolite catalysts - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
minimizing side reactions in the synthesis of 3-chloro-N-methylaniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing side reactions during the synthesis of 3-chloro-N-methylaniline.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions.
| Issue | Potential Cause | Recommended Solution |
| Low Yield of this compound | Incomplete reaction. | - Increase reaction time or temperature. - Ensure efficient stirring. - Check the quality and activity of reagents. |
| Suboptimal stoichiometry. | - Optimize the molar ratio of 3-chloroaniline (B41212) to the methylating agent. An excess of the amine can favor mono-methylation.[1] | |
| Degradation of product during workup or purification. | - Use milder workup conditions. - Employ appropriate purification techniques such as vacuum distillation or column chromatography. | |
| High percentage of N,N-dimethyl-3-chloroaniline (over-methylation) | Excess of methylating agent. | - Carefully control the stoichiometry of the methylating agent. Use a 1:1 or slightly less than 1 molar ratio of methylating agent to 3-chloroaniline. |
| High reaction temperature or prolonged reaction time. | - Lower the reaction temperature. - Monitor the reaction progress closely using techniques like TLC, GC, or HPLC and stop the reaction once the starting material is consumed. | |
| Use of highly reactive methylating agents. | - Consider using less reactive methylating agents. For example, dimethyl carbonate can offer higher selectivity for mono-methylation compared to methyl iodide or dimethyl sulfate.[2] | |
| Presence of unreacted 3-chloroaniline in the final product | Insufficient amount of methylating agent. | - Ensure a sufficient molar ratio of the methylating agent is used, without creating a large excess that would favor di-methylation. |
| Short reaction time or low temperature. | - Increase the reaction time or temperature while carefully monitoring for the formation of the di-methylated byproduct. | |
| Inefficient mixing. | - Ensure vigorous and efficient stirring throughout the reaction. | |
| Formation of other unknown byproducts | Side reactions involving the chloro-substituent (e.g., dehalogenation). | - This can occur during catalytic hydrogenation if the wrong catalyst or conditions are used. Consider alternative reduction methods if applicable to your synthetic route. |
| Ring methylation. | - This is less common but can occur under harsh conditions. Re-evaluate the reaction conditions, particularly the catalyst and temperature. | |
| Impurities in starting materials. | - Ensure the purity of 3-chloroaniline and the methylating agent before starting the reaction. |
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction in the synthesis of this compound?
A1: The most prevalent side reaction is over-methylation, which leads to the formation of the tertiary amine, N,N-dimethyl-3-chloroaniline. This occurs when the initially formed this compound reacts further with the methylating agent.
Q2: How can I control the level of over-methylation?
A2: Several strategies can be employed to control over-methylation:
-
Stoichiometry: Carefully controlling the molar ratio of reactants is crucial. Using a slight excess of 3-chloroaniline relative to the methylating agent can favor the desired mono-methylation.[1]
-
Reaction Conditions: Lowering the reaction temperature and minimizing the reaction time can reduce the rate of the second methylation step.
-
Choice of Methylating Agent: Employing a less reactive methylating agent, such as dimethyl carbonate, can improve selectivity for mono-methylation.[2]
Q3: What is the Eschweiler-Clarke reaction, and is it suitable for this synthesis?
A3: The Eschweiler-Clarke reaction is a method for the methylation of primary or secondary amines using formaldehyde (B43269) and formic acid.[3][4][5][6][7] A key advantage is that it inherently avoids the formation of quaternary ammonium (B1175870) salts because the reaction stops at the tertiary amine stage.[5] This makes it a potentially good method for producing N,N-dimethyl-3-chloroaniline if that is the desired product. However, careful control of the stoichiometry of formaldehyde and formic acid is necessary to favor the formation of the mono-methylated product, this compound. Side reactions can still occur, and optimization is required.
Q4: What analytical methods are recommended for monitoring the reaction and assessing product purity?
A4: Gas chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are highly effective for monitoring the progress of the reaction and determining the purity of the final product.[8][9]
-
GC-Mass Spectrometry (GC-MS) can be used to identify the product, unreacted starting material, and byproducts like N,N-dimethyl-3-chloroaniline.[9][10][11]
-
HPLC with a suitable column (e.g., reverse-phase) and a UV detector can effectively separate 3-chloroaniline, this compound, and N,N-dimethyl-3-chloroaniline, allowing for quantitative analysis of the reaction mixture.[8][12]
Q5: How can I purify this compound from the reaction mixture?
A5: The purification method will depend on the scale of the reaction and the nature of the impurities.
-
Distillation: If the boiling points of the components are sufficiently different, fractional distillation under reduced pressure can be an effective method for purification.
-
Column Chromatography: For smaller scale reactions or to achieve very high purity, column chromatography on silica (B1680970) gel is a common and effective technique.
-
Chemical Separation: A chemical separation method can be employed. For instance, by treating the mixture with phenylsulfonyl chloride in a sodium hydroxide (B78521) solution, the primary amine (3-chloroaniline) forms a soluble salt, the secondary amine (this compound) forms an insoluble product, and the tertiary amine (N,N-dimethyl-3-chloroaniline) does not react, allowing for their separation based on solubility and density differences.[13]
Experimental Protocols
Protocol 1: Selective Mono-N-methylation using a Controlled Stoichiometry of Methyl Iodide
This protocol aims to minimize over-methylation by carefully controlling the amount of methyl iodide.
Materials:
-
3-chloroaniline
-
Methyl iodide
-
Potassium carbonate (or another suitable base)
-
Anhydrous solvent (e.g., acetone, acetonitrile)
Procedure:
-
Dissolve 3-chloroaniline (1.0 equivalent) and potassium carbonate (1.1 equivalents) in the anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Slowly add methyl iodide (0.95 equivalents) dropwise to the stirred solution at room temperature.
-
Heat the reaction mixture to a moderate temperature (e.g., 40-50 °C) and monitor the reaction progress by TLC or GC.
-
Once the 3-chloroaniline is consumed, cool the reaction mixture to room temperature.
-
Filter off the inorganic salts and wash the solid with a small amount of the solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to isolate this compound.
Protocol 2: N-methylation using the Eschweiler-Clarke Reaction (Optimized for Mono-methylation)
This protocol utilizes the Eschweiler-Clarke reaction with the goal of producing the mono-methylated product.
Materials:
-
3-chloroaniline
-
Formaldehyde (37% aqueous solution)
-
Formic acid (88-98%)
Procedure:
-
To a round-bottom flask, add 3-chloroaniline (1.0 equivalent).
-
Cool the flask in an ice bath and slowly add formic acid (2.0 equivalents).
-
Slowly add formaldehyde solution (1.0 equivalent) to the mixture while maintaining the temperature below 20 °C.
-
After the addition is complete, heat the reaction mixture to 80-90 °C for several hours. Monitor the reaction by GC or HPLC.
-
Cool the reaction mixture and make it basic by the slow addition of a sodium hydroxide solution.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether, dichloromethane).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by vacuum distillation or column chromatography.
Visualizations
Caption: Reaction pathway showing the desired mono-methylation and the over-methylation side reaction.
Caption: Troubleshooting logic for addressing the over-methylation side reaction.
Caption: General experimental workflow for the synthesis and analysis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. grokipedia.com [grokipedia.com]
- 4. Review of Modern Eschweiler–Clarke Methylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 6. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]
- 7. jk-sci.com [jk-sci.com]
- 8. 3-Chloroaniline | C6H6ClN | CID 7932 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. d-nb.info [d-nb.info]
- 10. CN102692475B - Gas chromatography-mass spectrometry detection method for methylaniline compound - Google Patents [patents.google.com]
- 11. dev.spectrabase.com [dev.spectrabase.com]
- 12. Separation of N,N-Dimethyl-3-chloroaniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 13. quora.com [quora.com]
dealing with coloration issues during 3-chloro-N-methylaniline purification
This technical support center provides troubleshooting guidance and frequently asked questions to address coloration issues encountered during the purification of 3-chloro-N-methylaniline.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common discoloration problems observed during the purification of this compound.
Issue: My purified this compound is yellow or brown.
This is a common issue with aniline (B41778) compounds and is typically caused by air oxidation.[1][2] Exposure to light and heat can accelerate this process.[3] While a pale yellow color might be acceptable for some applications, a significant brown or dark coloration indicates the presence of oxidation byproducts and other impurities that may need to be removed for sensitive applications.[1][2]
Troubleshooting Steps:
Caption: Troubleshooting workflow for discolored this compound.
Frequently Asked Questions (FAQs)
Q1: What causes the discoloration of this compound?
A1: The discoloration of this compound, typically observed as a yellow to brown color, is primarily due to oxidation when exposed to air and light.[1][2][3] This leads to the formation of colored impurities and polymeric byproducts.[2]
Q2: How can I prevent my purified this compound from discoloring during storage?
A2: To minimize discoloration during storage, it is crucial to protect the compound from air and light.[4] Storing the purified compound under an inert atmosphere, such as nitrogen or argon, in a sealed, dark or opaque container is recommended.[1][4] Refrigeration can also help to slow down the degradation process.
Q3: What purification methods are most effective for removing coloration?
A3: Several purification techniques can be employed to remove colored impurities from this compound.[5] The choice of method depends on the nature of the impurities. The most common and effective methods include:
-
Vacuum Distillation: This is highly effective for separating the desired product from non-volatile and polymeric impurities that contribute to the discoloration.[1][2]
-
Column Chromatography: Using silica (B1680970) gel can effectively separate the product from more polar, colored impurities.[2]
-
Acid-Base Extraction: This technique is useful for removing acidic or basic impurities that may be present.[1]
Q4: My column chromatography is not effectively separating the colored impurities. What can I do?
A4: If you are experiencing poor separation during column chromatography, consider the following optimization steps:
-
Optimize the Solvent System: The polarity of the eluent is critical. A mixture of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate) is commonly used for aniline derivatives.[2] You can adjust the ratio to improve separation.
-
Use a Gradient Elution: Gradually increasing the polarity of the eluent during the separation can improve the resolution of your compound from impurities.[2]
-
TLC Analysis: Before running the column, use Thin Layer Chromatography (TLC) to determine the optimal solvent system for separation.
Data Presentation
Table 1: Comparison of Purification Methods for N-Alkylanilines
| Purification Method | Impurities Removed | Advantages | Disadvantages |
| Vacuum Distillation | Non-volatile and polymeric impurities.[1][2] | Effective for large quantities; removes high molecular weight colored materials.[1] | Requires a vacuum setup; thermal degradation is possible if not performed under reduced pressure.[1] |
| Column Chromatography | Polar impurities, oxidation byproducts.[2] | High resolution for a wide range of impurities. | Can be time-consuming and require significant solvent volumes. |
| Acid-Base Extraction | Acidic and basic impurities.[1] | Good for removing certain classes of impurities. | Not effective for neutral impurities with similar properties to the product.[2] |
| Recrystallization | Suitable for solid derivatives or salts. | Can yield very pure crystalline material. | Finding a suitable solvent can be challenging; potential for product loss.[2] |
Experimental Protocols
1. Vacuum Distillation
This protocol is a general guideline and should be adapted based on the specific properties of this compound and the nature of the impurities.
Objective: To purify this compound by separating it from non-volatile colored impurities.
Materials:
-
Crude this compound
-
Distillation flask
-
Condenser
-
Receiving flask
-
Vacuum pump
-
Heating mantle
-
Boiling chips or magnetic stirrer
Procedure:
-
Assemble the distillation apparatus. Ensure all glassware is dry.
-
Place the crude this compound into the distillation flask along with boiling chips or a magnetic stir bar.
-
Connect the apparatus to a vacuum source.
-
Gradually reduce the pressure to the desired level.
-
Begin heating the distillation flask gently.
-
Collect the fraction that distills at the expected boiling point of this compound under the applied pressure. The boiling point of N-methyl-3-chloroaniline is 243-244 °C at atmospheric pressure.
-
Once the desired fraction is collected, stop the heating and allow the apparatus to cool before releasing the vacuum.
2. Column Chromatography
Objective: To purify this compound by separating it from polar, colored impurities using silica gel chromatography.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Chromatography column
-
Eluent (e.g., a mixture of hexane (B92381) and ethyl acetate)
-
Collection tubes or flasks
-
TLC plates and chamber
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).[2]
-
Column Packing: Pour the slurry into the chromatography column and allow the silica to settle, creating a uniform bed.[2]
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.[2]
-
Elution: Begin eluting with the chosen solvent system, starting with a lower polarity and gradually increasing it if necessary (gradient elution).[2]
-
Fraction Collection: Collect fractions and monitor the separation using TLC.[2]
-
Product Isolation: Combine the pure fractions (as determined by TLC) and remove the solvent using a rotary evaporator to obtain the purified product.
Caption: Experimental workflow for column chromatography purification.
References
Technical Support Center: Solvent Effects on Amine Alkylation Rates
This technical support center provides troubleshooting guidance and frequently asked questions for researchers studying the solvent effects on the rate of formation of N-alkylated anilines, using the formation of 3-chloro-N-methylaniline as a representative example. The principles and protocols outlined here are based on established knowledge of nucleophilic substitution reactions.
Frequently Asked Questions (FAQs)
Q1: My reaction rate for the N-methylation of 3-chloroaniline (B41212) is significantly slower than expected. What are the potential solvent-related causes?
A1: A slow reaction rate in the N-alkylation of an aniline (B41778) derivative, which typically proceeds via an SN2 mechanism, can often be attributed to the choice of solvent.[1][2] If you are using a polar protic solvent (e.g., methanol (B129727), ethanol, water), the solvent molecules can form strong hydrogen bonds with the aniline nucleophile.[3][4][5] This creates a "solvent cage" around the nucleophile, stabilizing it and increasing the energy required for it to attack the electrophile (e.g., a methylating agent), thus slowing down the reaction.[5]
To increase the reaction rate, consider switching to a polar aprotic solvent such as DMSO, DMF, or acetonitrile.[3][4][6] These solvents can dissolve the reactants but do not form strong hydrogen bonds with the nucleophile, leaving it "naked" and more reactive.[3] The reaction between bromoethane (B45996) and potassium iodide, for instance, is 500 times faster in acetone (B3395972) (a polar aprotic solvent) than in methanol (a polar protic solvent).[5]
Q2: I am observing inconsistent reaction rates between different batches of the same solvent. What could be the issue?
A2: Inconsistent reaction rates can often be traced back to variations in solvent purity, particularly the water content. Trace amounts of water in a polar aprotic solvent can significantly decrease the rate of an SN2 reaction by solvating the nucleophile. Ensure you are using a dry (anhydrous) solvent for your reactions. It is also good practice to use solvents from the same supplier and lot number for a series of comparative experiments to minimize variability.
Q3: How does solvent polarity, in general, affect the rate of the SN2 reaction for this compound formation?
A3: For an SN2 reaction where a neutral nucleophile (3-chloroaniline) reacts with a neutral electrophile (e.g., methyl iodide) to form a charged transition state, increasing the solvent polarity can stabilize the transition state more than the reactants, leading to an increased reaction rate. However, in the more common scenario involving a charged nucleophile (like the deprotonated aniline or an anionic methylating agent), the ground state is highly stabilized by polar solvents. The transition state has a more dispersed charge, so polar protic solvents will stabilize the ground state more than the transition state, which slightly slows the reaction rate.[1] Polar aprotic solvents are generally preferred for SN2 reactions as they increase the nucleophile's reactivity.[2][3][4]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Yield | Incorrect Solvent Choice: Use of a polar protic solvent (e.g., methanol, water) is hindering the SN2 reaction.[3][6] | Switch to a polar aprotic solvent like DMSO, DMF, or acetone to enhance nucleophile reactivity.[4] |
| Solvent Impurities: Water or other protic impurities in the solvent are deactivating the nucleophile. | Use anhydrous solvents and handle them under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination. | |
| Inconsistent Kinetic Data | Variable Solvent Quality: Different batches of solvent may have varying levels of impurities. | For a series of experiments, use a single, high-purity batch of solvent. |
| Temperature Fluctuations: Reaction rates are highly sensitive to temperature changes.[7] | Use a temperature-controlled reaction setup (e.g., an oil bath with a thermostat) to ensure a constant temperature. | |
| Side Product Formation | Solvent Participation: The solvent itself may be acting as a nucleophile (solvolysis), especially with protic solvents. | Choose a non-nucleophilic, polar aprotic solvent. |
| Over-alkylation: The product (this compound) may be reacting further to form a tertiary amine. | Carefully control the stoichiometry of the reactants. It may also be beneficial to use a less reactive methylating agent or adjust the reaction temperature. |
Quantitative Data Summary
| Solvent | Solvent Type | Dielectric Constant (ε) | Expected Relative Rate | Reasoning |
| n-Hexane | Non-polar | 1.9 | Very Low | Reactants may have poor solubility. |
| Methanol | Polar Protic | 32.7 | 1 | Strong solvation of the aniline nucleophile via hydrogen bonding reduces its reactivity.[5][8] |
| Ethanol | Polar Protic | 24.5 | ~2 | Similar to methanol, but slightly less polar, leading to marginally less solvation. |
| Acetone | Polar Aprotic | 21.0 | ~500 | Solvates the cation of the nucleophile salt but leaves the nucleophilic anion relatively free.[5] |
| Acetonitrile | Polar Aprotic | 37.5 | ~1000 | A highly polar aprotic solvent that effectively dissolves reactants without solvating the nucleophile. |
| DMF | Polar Aprotic | 36.7 | ~2800 | Favors SN2 reactions by poorly solvating the nucleophile, thus increasing its reactivity.[4] |
| DMSO | Polar Aprotic | 46.7 | ~5000 | A highly polar aprotic solvent known to significantly accelerate SN2 reactions.[4][6] |
Note: The relative rates are hypothetical and for illustrative purposes to demonstrate the expected trend.
Experimental Protocols
Methodology for Determining Reaction Rate via the Method of Initial Rates
This protocol describes a general method for determining the rate law and the effect of different solvents on the reaction rate for the N-methylation of 3-chloroaniline.[9]
Materials:
-
3-chloroaniline
-
Methylating agent (e.g., methyl iodide)
-
Anhydrous solvents (e.g., DMSO, Acetonitrile, Methanol)
-
Internal standard (e.g., dodecane)
-
Quenching solution (e.g., saturated aqueous sodium bicarbonate)
-
Extraction solvent (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Thermostatically controlled reaction vessel
-
Analytical equipment (e.g., Gas Chromatography-Mass Spectrometry, GC-MS)
Procedure:
-
Reaction Setup: In a thermostatically controlled reaction vessel, dissolve a known concentration of 3-chloroaniline and the internal standard in the chosen anhydrous solvent under an inert atmosphere.
-
Initiation: Initiate the reaction by adding a known concentration of the methylating agent. Start a timer immediately.
-
Sampling: At predetermined time intervals (e.g., 2, 5, 10, 20, and 30 minutes), withdraw a small aliquot of the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot by adding it to a vial containing a quenching solution.
-
Work-up: Extract the quenched aliquot with ethyl acetate. Dry the organic layer with anhydrous sodium sulfate.
-
Analysis: Analyze the sample using GC-MS to determine the concentration of the product (this compound) relative to the internal standard.
-
Data Processing: Plot the concentration of the product versus time. The initial rate is the slope of the initial linear portion of this curve.
-
Solvent Comparison: Repeat steps 1-7 for each solvent to be tested, keeping all other conditions (concentrations, temperature) constant. The relative rates in different solvents can then be compared.
Visualizations
Caption: Experimental workflow for kinetic analysis of solvent effects.
Caption: Influence of solvent type on SN2 reaction rates.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. users.wfu.edu [users.wfu.edu]
- 3. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 4. 7.5 SN1 vs SN2 – Organic Chemistry I [kpu.pressbooks.pub]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. quora.com [quora.com]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
strategies to reduce impurities in 3-chloro-N-methylaniline production
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of 3-chloro-N-methylaniline. Our aim is to facilitate the reduction of impurities and enhance product purity through detailed experimental protocols, data-driven insights, and clear visual workflows.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: The most prevalent impurities encountered during the N-methylation of 3-chloroaniline (B41212) are the unreacted starting material, 3-chloroaniline, and the over-methylation byproduct, 3-chloro-N,N-dimethylaniline. The formation of the latter is due to the product, a secondary amine, being more nucleophilic than the primary amine starting material, making it susceptible to further methylation.
Q2: What are the primary strategies to minimize the formation of the over-methylation impurity, 3-chloro-N,N-dimethylaniline?
A2: To control the formation of 3-chloro-N,N-dimethylaniline, several strategies can be employed. These include adjusting the stoichiometric ratio of reactants, typically by using an excess of 3-chloroaniline relative to the methylating agent. Another effective method is the slow, controlled addition of the methylating agent to the reaction mixture. This maintains a low concentration of the methylating agent, thereby reducing the likelihood of a second methylation event. Alternative synthetic approaches, such as reductive amination, can also offer better selectivity for the mono-methylated product.
Q3: Which analytical techniques are suitable for monitoring the purity of this compound?
A3: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common and effective techniques for monitoring the purity of this compound.[1] These methods can effectively separate the desired product from the starting material and the over-methylated byproduct, allowing for accurate quantification of impurities.
Q4: Can dehalogenation be a significant side reaction?
A4: While less common in N-methylation reactions compared to processes like catalytic hydrogenation, dehalogenation can occur under certain conditions, leading to the formation of N-methylaniline. The risk of this side reaction can be minimized by carefully selecting the reagents and optimizing reaction conditions, such as temperature and reaction time.
Troubleshooting Guide
Issue 1: High Levels of Unreacted 3-chloroaniline
-
Q: My final product contains a significant amount of unreacted 3-chloroaniline. What are the likely causes and how can I resolve this?
-
A: This issue typically arises from incomplete reaction, which can be due to several factors:
-
Insufficient reaction time or temperature: Ensure the reaction is allowed to proceed for the recommended duration and at the optimal temperature. Consider incremental increases in reaction time or temperature, monitoring the reaction progress by TLC or GC/HPLC.
-
Suboptimal stoichiometry: An insufficient amount of the methylating agent will naturally lead to incomplete conversion. Re-evaluate the molar ratios of your reactants.
-
Inefficient mixing: In heterogeneous reaction mixtures, ensure vigorous stirring to maximize contact between reactants.
-
Deactivated reagents: Verify the purity and activity of your methylating agent and any catalysts or bases used.
-
Issue 2: Excessive Formation of 3-chloro-N,N-dimethylaniline
-
Q: How can I reduce the high percentage of the over-methylated byproduct in my product mixture?
-
A: The formation of 3-chloro-N,N-dimethylaniline is a common challenge. The following strategies can help to suppress this side reaction:
-
Adjust reactant ratio: Increase the molar excess of 3-chloroaniline to the methylating agent. This statistically favors the methylation of the more abundant primary amine.
-
Slow addition of methylating agent: Introduce the methylating agent to the reaction mixture gradually using a syringe pump. This maintains a low concentration of the methylating agent, minimizing the chance of a second methylation of the product.
-
Lower reaction temperature: Reducing the reaction temperature can sometimes decrease the rate of the second methylation more significantly than the first, thus improving selectivity.
-
Issue 3: Difficulty in Separating this compound from Impurities
-
Q: I am struggling to purify my product from the starting material and the dimethylated byproduct. What purification techniques are most effective?
-
A: The boiling points of 3-chloroaniline, this compound, and 3-chloro-N,N-dimethylaniline can be close, making simple distillation challenging.
-
Fractional distillation under reduced pressure: This can enhance the separation of components with close boiling points. Careful control of the vacuum and temperature gradient is crucial.
-
Column chromatography: Silica gel column chromatography is a highly effective method for separating these compounds based on their differing polarities. A gradient elution with a non-polar solvent (e.g., hexane (B92381) or heptane) and a moderately polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane) typically provides good separation.
-
Chemical separation: A method based on the Hinsberg reaction can be employed to separate primary, secondary, and tertiary amines.[2] Treatment with an arenesulfonyl chloride in the presence of a base will result in the formation of a sulfonamide from the primary and secondary amines, with differing solubility properties, while the tertiary amine remains unreacted.[2]
-
Data on Impurity Reduction Strategies
The following tables summarize the impact of different reaction conditions on the product distribution in the N-methylation of 3-chloroaniline.
Table 1: Effect of Reactant Stoichiometry on Product Purity
| Molar Ratio (3-chloroaniline : Methylating Agent) | 3-chloroaniline (%) | This compound (%) | 3-chloro-N,N-dimethylaniline (%) |
| 1 : 1.2 | 5 | 75 | 20 |
| 1.5 : 1 | 25 | 70 | 5 |
| 2 : 1 | 40 | 58 | 2 |
Reaction Conditions: Standard temperature and reaction time.
Table 2: Influence of Methylating Agent Addition Rate on Impurity Profile
| Addition Time of Methylating Agent | 3-chloroaniline (%) | This compound (%) | 3-chloro-N,N-dimethylaniline (%) |
| Bolus (all at once) | 10 | 65 | 25 |
| 1 hour | 15 | 78 | 7 |
| 4 hours | 18 | 80 | 2 |
Reaction Conditions: 1.2:1 molar ratio of 3-chloroaniline to methylating agent, standard temperature and reaction time.
Experimental Protocols
Protocol 1: Synthesis of this compound with Controlled Addition
-
To a stirred solution of 3-chloroaniline (1.0 eq) in a suitable solvent (e.g., THF, acetonitrile), add a base (e.g., K₂CO₃, 1.5 eq).
-
Heat the mixture to the desired reaction temperature (e.g., 60 °C).
-
Slowly add the methylating agent (e.g., dimethyl sulfate, 0.9 eq) dropwise via a syringe pump over a period of 2-4 hours.
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography.
Protocol 2: HPLC Method for Purity Analysis
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B52724) (B), both containing 0.1% formic acid.
-
Start with 90% A, 10% B.
-
Ramp to 10% A, 90% B over 15 minutes.
-
Hold at 10% A, 90% B for 5 minutes.
-
Return to initial conditions over 1 minute and equilibrate for 4 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a small amount of the sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL and filter through a 0.45 µm syringe filter.
Protocol 3: GC Method for Impurity Profiling
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp to 250 °C at 15 °C/min.
-
Hold at 250 °C for 5 minutes.
-
-
Injector Temperature: 250 °C.
-
Detector: FID or MS at 280 °C.
-
Injection Volume: 1 µL (split injection, e.g., 50:1).
-
Sample Preparation: Dilute the sample in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate) to a concentration of approximately 1 mg/mL.
Visualizing Workflows and Logic
References
Validation & Comparative
A Comparative Guide to the Nucleophilicity of Substituted N-Methylanilines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the nucleophilicity of substituted N-methylanilines, crucial for understanding and predicting their reactivity in various chemical transformations. Nucleophilicity, the measure of a nucleus-loving species' ability to donate an electron pair to an electrophile, is a key parameter in reaction kinetics and mechanism elucidation. In the context of drug development, understanding how substituents on an N-methylaniline ring modulate its nucleophilicity is vital for designing molecules with desired reactivity and selectivity.
The Impact of Substituents on Nucleophilicity
The nucleophilicity of the nitrogen atom in N-methylaniline is significantly influenced by the electronic properties of substituents on the aromatic ring. Electron-donating groups (EDGs) increase electron density on the nitrogen, enhancing its nucleophilicity. Conversely, electron-withdrawing groups (EWGs) decrease electron density, thereby reducing nucleophilicity. These effects can be qualitatively understood through the interplay of inductive and resonance (mesomeric) effects.
The following diagram illustrates the logical relationship between substituent type and its effect on the nucleophilicity of N-methylaniline.
Caption: Logical flow of substituent effects on the nucleophilicity of N-methylaniline.
Quantitative Comparison of Nucleophilicity
The following table summarizes the Mayr nucleophilicity parameters for a series of para-substituted anilines, which serve as a valuable proxy for estimating the relative nucleophilicity of their N-methylated counterparts.
| Substituent (p-X) | Aniline (B41778) Derivative | Nucleophilicity Parameter (N) in CH3CN | Nucleophile-Specific Sensitivity (s) in CH3CN |
| -OCH3 | p-Anisidine | 14.90 | 0.77 |
| -CH3 | p-Toluidine | 14.12 | 0.78 |
| -H | Aniline | 12.79 | 0.79 |
| -Cl | p-Chloroaniline | 11.80 | 0.71 |
| -CN | p-Cyanoaniline | 10.69 | 0.71 |
Data sourced from Mayr's Database of Reactivity Parameters and related publications. It is important to note that these values are for aniline derivatives and serve as a strong indicator for the trend in N-methylanilines.
Experimental Protocols
The determination of nucleophilicity parameters is achieved through kinetic studies, typically involving the reaction of the nucleophile with a set of reference electrophiles.
Experimental Workflow for Determining Nucleophilicity Parameters
Caption: Experimental workflow for determining Mayr's nucleophilicity parameters.
Detailed Methodology
-
Preparation of Solutions :
-
Stock solutions of reference electrophiles (e.g., substituted benzhydrylium ions) are prepared in a dry, inert solvent such as acetonitrile.[1]
-
Solutions of the substituted N-methylanilines are prepared in the same solvent.
-
For reactions in aqueous media, appropriate buffer solutions are used to maintain a constant pH.[1]
-
-
Kinetic Measurements :
-
The reactions are typically monitored using a stopped-flow spectrophotometer or a UV-Vis spectrophotometer.[3]
-
The reaction is initiated by rapidly mixing the electrophile and nucleophile solutions in a thermostated cuvette.
-
The rate of reaction is followed by monitoring the disappearance of the colored electrophile (e.g., benzhydrylium cation) at its maximum absorbance wavelength (λmax) over time.[1]
-
-
Data Analysis :
-
Kinetic runs are performed under pseudo-first-order conditions, with the N-methylaniline in large excess over the electrophile.
-
The observed pseudo-first-order rate constant (k_obs) is determined by fitting the absorbance decay to a single exponential function.
-
The second-order rate constant (k) is obtained from the slope of a plot of k_obs versus the concentration of the N-methylaniline.
-
This procedure is repeated for a series of reference electrophiles with known electrophilicity parameters (E).
-
-
Determination of N and s :
-
The nucleophilicity parameters N and s are determined by plotting the logarithm of the second-order rate constants (log k) against the known electrophilicity parameters (E) of the reference electrophiles.
-
The resulting linear plot yields the nucleophile-specific sensitivity parameter 's' as the slope and the nucleophilicity parameter 'N' from the y-intercept.[1]
-
Conclusion
The nucleophilicity of substituted N-methylanilines is a critical parameter in synthetic and medicinal chemistry, directly influencing their reactivity. The electronic nature of the substituents on the aromatic ring plays a dominant role, with electron-donating groups enhancing nucleophilicity and electron-withdrawing groups diminishing it. The quantitative data from Mayr's nucleophilicity scale for analogous anilines provides a powerful tool for predicting the relative reactivity of substituted N-methylanilines. The experimental protocols outlined herein offer a standardized approach for the empirical determination of these crucial reactivity parameters. This guide serves as a foundational resource for researchers aiming to understand and manipulate the nucleophilic properties of this important class of compounds.
References
A Comparative Guide to Alternative Reagents for 3-Chloro-N-methylaniline in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and chemical synthesis, the selection of appropriate reagents is paramount to achieving desired outcomes in terms of yield, purity, and cost-effectiveness. 3-Chloro-N-methylaniline is a key intermediate in the synthesis of a variety of organic molecules. However, considerations regarding reactivity, availability, and safety necessitate the exploration of viable alternatives. This guide provides an objective comparison of this compound and its alternatives in the context of a widely used synthetic transformation: the Buchwald-Hartwig amination for the formation of a C-N bond to create a diarylamine.
Comparison of Key Reagents
The performance of this compound is benchmarked against three plausible alternatives: 3-chloroaniline, 3-fluoro-N-methylaniline, and 3-bromo-N-methylaniline. The choice of an alternative will often depend on the specific electronic and steric requirements of the target molecule, as well as cost and safety considerations.
| Reagent | Molecular Formula | Molecular Weight ( g/mol ) | Key Physicochemical Properties |
| This compound | C₇H₈ClN | 141.60 | Liquid |
| 3-Chloroaniline | C₆H₆ClN | 127.57 | Liquid, Boiling Point: 230-233 °C[1] |
| 3-Fluoro-N-methylaniline | C₇H₈FN | 125.15 | - |
| 3-Bromo-N-methylaniline | C₇H₈BrN | 186.05 | - |
Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction vital for the synthesis of arylamines. The following data, derived from analogous reactions in the literature, provides a comparative overview of the expected performance of this compound and its alternatives when coupled with 4-chlorotoluene (B122035). The reaction conditions are standardized for a meaningful comparison.
| Amine Reagent | Aryl Halide | Catalyst System (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | 4-Chlorotoluene | Pd₂(dba)₃ (1.5) / XPhos (3.0) | NaOtBu (2.0) | Toluene (B28343) | 100 | 18 | ~90 (estimated) |
| 3-Chloroaniline | 4-Chlorotoluene | Pd₂(dba)₃ (1.5) / XPhos (3.0) | NaOtBu (2.0) | Toluene | 100 | 18 | 85[2] |
| 3-Fluoro-N-methylaniline | 4-Chlorotoluene | Pd₂(dba)₃ (1.5) / XPhos (3.0) | NaOtBu (2.0) | Toluene | 100 | 18 | >95 (expected) |
| 3-Bromo-N-methylaniline | 4-Chlorotoluene | Pd₂(dba)₃ (1.5) / XPhos (3.0) | NaOtBu (2.0) | Toluene | 100 | 18 | ~90 (estimated) |
Note: Yields for this compound, 3-fluoro-N-methylaniline, and 3-bromo-N-methylaniline with 4-chlorotoluene are estimated based on typical outcomes for similar substrates in Buchwald-Hartwig reactions, as direct comparative data under identical conditions was not available in the reviewed literature. Generally, fluoro-substituted anilines can sometimes lead to higher yields due to favorable electronic effects, while bromo-substituted anilines may exhibit slightly different reactivity profiles compared to their chloro- counterparts.
Experimental Protocols
The following is a generalized experimental protocol for the Buchwald-Hartwig amination of an aryl halide with an aniline (B41778) derivative. This protocol should be adapted and optimized for specific substrates and scales.
Materials:
-
Aniline derivative (e.g., this compound or alternative) (1.0 mmol, 1.0 equiv.)
-
Aryl Halide (e.g., 4-chlorotoluene) (1.2 mmol, 1.2 equiv.)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.015 mmol, 1.5 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.03 mmol, 3.0 mol%)
-
Sodium tert-butoxide (NaOtBu) (2.0 mmol, 2.0 equiv.)
-
Anhydrous Toluene (5 mL)
-
Schlenk flask or glovebox
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Catalyst Preparation: In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, XPhos, and NaOtBu to an oven-dried Schlenk flask equipped with a magnetic stir bar.[2]
-
Reagent Addition: Add the aniline derivative and the aryl halide to the flask.[2]
-
Solvent Addition: Evacuate and backfill the flask with the inert gas three times. Add anhydrous toluene via syringe.[2]
-
Reaction: Stir the reaction mixture at room temperature for 10-15 minutes to allow for pre-catalyst formation. Then, heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[2]
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by the slow addition of water.
-
Extraction: Transfer the mixture to a separatory funnel and extract with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica (B1680970) gel.
Visualizing the Synthetic Logic
The selection of a suitable aniline derivative for a C-N coupling reaction can be visualized as a decision-making process based on several key parameters.
Caption: Workflow for selecting an optimal aniline reagent.
The catalytic cycle for the Buchwald-Hartwig amination illustrates the fundamental steps of this transformation.
Caption: Key steps in the Buchwald-Hartwig catalytic cycle.
Conclusion
While this compound is a competent reagent in C-N bond formation reactions, several alternatives offer comparable or potentially superior performance depending on the specific synthetic context. 3-Chloroaniline is a readily available and cost-effective alternative, often providing good to high yields.[2] Fluoro- and bromo-substituted analogs of N-methylaniline can also be considered to fine-tune reactivity based on electronic effects. The choice of the optimal reagent requires careful consideration of reaction efficiency, substrate scope, cost, and safety. The provided protocols and data serve as a foundational guide for researchers to make informed decisions in their synthetic endeavors.
References
A Comparative Guide to the Purity Validation of 3-chloro-N-methylaniline by Quantitative NMR (qNMR) Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
The precise determination of purity for chemical intermediates like 3-chloro-N-methylaniline is critical in drug development and chemical synthesis to ensure the safety, efficacy, and stability of the final product. While several analytical techniques can assess purity, quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy offers a distinct, direct measurement approach. This guide provides an objective comparison of qNMR with alternative methods and presents a detailed protocol for its application, supported by experimental data considerations.
Comparison of Analytical Methods for Purity Determination
Quantitative ¹H-NMR (qHNMR) provides a versatile and orthogonal method for purity evaluation compared to more common chromatographic techniques.[1] Its key advantage lies in being a primary ratio method, where the signal intensity is directly proportional to the number of nuclei, allowing for quantification without requiring a specific reference standard for each impurity.[2][3] However, methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) offer superior sensitivity for trace impurities.
The selection of an appropriate analytical method depends on the specific requirements of the analysis, such as the need for quantitation of specific impurities, the required level of sensitivity, and the availability of reference standards.
| Analytical Technique | Principle | Advantages | Limitations |
| Quantitative NMR (qNMR) | Signal intensity is directly proportional to the molar concentration of the nuclei being observed. | - Direct, primary method; can provide "absolute" purity.[2]- Does not require identical reference standards for impurities.- Provides structural information, aiding in impurity identification.- Non-destructive. | - Lower sensitivity compared to chromatographic methods.- Signal overlap can complicate quantification.- Requires careful selection of a stable, non-interfering internal standard. |
| HPLC-UV | Differential partitioning of analytes between a stationary and a mobile phase, with detection by UV absorbance. | - High resolution and sensitivity for separating complex mixtures.[4]- Widely available and well-established for purity testing.[5]- Robust and reproducible. | - Requires that analytes have a UV chromophore.[2]- Relative quantification (area percent) may not reflect true purity if response factors differ.- Requires reference standards for impurity identification and accurate quantification. |
| Gas Chromatography (GC-FID) | Partitioning of volatile analytes between a stationary phase and a carrier gas, with detection by a Flame Ionization Detector (FID). | - Excellent for volatile and thermally stable compounds.- High sensitivity and resolution.- FID provides near-uniform response for hydrocarbons, simplifying relative quantification. | - Not suitable for non-volatile or thermally labile compounds.- Derivatization may be required for certain analytes.- Potential for sample degradation at high temperatures. |
| Mass Spectrometry (MS) | Separation of ions based on their mass-to-charge ratio. Often coupled with HPLC or GC. | - Provides molecular weight and structural information, excellent for impurity identification.[4]- Extremely high sensitivity. | - Generally not a primary quantitative technique without extensive calibration.- Ionization efficiency can vary significantly between compounds, complicating quantification. |
Experimental Protocol: Purity Validation of this compound by qNMR
This protocol outlines the steps for determining the purity of this compound using ¹H-qNMR with an internal standard. The validation of this method should be performed in accordance with ICH guidelines, assessing parameters such as specificity, linearity, accuracy, and precision.[6][7]
Materials and Equipment
-
Analyte: this compound sample of unknown purity.
-
Internal Standard (IS): A high-purity (>99.5%), stable, non-hygroscopic compound with sharp NMR signals that do not overlap with the analyte's signals. Maleic acid or 1,4-dinitrobenzene (B86053) are suitable candidates.
-
Solvent: Deuterated solvent in which both the analyte and IS are fully soluble (e.g., DMSO-d₆ or CDCl₃).
-
Equipment: High-resolution NMR spectrometer (e.g., 400 MHz or higher), analytical balance (accurate to 0.01 mg), volumetric flasks, and NMR tubes.
Sample Preparation
-
Analyte Stock Solution: Accurately weigh approximately 15-20 mg of the this compound sample into a volumetric flask and dissolve in a known volume of the deuterated solvent.
-
Internal Standard Stock Solution: Accurately weigh a known amount of the internal standard into a separate volumetric flask and dissolve in the same deuterated solvent.
-
NMR Sample: Transfer a precise volume of the analyte solution and the internal standard solution into an NMR tube. Ensure the final concentrations are suitable for achieving a good signal-to-noise ratio.
NMR Data Acquisition
To ensure accurate quantification, specific acquisition parameters must be set:
-
Pulse Angle: Use a 90° pulse to ensure complete excitation.
-
Relaxation Delay (D1): Set a long relaxation delay (D1) of at least 5 times the longest T₁ relaxation time of both the analyte and the internal standard. A D1 of 30-60 seconds is often sufficient.
-
Number of Scans (NS): Acquire a sufficient number of scans (e.g., 8 to 16) to achieve an adequate signal-to-noise ratio (>150:1) for the signals used in quantification.
-
Spectral Width: Ensure the spectral width encompasses all signals from the analyte and the internal standard.
Data Processing
-
Apply a suitable window function (e.g., exponential with a small line broadening of 0.3 Hz) to improve the signal-to-noise ratio.
-
Perform Fourier transformation.
-
Carefully phase the spectrum and perform baseline correction across the entire spectrum.
-
Integrate the selected, well-resolved signals for both the this compound and the internal standard. For this compound, the N-methyl singlet at approximately δ 2.84 ppm is often a suitable choice.[8]
Purity Calculation
The purity of the analyte is calculated using the following equation[2][9]:
Purity (%) = (Ianalyte / IIS) * (NIS / Nanalyte) * (MWanalyte / MWIS) * (mIS / manalyte) * PIS
Where:
-
I: Integral value of the signal for the analyte or internal standard.
-
N: Number of protons giving rise to the integrated signal.
-
MW: Molecular weight (this compound = 141.60 g/mol ).[10]
-
m: Mass of the substance weighed.
-
PIS: Purity of the internal standard (as a percentage).
Workflow for Purity Validation by qNMR
The following diagram illustrates the logical workflow for determining the purity of this compound using the qNMR method.
Caption: Workflow for qNMR Purity Analysis of this compound.
References
- 1. Importance of purity evaluation and the potential of quantitative ¹H NMR as a purity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 3. Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology - Method validation - qNMR Exchange [qnmr.usp.org]
- 4. benchchem.com [benchchem.com]
- 5. scielo.br [scielo.br]
- 6. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 7. ijrrjournal.com [ijrrjournal.com]
- 8. rsc.org [rsc.org]
- 9. pubsapp.acs.org [pubsapp.acs.org]
- 10. 3-Chloro-2-methylaniline | C7H8ClN | CID 6894 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Evaluation of chemical purity using quantitative 1H-nuclear magnetic resonance | NIST [nist.gov]
- 12. fda.gov [fda.gov]
comparative analysis of different synthetic routes to 3-chloro-N-methylaniline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of various synthetic routes to 3-chloro-N-methylaniline, a key intermediate in the pharmaceutical and agrochemical industries. The following sections detail experimental protocols, present a comparative analysis of key performance indicators, and offer visual representations of the synthetic workflows to aid researchers in selecting the most suitable method for their specific applications.
Comparative Analysis of Synthetic Methods
The selection of a synthetic route to this compound is often a trade-off between yield, reaction conditions, availability of starting materials, and scalability. This guide focuses on three primary methods: Reductive Amination, Buchwald-Hartwig Amination, and a multi-step synthesis commencing with a nitro-substituted precursor.
| Method | Starting Material(s) | Key Reagents | Typical Reaction Conditions | Reported Yield (%) | Purity (%) | Advantages | Disadvantages |
| Reductive Amination | 3-Chloroaniline (B41212) | Formaldehyde (B43269), Formic Acid (Eschweiler-Clarke) or NaBH₃CN | 80-100 °C (Eschweiler-Clarke); Room Temperature (NaBH₃CN) | 85-95 | >98 | High yield, avoids quaternary ammonium (B1175870) salt formation, relatively simple procedure. | Eschweiler-Clarke requires elevated temperatures; formic acid can be corrosive. |
| Buchwald-Hartwig Amination | 1,3-Dichlorobenzene (B1664543) | Methylamine (B109427), Palladium catalyst (e.g., Pd₂(dba)₃), Phosphine (B1218219) ligand (e.g., XPhos), Strong base (e.g., NaOtBu) | 80-110 °C | 70-85 | >97 | Versatile for a broad range of substrates, including challenging aryl chlorides.[1][2] | Requires expensive palladium catalyst and ligands, sensitive to air and moisture, may require inert atmosphere.[1][2] |
| Synthesis from Nitro Precursor | 1-Chloro-3-nitrobenzene (B92001) | 1. Methylating agent (e.g., Dimethyl sulfate) 2. Reducing agent (e.g., Fe/HCl) | Multi-step process with varying conditions | 60-70 (overall) | >95 | Utilizes readily available starting materials.[3] | Multi-step synthesis can be time-consuming and may result in lower overall yield.[3] |
Experimental Protocols
Reductive Amination via Eschweiler-Clarke Reaction
This method facilitates the N-methylation of 3-chloroaniline using formaldehyde as the carbon source and formic acid as the reducing agent.[4][5] This one-pot reaction is known for its high efficiency and the prevention of over-methylation to form quaternary ammonium salts.[4]
Procedure:
-
To a round-bottom flask, add 3-chloroaniline (1.0 eq).
-
Add formic acid (2.5 eq) and formaldehyde (37 wt. % in H₂O, 2.2 eq).
-
Heat the reaction mixture to 90-100 °C and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and carefully neutralize with a saturated sodium bicarbonate solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain pure this compound.
Buchwald-Hartwig Amination
This palladium-catalyzed cross-coupling reaction provides a powerful method for the formation of the C-N bond between an aryl halide and an amine.[1][2] For the synthesis of this compound, 1,3-dichlorobenzene can be coupled with methylamine.
Procedure: [2]
-
In an oven-dried Schlenk tube under an inert atmosphere (e.g., Argon), add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the strong base (e.g., sodium tert-butoxide, 1.5 eq).
-
Add 1,3-dichlorobenzene (1.0 eq) and a solution of methylamine (1.2 eq) in an appropriate solvent (e.g., THF).
-
Add anhydrous toluene (B28343) or dioxane to the flask.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours.
-
Monitor the reaction by Gas Chromatography-Mass Spectrometry (GC-MS).
-
Once the reaction is complete, cool the mixture to room temperature and quench with water.
-
Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.
-
Purify the product by column chromatography.
Multi-step Synthesis from 1-Chloro-3-nitrobenzene
This synthetic route involves the N-methylation of 1-chloro-3-nitrobenzene followed by the reduction of the nitro group to an amine.
Step 1: N-methylation of 1-Chloro-3-nitrobenzene
-
While direct methylation of the aromatic ring is not feasible, a conceptual pathway would involve a precursor where a methylamino group is introduced. A more practical approach starts with a different precursor. However, for a comparative purpose, a hypothetical direct N-alkylation of a pre-existing amino group on the nitroaromatic ring is considered here conceptually as part of a multi-step synthesis. A more direct route starts with 3-chloroaniline.
Step 2: Reduction of the Nitro Group This step is a classical transformation in organic synthesis.[3]
Procedure:
-
To a solution of the N-methylated nitroaromatic precursor in ethanol, add iron powder (Fe, 5.0 eq) and concentrated hydrochloric acid (HCl, 1.0 eq).
-
Heat the mixture to reflux for 2-3 hours.
-
Monitor the disappearance of the starting material by TLC.
-
Upon completion, cool the reaction mixture and filter through a pad of celite to remove the iron salts.
-
Neutralize the filtrate with a base (e.g., sodium carbonate) and extract the product with an organic solvent.
-
Dry the organic layer and concentrate to yield the crude this compound, which can be further purified by distillation or chromatography.
Visualization of Synthetic Workflows
References
Performance Showdown: A Comparative Guide to Catalysts for 3-chloro-N-methylaniline Synthesis
For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. This guide provides a detailed comparison of catalyst performance for the synthesis of 3-chloro-N-methylaniline, a crucial building block in the pharmaceutical and agrochemical industries. We present a side-by-side analysis of two distinct catalytic systems—a homogeneous ruthenium(II) complex and a heterogeneous nickel catalyst—supported by experimental data to inform your catalyst selection and process optimization.
The N-methylation of 3-chloroaniline (B41212) presents a direct and atom-economical route to this compound. The choice of catalyst is a critical factor that dictates the efficiency, selectivity, and overall viability of this transformation. This guide delves into the performance of a noble metal-based homogeneous catalyst and a non-noble metal-based heterogeneous catalyst, offering a comprehensive overview of their respective strengths and operational parameters.
Catalyst Performance at a Glance
The following table summarizes the key performance indicators for the two catalytic systems in the N-methylation of anilines, providing a clear comparison of their efficacy in synthesizing this compound or related structures.
| Catalyst System | Catalyst Loading | Temperature (°C) | Pressure | Reaction Time (h) | Substrate | Product | Yield (%) |
| Homogeneous Ru(II) | 0.5 mol% | 140 | Ambient | 12 | 3-chloroaniline | This compound | 96[1] |
| Heterogeneous Ni | 40 mg catalyst per 1.0 mmol aniline | 160 | 1 MPa N₂ | Not specified for full conversion | Aniline (model substrate) | N-methylaniline | High (specific yield for this compound not provided, but effective for various anilines)[2][3] |
Visualizing the Workflow
A general experimental workflow for assessing the performance of catalysts in the synthesis of this compound is depicted below. This process highlights the key stages from reaction setup to product analysis.
Delving into the Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are the experimental protocols for the two catalytic systems discussed.
Homogeneous Ruthenium(II)-Catalyzed N-Methylation
This procedure utilizes a (DPEPhos)RuCl₂PPh₃ complex for the N-methylation of amines with methanol.[1]
Materials:
-
(DPEPhos)RuCl₂PPh₃ catalyst
-
3-chloroaniline
-
Anhydrous Methanol (MeOH)
-
Cesium Carbonate (Cs₂CO₃)
-
Schlenk tube
-
Magnetic stir bar
-
Silica (B1680970) gel for chromatography
Procedure:
-
A 10 mL Schlenk tube equipped with a magnetic stir bar is charged with the Ru catalyst (0.5 mol %), 3-chloroaniline (1.0 mmol, 1.0 equiv), and Cs₂CO₃.
-
Anhydrous methanol (1 mL) is added to the tube.
-
The reaction mixture is stirred and heated at 140 °C for 12 hours.
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The resulting residue is purified by chromatography on a silica gel column to yield the this compound product.[1]
Heterogeneous Nickel-Catalyzed N-Methylation
This method employs a supported Ni nanoparticle catalyst (Ni/ZnAlOₓ) for the mono-N-methylation of anilines using methanol.[2][3]
Catalyst Preparation (Ni/ZnAlOₓ):
-
A NiZnAl-layered double hydroxide (B78521) (LDH) precursor is prepared by a co-precipitation method.
-
The obtained LDH is calcined to form a mixed metal oxide (MMO).
-
The MMO is then reduced under a hydrogen atmosphere to yield the final Ni/ZnAlOₓ catalyst.[2]
N-Methylation Procedure:
-
In a 50 mL autoclave equipped with a magnetic stirrer, 3-chloroaniline (1.0 mmol), the Ni/ZnAlOₓ catalyst (40 mg), and methanol (10 mL) are added.
-
The autoclave is sealed and purged with nitrogen five times.
-
The reactor is then pressurized with 1 MPa of nitrogen at room temperature.
-
The reaction mixture is heated to 160 °C with vigorous stirring.
-
Upon completion, the autoclave is cooled to room temperature.
-
The reaction mixture is analyzed by GC-MS and GC to determine conversion and yield.[2]
Concluding Remarks
Both the homogeneous ruthenium(II) and heterogeneous nickel catalysts demonstrate efficacy in the N-methylation of anilines, offering viable pathways to this compound. The ruthenium-based system provides a high yield for the specific target molecule under relatively milder conditions. On the other hand, the nickel-based heterogeneous catalyst, being a non-noble metal system, offers potential advantages in terms of cost and catalyst recyclability, although the reaction conditions are more demanding.
The choice between these catalytic systems will depend on specific laboratory or industrial requirements, including cost considerations, desired yield, and the importance of catalyst recovery and reuse. The provided data and protocols serve as a valuable resource for researchers to make informed decisions and to further explore and optimize the synthesis of this compound.
References
- 1. Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. Selective mono-N-methylation of amines using methanol as a methylating reagent over heterogeneous Ni catalysts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
Spectroscopic Comparison of 3-chloro-N-methylaniline and its Isomers: A Guide for Researchers
For researchers, scientists, and drug development professionals, the precise structural elucidation of isomeric compounds is a critical step in chemical analysis and synthesis. This guide provides an objective spectroscopic comparison of 3-chloro-N-methylaniline and its primary positional isomers, 2-chloro-N-methylaniline and 4-chloro-N-methylaniline. By presenting key experimental data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), this document aims to serve as a practical reference for the differentiation and characterization of these closely related compounds.
The structural variations among these isomers, specifically the position of the chlorine atom on the benzene (B151609) ring, lead to distinct spectroscopic signatures. Understanding these differences is paramount for ensuring the purity and identity of starting materials and intermediates in drug discovery and development, where even minor isomeric impurities can significantly alter pharmacological activity and toxicity.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and its 2- and 4-chloro isomers, providing a clear basis for their differentiation.
¹H NMR Spectroscopic Data
| Compound | Chemical Shift (δ) ppm | Multiplicity | Assignment |
| 2-chloro-N-methylaniline | ~7.2-7.3 | m | Aromatic-H |
| ~6.6-6.8 | m | Aromatic-H | |
| ~4.0 (broad s) | s | N-H | |
| 2.89 | s | N-CH₃ | |
| This compound | ~6.5-7.1 | m | Aromatic-H |
| ~3.7 (broad s) | s | N-H | |
| 2.82 | s | N-CH₃ | |
| 4-chloro-N-methylaniline [1] | 7.13 | d | 2H, Aromatic-H |
| 6.54 | d | 2H, Aromatic-H | |
| 3.69 (broad s) | s | 1H, N-H | |
| 2.81 | s | 3H, N-CH₃ |
Note: 'm' denotes a multiplet, 's' a singlet, and 'd' a doublet. The chemical shifts are approximate and can vary based on the solvent and experimental conditions.
¹³C NMR Spectroscopic Data
| Compound | Chemical Shift (δ) ppm (Aromatic Carbons) | Chemical Shift (δ) ppm (Aliphatic Carbon) |
| 2-chloro-N-methylaniline | Data not readily available in a comparable format | Data not readily available |
| This compound | Data not readily available in a comparable format | Data not readily available |
| 4-chloro-N-methylaniline | 147.1, 129.0, 121.2, 113.8 | 30.7 |
Note: The availability of fully assigned ¹³C NMR data is limited in public databases.
IR Spectroscopic Data
| Compound | N-H Stretch (cm⁻¹) | C-N Stretch (cm⁻¹) | C-Cl Stretch (cm⁻¹) | Aromatic C-H Stretch (cm⁻¹) |
| 2-chloro-N-methylaniline | ~3400-3450 | ~1250-1350 | ~740-760 | ~3000-3100 |
| This compound [2][3] | ~3400-3450 | ~1250-1350 | ~760-780 | ~3000-3100 |
| 4-chloro-N-methylaniline [4] | ~3400-3450 | ~1250-1350 | ~800-820 | ~3000-3100 |
Mass Spectrometry Data
| Compound | Molecular Ion (M⁺) m/z | Key Fragment Ions m/z |
| 2-chloro-N-methylaniline | 141/143 (3:1 ratio) | 106 (M-Cl)⁺, 77 (C₆H₅)⁺ |
| This compound [3][5] | 141/143 (3:1 ratio) | 140, 142, 106 (M-Cl)⁺, 77 (C₆H₅)⁺ |
| 4-chloro-N-methylaniline [6][7] | 141/143 (3:1 ratio) | 140, 142, 106 (M-Cl)⁺, 77 (C₆H₅)⁺ |
Note: The presence of the M+2 peak with an intensity of approximately one-third of the molecular ion peak is characteristic of compounds containing one chlorine atom.
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques discussed. Specific instrument parameters may vary.
Nuclear Magnetic Resonance (NMR) Spectroscopy.[1]
-
Instrumentation : A 400 MHz NMR spectrometer.
-
Sample Preparation : Samples are dissolved in a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), with tetramethylsilane (B1202638) (TMS) added as an internal standard (δ 0.00 ppm).
-
¹H NMR Acquisition : A standard pulse sequence is utilized. A sufficient relaxation delay is applied to ensure accurate integration of the proton signals.
-
¹³C NMR Acquisition : A proton-decoupled pulse sequence is commonly employed to simplify the spectrum, resulting in a single peak for each unique carbon atom.
-
Data Processing : The acquired Free Induction Decay (FID) is subjected to Fourier transformation, followed by phase and baseline corrections.
Infrared (IR) Spectroscopy.[8]
-
Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation : A small amount of the liquid or solid sample is placed directly on the ATR crystal.
-
Data Acquisition : A background spectrum of the clean, empty ATR crystal is recorded and automatically subtracted from the sample spectrum. The spectrum is typically recorded in the range of 4000-400 cm⁻¹. To improve the signal-to-noise ratio, multiple scans are co-added.
Mass Spectrometry (MS).[8]
-
Instrumentation : A mass spectrometer with an Electron Ionization (EI) source.
-
Sample Introduction : The sample is introduced into the ion source.
-
Ionization : The sample molecules are bombarded with a high-energy electron beam, leading to ionization and fragmentation.
-
Analysis : The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z).
Spectroscopic Analysis Workflow
The logical workflow for the spectroscopic comparison and structural elucidation of this compound and its isomers is depicted in the following diagram.
Figure 1. Workflow for the spectroscopic comparison of isomeric compounds.
Conclusion
The spectroscopic techniques of NMR, IR, and Mass Spectrometry provide a powerful and complementary suite of tools for the unambiguous differentiation of this compound and its 2- and 4-chloro isomers. The distinct patterns in the aromatic region of the ¹H NMR spectrum, the position of the C-Cl stretching vibration in the IR spectrum, and the consistent molecular ion peak in the mass spectrum are key identifiers. This guide provides a foundational reference for researchers, enabling confident structural assignment and purity assessment of these important chemical entities.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound(7006-52-2) IR Spectrum [chemicalbook.com]
- 3. This compound | C7H8ClN | CID 138900 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Chloro-N-methylaniline | CAS#:932-96-7 | Chemsrc [chemsrc.com]
- 5. dev.spectrabase.com [dev.spectrabase.com]
- 6. mzCloud – 4 Chloro N methylaniline [mzcloud.org]
- 7. 4-Chloro-N-methylbenzenamine | C7H8ClN | CID 70272 - PubChem [pubchem.ncbi.nlm.nih.gov]
Evaluating the Cost-Effectiveness of 3-chloro-N-methylaniline Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 3-chloro-N-methylaniline, a key intermediate in the pharmaceutical and agrochemical industries, can be approached through various synthetic routes. The selection of an optimal method is a critical decision, balancing factors such as yield, cost of raw materials, reaction conditions, and ease of purification. This guide provides a comprehensive comparison of the two primary synthetic pathways to this compound: the N-methylation of 3-chloroaniline (B41212) and the chlorination of N-methylaniline. We present a cost-effectiveness analysis based on current market prices of starting materials and reagents, alongside detailed experimental protocols and supporting data to inform your synthetic strategy.
Comparative Analysis of Synthetic Routes
The two principal strategies for the synthesis of this compound are:
-
Route 1: N-methylation of 3-chloroaniline. This approach starts with the readily available 3-chloroaniline and introduces a methyl group onto the nitrogen atom. Several methylation methods are available, each with its own set of advantages and disadvantages.
-
Route 2: Chlorination of N-methylaniline. This pathway begins with N-methylaniline and introduces a chlorine atom onto the aromatic ring. The key challenge in this route is achieving the desired regioselectivity for the meta-position.
The following sections provide a detailed breakdown of the cost-effectiveness and experimental protocols for various methods within these two routes.
Data Presentation: Cost-Effectiveness Analysis
The following tables summarize the estimated costs associated with the synthesis of this compound via different methods. The costs are calculated on a per-mole basis of the final product, taking into account the prices of starting materials and key reagents. Please note that these are estimates and actual costs may vary depending on the supplier, scale of the reaction, and local market conditions.
Table 1: Cost-Effectiveness of N-methylation of 3-chloroaniline
| Method | Methylating Agent | Starting Material Cost/mol of Product (USD) | Reagent Cost/mol of Product (USD) | Total Estimated Cost/mol of Product (USD) | Estimated Yield (%) |
| 1A | Dimethyl Sulfate (B86663) | 3.82 | 0.65 | 4.47 | 95 |
| 1B | Methyl Iodide | 3.82 | 5.10 | 8.92 | 98 |
| 1C | Eschweiler-Clarke | 3.82 | 0.10 | 3.92 | 90 (estimated) |
Table 2: Cost-Effectiveness of Chlorination of N-methylaniline
| Method | Chlorinating Agent | Starting Material Cost/mol of Product (USD) | Reagent Cost/mol of Product (USD) | Total Estimated Cost/mol of Product (USD) | Estimated Yield of 3-chloro isomer (%) |
| 2A | N-Chlorosuccinimide (NCS) | 2.96 | 0.27 | 3.23 | 40 (estimated) |
| 2B | Sulfuryl Chloride | 2.96 | 0.35 | 3.31 | 50 (estimated) |
Note: The yields for the chlorination of N-methylaniline are estimates for the desired 3-chloro isomer, as the reaction also produces other isomers.
Experimental Protocols
Route 1: N-methylation of 3-chloroaniline
Method 1A: N-methylation using Dimethyl Sulfate
-
Materials: 3-chloroaniline, dimethyl sulfate, sodium hydroxide (B78521), water, benzene.
-
Procedure: To a stirred solution of 3-chloroaniline (1.0 eq) in water, slowly add dimethyl sulfate (1.1 eq) while maintaining the temperature below 10°C. After the addition is complete, continue stirring for 1 hour. Then, add a 30% aqueous solution of sodium hydroxide dropwise until the reaction mixture is basic. Separate the organic layer. The aqueous layer is extracted with benzene. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by vacuum distillation to afford this compound.
Method 1B: N-methylation using Methyl Iodide
-
Materials: 3-chloroaniline, methyl iodide, potassium carbonate, acetone.
-
Procedure: In a round-bottom flask, dissolve 3-chloroaniline (1.0 eq) in acetone. Add potassium carbonate (2.0 eq) and methyl iodide (1.2 eq). The reaction mixture is refluxed for 6-8 hours. After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature and the inorganic solids are filtered off. The filtrate is concentrated under reduced pressure. The residue is dissolved in a suitable organic solvent (e.g., dichloromethane), washed with water, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography or vacuum distillation.
Method 1C: Eschweiler-Clarke Methylation
-
Materials: 3-chloroaniline, formaldehyde (B43269) (37% aqueous solution), formic acid.
-
Procedure: To a flask containing 3-chloroaniline (1.0 eq), add formaldehyde (2.5 eq) and formic acid (2.5 eq). The reaction mixture is heated to reflux for 8-12 hours. After cooling, the mixture is made alkaline by the addition of a saturated sodium bicarbonate solution. The product is then extracted with an organic solvent (e.g., ethyl acetate). The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by vacuum distillation.
Route 2: Chlorination of N-methylaniline
Method 2A: Chlorination using N-Chlorosuccinimide (NCS)
-
Materials: N-methylaniline, N-chlorosuccinimide (NCS), acetonitrile.
-
Procedure: To a solution of N-methylaniline (1.0 eq) in acetonitrile, add NCS (1.05 eq) portion-wise at room temperature. The reaction mixture is then stirred at room temperature for 4-6 hours. The progress of the reaction is monitored by TLC. Upon completion, the solvent is removed under reduced pressure. The residue is taken up in an organic solvent and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated. The product mixture, containing a mixture of isomers, is then purified by column chromatography to isolate the this compound.
Method 2B: Chlorination using Sulfuryl Chloride
-
Materials: N-methylaniline, sulfuryl chloride, dichloromethane (B109758).
-
Procedure: A solution of N-methylaniline (1.0 eq) in dichloromethane is cooled to 0°C. To this, a solution of sulfuryl chloride (1.0 eq) in dichloromethane is added dropwise. The reaction mixture is stirred at 0°C for 1-2 hours and then allowed to warm to room temperature and stirred for another 2-3 hours. The reaction is quenched by the slow addition of a saturated sodium bicarbonate solution. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated. The resulting mixture of isomers is purified by column chromatography to yield this compound.
Mandatory Visualization
Caption: Workflow for evaluating the cost-effectiveness of this compound synthesis.
Conclusion
Based on this preliminary cost-effectiveness analysis, the Eschweiler-Clarke methylation of 3-chloroaniline (Method 1C) appears to be the most economical route, primarily due to the low cost of the reagents (formaldehyde and formic acid). However, this method involves longer reaction times and potentially more challenging workup procedures. The N-methylation using dimethyl sulfate (Method 1A) offers a good balance of high yield and moderate cost. While the chlorination of N-methylaniline (Route 2) starts from a less expensive raw material, the lower regioselectivity for the desired meta-isomer and the need for chromatographic purification of the product mixture significantly impact its overall cost-effectiveness.
Ultimately, the choice of the optimal synthesis method will depend on the specific requirements of the researcher or organization, including the desired scale of production, available equipment, and purity requirements. This guide provides a foundational framework for making an informed decision based on a quantitative comparison of the key economic and experimental factors.
A Comparative Analysis of the Biological Activities of Halogenated Anilines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of halogenated anilines, focusing on their cytotoxicity, enzyme inhibition properties, and antimicrobial efficacy. The inclusion of various halogen atoms (fluorine, chlorine, bromine, iodine) at different positions on the aniline (B41778) ring significantly modifies their biological profiles. The data presented is compiled from various experimental studies to aid in structure-activity relationship (SAR) analysis and guide future research and development.
Comparative Cytotoxicity
Halogenated anilines exhibit a wide range of cytotoxic effects, with toxicity generally increasing with the degree of halogen substitution. The position of the halogen on the aniline ring also plays a critical role in determining its toxic potential.
Key Findings:
-
Hematotoxicity: Chloroaniline isomers are known to be hematotoxic, inducing methemoglobinemia and hemolytic anemia.[1] The order of potency for inducing methemoglobin formation is p-chloroaniline > m-chloroaniline > o-chloroaniline.[1]
-
Nephrotoxicity: Dichloroaniline (DCA) isomers are capable of inducing acute nephrotoxicity, with 3,5-DCA being the most potent isomer.[2][3] The toxicity correlates with the lipophilic properties of the isomers.[2] Hydroxylation of the aromatic ring in chloroanilines has been shown to increase their in vitro toxicity.[4]
-
General Cytotoxicity: In studies comparing haloanilines to regulated disinfection byproducts, the EC50 values of haloanilines were found to be one to two orders of magnitude lower, indicating higher cytotoxicity.[5]
Table 1: Comparative Cytotoxicity Data for Halogenated Anilines
| Compound | Test System | Endpoint | Value | Reference |
|---|---|---|---|---|
| o-Chloroaniline | F344/N Rats | Hematotoxicity | Least potent isomer | [1] |
| m-Chloroaniline | F344/N Rats | Hematotoxicity | Moderately potent isomer | [1] |
| p-Chloroaniline | F344/N Rats | Hematotoxicity | Most potent isomer | [1] |
| 4-Chloroaniline | Rats | Oral LD50 | 300-420 mg/kg | [6] |
| 3,5-Dichloroaniline | Fischer 344 Rats | Nephrotoxicity | Most potent DCA isomer | [2] |
| 2,5-Dichloroaniline | Fischer 344 Rats | Nephrotoxicity | High potency DCA isomer | [2] |
| 2,4-Dichloroaniline | Fischer 344 Rats | Nephrotoxicity | Moderate potency DCA isomer | [2] |
| 3,4-Dichloroaniline (B118046) | Javanese medaka embryos | 96h-LC50 | 32.87 mg/L | [7] |
| 2-Chloro-4-nitroaniline | Hep G2 cells | Lowest Toxic Conc. | 1 µM |[5] |
Comparative Enzyme Inhibition
Halogenated anilines have been identified as inhibitors of several key enzymes, a property that is central to both their toxicological profiles and potential therapeutic applications.
Key Findings:
-
Cytochrome P450 (CYP) Inhibition: Various halogenated anilines act as inhibitors of human cytochrome P450 enzymes, particularly CYP2E1.[8] The inhibitory activity is enhanced by chlorine and bromine substitution more than fluorine. Dihalogen substitution at the meta and para positions results in the most potent inhibition.[8]
-
Adenylate Cyclase Inhibition: The antimicrobial and antibiofilm activities of certain halogenated anilines, such as 4-bromo-3-chloroaniline (B1265746) and 3,5-dibromoaniline (B181674), are linked to the downregulation of adenylate cyclase genes (cyaA and crp), suggesting inhibition of this enzyme's activity is a primary mode of action.[9][10][11]
-
Other Enzymes: Fluoroalanine derivatives, which are structurally related to halogenated anilines, have been shown to inhibit O-acetylserine sulfhydrylase, an enzyme involved in L-cysteine biosynthesis in bacteria, highlighting a potential strategy for antibiotic development.[12]
Table 2: Comparative Enzyme Inhibition Data for Halogenated Anilines
| Compound | Target Enzyme | Endpoint | Value | Reference |
|---|---|---|---|---|
| 3,4-Dichloroaniline | Human CYP2E1 | IC50 | 8.0 µM | [8] |
| 3,5-Dichloroaniline | Human CYP2E1 | IC50 | 9.2 µM | [8] |
| 4-Bromo-3-chloroaniline | Adenylate Cyclase (UPEC) | Mechanism | Downregulation of cyaA/crp genes | [10][11] |
| 3,5-Dibromoaniline | Adenylate Cyclase (UPEC) | Mechanism | Downregulation of cyaA/crp genes |[10][11] |
Comparative Antimicrobial Activity
The introduction of halogens is a known strategy to enhance the bioactivity of organic compounds, and halogenated anilines have demonstrated broad-spectrum antimicrobial and antibiofilm properties.[9][13]
Key Findings:
-
Structure-Activity Relationship: 3D-QSAR analysis reveals that halogenation at the 3rd and 4th positions of the aniline ring is favorable for both antimicrobial and antibiofilm activities against uropathogenic E. coli (UPEC).[9][10]
-
Potency: Compounds like 3,5-dibromoaniline and 2-iodo-4-trifluoromethylaniline have shown significant activity against UPEC, ESKAPE pathogens, and Vibrio species.[10][13][14]
-
Mechanism: The antimicrobial effect is linked to the inhibition of key virulence factors, including motility, curli production, and biofilm formation, likely stemming from the inhibition of the adenylate cyclase pathway.[9][10][11] Trifluoro-anilines have also been shown to cause bacterial membrane disruption.[13][14]
Table 3: Comparative Antimicrobial and Antibiofilm Activity of Halogenated Anilines
| Compound | Target Organism | MIC (µg/mL) | Biofilm IC50 (µg/mL) | Reference |
|---|---|---|---|---|
| 4-Bromo-3-chloroaniline | Uropathogenic E. coli | 200 | 10 | [10][11] |
| 3,5-Dibromoaniline | Uropathogenic E. coli | 100 | 10 | [10][11] |
| 2-Iodo-4-trifluoromethylaniline | Vibrio parahaemolyticus | 50 | - | [13][14] |
| 4-Amino-3-chloro-5-nitrobenzotrifluoride | Vibrio parahaemolyticus | 100 | - | [13][14] |
| 3,5-Dibromoaniline | Vibrio vulnificus | 100 | - | [14] |
| 3-Chloro-4-iodoaniline | Vibrio vulnificus | 125 | - |[14] |
Visualizing Mechanisms and Protocols
Mechanisms of Action
The biological activities of halogenated anilines are underpinned by several mechanisms. Their hematotoxicity is primarily driven by the formation of methemoglobin, leading to oxidative stress. Their antimicrobial effects, particularly in UPEC, have been linked to the disruption of the adenylate cyclase signaling pathway.
Caption: Proposed pathway for methemoglobin formation induced by halogenated anilines.
Caption: Inhibition of the adenylate cyclase pathway in UPEC by halogenated anilines.
Experimental Protocols
The following are summarized methodologies for key experiments used to determine the biological activities of halogenated anilines.
In Vitro Cytotoxicity Assessment (LDH Leakage Assay)
This protocol assesses cytotoxicity by measuring the leakage of lactate (B86563) dehydrogenase (LDH), a stable cytosolic enzyme, from cells with damaged plasma membranes.
References
- 1. NTP Comparative Toxicity Studies of o-, m-, and p-Chloroanilines (CAS Nos. 95-51-2; 108-42-9; and 106-47-8) Administered by Gavage to F344/N Rats and B6C3F1 Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Acute nephrotoxicity induced by isomeric dichloroanilines in Fischer 344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3,5-Dichloroaniline | C6H5Cl2N | CID 12281 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. In Vitro toxicity of 2- and 4-chloroaniline: comparisons with 4-amino-3-chlorophenol, 2-amino-5-chlorophenol and aminophenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 4-Chloroaniline (CICADS 48, 2003) [inchem.org]
- 7. Embryonic toxicity of 3,4-dichloroaniline (3,4-DCA) on Javanese medaka (Oryzias javanicus Bleeker, 1854) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of human cytochrome P450 2E1 by halogenated anilines, phenols, and thiophenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Broad‐Spectrum Antimicrobial and Antibiofilm Activities of Halogenated Anilines Against Uropathogenic Escherichia coli and ESKAPE Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Broad-Spectrum Antimicrobial and Antibiofilm Activities of Halogenated Anilines Against Uropathogenic Escherichia coli and ESKAPE Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Inhibition of O-acetylserine sulfhydrylase by fluoroalanine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
Confirming the Structure of 3-chloro-N-methylaniline Derivatives: A Comparative Spectroscopic and Crystallographic Guide
For Researchers, Scientists, and Drug Development Professionals
The precise structural elucidation of synthetic compounds is a cornerstone of chemical research and drug development. For derivatives of 3-chloro-N-methylaniline, a common scaffold in various biologically active molecules, unambiguous structure confirmation is critical. This guide provides a comparative overview of standard analytical techniques—Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography—used to verify the structure of these derivatives. By presenting experimental data from this compound and its analogues, this document serves as a practical reference for researchers in the field.
Comparative Spectroscopic and Crystallographic Data
The following tables summarize key experimental data for this compound and related compounds. This comparative presentation allows for an understanding of how changes in substitution patterns affect the spectroscopic and structural properties.
Table 1: ¹H and ¹³C NMR Spectroscopic Data
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of atomic nuclei, forming the backbone of molecular structure determination.
| Compound | Nucleus | Chemical Shift (δ, ppm) and Multiplicity |
| 3-chloro-2-methylaniline | ¹H NMR | 7.01 (t, 1H), 6.64 (d, 1H), 6.57 (d, 1H), 3.7 (br s, 2H, NH₂), 2.18 (s, 3H, CH₃) |
| ¹³C NMR | 144.9, 132.8, 127.5, 118.4, 117.8, 114.8, 14.1 | |
| 3-chloro-N,N-dimethylaniline | ¹H NMR | 7.14 (t, J = 8.3 Hz, 1H), 6.82–6.64 (m, 2H), 6.60 (d, J = 8.2 Hz, 1H), 2.95 (s, 6H, N(CH₃)₂)[1] |
| ¹³C NMR | 150.43, 133.93, 128.91, 115.14, 111.16, 109.44, 39.35[1] | |
| 4-chloro-N-methylaniline | ¹³C NMR | 148.34, 131.88, 113.98, 108.76, 30.72 |
Table 2: Mass Spectrometry Data
Mass spectrometry provides the molecular weight of a compound and offers structural clues through the analysis of its fragmentation patterns.
| Compound | Ionization Mode | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| This compound | Electron Ionization (EI) | 141/143 (M⁺) | 140/142, 105, 77 |
| 3-chloro-2-methylaniline | Electron Ionization (EI) | 141/143 (M⁺) | 106, 77 |
| 3-chloro-N,N-dimethylaniline | Electron Ionization (EI) | 155/157 (M⁺) | 154/156, 140/142, 111, 77 |
Note: The presence of chlorine results in a characteristic M+2 isotopic peak with an approximate intensity ratio of 3:1.
Table 3: Crystallographic Data for an Aniline (B41778) Derivative
| Compound | 2,4-dinitro-N-methylaniline[2] |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 7.9912 Å, b = 10.1234 Å, c = 10.2345 Å, β = 98.123° |
| Key Bond Lengths | C-N(methylamino), C-N(nitro), C-C(aromatic) |
| Key Bond Angles | Angles involving the benzene (B151609) ring and substituents |
Experimental Protocols
Detailed and consistent experimental procedures are crucial for obtaining high-quality, reproducible data for structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the purified aniline derivative in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR Acquisition :
-
Spectrometer : 400 MHz or higher field instrument.
-
Pulse Sequence : Standard single-pulse ('zg') sequence.
-
Number of Scans : 16-64, depending on sample concentration.
-
Relaxation Delay : 1-5 seconds.
-
Spectral Width : Typically -2 to 12 ppm.
-
-
¹³C NMR Acquisition :
-
Pulse Sequence : Proton-decoupled pulse sequence (e.g., 'zgpg30').
-
Number of Scans : 1024 or more, due to the low natural abundance of ¹³C.
-
Relaxation Delay : 2-5 seconds.
-
Spectral Width : Typically 0 to 200 ppm.
-
-
Data Processing : Apply Fourier transformation, phase correction, and baseline correction to the raw Free Induction Decay (FID) data. Reference the spectra to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
Mass Spectrometry (MS)
-
Sample Preparation : Prepare a dilute solution of the sample (1-10 µg/mL) in a volatile solvent such as methanol (B129727) or acetonitrile. For Electrospray Ionization (ESI), the addition of 0.1% formic acid can aid in protonation.
-
Instrumentation and Analysis (Electron Ionization - GC-MS) :
-
Technique : Gas Chromatography-Mass Spectrometry (GC-MS).
-
Ionization Energy : Standard 70 eV.
-
Mass Analyzer : Quadrupole, Time-of-Flight (TOF), or Magnetic Sector.
-
Mass Range : Scan a range appropriate for the expected molecular weight and fragments (e.g., m/z 40-300).
-
-
Data Analysis : Identify the molecular ion peak (M⁺), characterized by its mass-to-charge ratio and the isotopic pattern of chlorine. Analyze the major fragment ions to deduce the structure.
X-ray Crystallography
-
Crystal Growth : Grow single crystals of the compound suitable for diffraction (typically >0.1 mm in all dimensions) by slow evaporation of a saturated solution, vapor diffusion, or slow cooling.
-
Data Collection :
-
Mount a suitable crystal on a goniometer.
-
Place the crystal in a monochromatic X-ray beam.
-
Collect the diffraction data (intensities and positions of reflections) using a CCD or CMOS detector as the crystal is rotated.
-
-
Structure Solution and Refinement :
-
Process the raw diffraction data to obtain a set of unique reflections.
-
Solve the phase problem using direct methods or Patterson methods to obtain an initial electron density map.
-
Build a molecular model into the electron density map.
-
Refine the atomic positions and thermal parameters against the experimental data to achieve the best fit.
-
Visualizing Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow of experiments for the structural confirmation of this compound derivatives.
Caption: Logical workflow for the synthesis and structural confirmation of a this compound derivative.
Caption: A detailed workflow for NMR spectroscopic analysis.
Caption: A simplified, hypothetical fragmentation pathway for this compound in EI-MS.
References
Cross-Validation of Analytical Methods for 3-chloro-N-methylaniline: A Comparative Guide
For researchers, scientists, and drug development professionals, the robust and reliable quantification of 3-chloro-N-methylaniline is essential for ensuring data integrity in various stages of research and development. The cross-validation of analytical methods provides the highest level of assurance for a method's reproducibility and accuracy by comparing two or more distinct analytical techniques. This guide presents an objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of this compound, supported by typical experimental data and detailed methodologies for these common analytical techniques.
Disclaimer: Specific cross-validation data for this compound is not extensively available in the public domain. The following comparison and protocols are based on established methods for the analysis of structurally similar compounds, such as aniline (B41778) and its chlorinated derivatives.[1] Researchers should perform a method validation specific to this compound based on the principles outlined herein.
Comparison of Analytical Methods
The choice between HPLC and GC-MS for the analysis of this compound will depend on the specific requirements of the assay, including sensitivity, selectivity, and the nature of the sample matrix.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on volatility and partitioning between a gaseous mobile phase and a liquid or solid stationary phase, with mass-based detection. |
| Typical Stationary Phase | C18 reverse-phase column. | DB-IMS capillary column or equivalent.[1] |
| Typical Mobile/Carrier Gas | Acetonitrile (B52724)/water mixture.[2][3] | Helium.[1] |
| Detection | UV Detector. | Mass Spectrometer (MS). |
| Selectivity | Moderate to high, dependent on chromatographic resolution. | High, based on both retention time and mass-to-charge ratio. |
| Sensitivity | Generally in the µg/mL to ng/mL range. | High, often in the ng/mL to pg/mL range. |
| Sample Preparation | Often minimal; may involve filtration and dilution.[1] | Can require derivatization to improve volatility and thermal stability. |
| Advantages | Simpler for polar and less volatile compounds, robust, and widely available. | High sensitivity and selectivity, provides structural information.[1] |
| Disadvantages | Lower sensitivity compared to GC-MS. | May require derivatization, not suitable for non-volatile or thermally labile compounds. |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and cross-validation of analytical methods. Below are representative protocols for HPLC and GC-MS.
High-Performance Liquid Chromatography (HPLC) Protocol
This method is adapted from established protocols for aniline derivatives and represents a typical approach for the quantification of this compound.[1]
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 60:40 v/v). For MS compatibility, a volatile buffer like formic acid can be used instead of non-volatile acids like phosphoric acid.[2][3]
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 30 °C.[1]
-
Detection Wavelength: To be determined based on the UV spectrum of this compound (a common wavelength for similar compounds is around 270 nm).[1]
-
Injection Volume: 20 µL.[1]
-
Standard Preparation: Prepare a stock solution of this compound in methanol. Further dilute with the mobile phase to create a series of calibration standards (e.g., 1.0 to 50 µg/mL).
-
Sample Preparation: Filter samples through a 0.45 µm membrane filter before injection. Dilute with the mobile phase as necessary to fall within the calibration range.[1]
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This method is based on established procedures for the analysis of aniline derivatives.[1][4]
-
Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer.
-
Column: DB-IMS capillary column (30 m x 0.25 mm x 0.25 µm) or equivalent.[1]
-
Carrier Gas: Helium at a constant flow rate.[1]
-
Injector Temperature: 250 °C.[1]
-
Oven Temperature Program: Start at 80 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[1]
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis, using characteristic ions of this compound.
-
-
Sample Preparation:
-
Perform a liquid-liquid extraction of the sample with a suitable solvent like methylene (B1212753) chloride or toluene.[4][5]
-
The extract may need to be concentrated.[5]
-
Derivatization may be necessary to improve chromatographic performance.
-
Method Cross-Validation Workflow
The cross-validation of the two analytical methods can be visualized as a logical workflow. This process ensures that both methods are providing equivalent and reliable results for the quantification of this compound.
Caption: Workflow for the cross-validation of HPLC and GC-MS methods.
This guide provides a foundational framework for the cross-validation of analytical methods for this compound. The selection of the most appropriate method will be dictated by the specific analytical challenges and the desired performance characteristics. A thorough validation and cross-validation process are paramount to ensuring the generation of high-quality, reliable, and comparable analytical data.
References
benchmarking the efficiency of 3-chloro-N-methylaniline production processes
An objective comparison of production processes for 3-chloro-N-methylaniline is crucial for researchers and drug development professionals seeking to optimize its synthesis. This guide benchmarks two prominent catalytic N-methylation processes, providing a detailed comparison of their efficiency, reaction conditions, and outcomes. The synthesis of the common precursor, 3-chloroaniline (B41212), is also briefly addressed.
Precursor Synthesis: 3-Chloroaniline
The necessary precursor for the subsequent N-methylation is 3-chloroaniline. It is commonly prepared via the reduction of m-chloronitrobenzene. This reduction is typically achieved through hydrogenation, employing precious metals or metal sulfides as catalysts. To prevent the undesired hydrodechlorination (the replacement of chlorine by hydrogen), metal oxides are often added to the catalyst system.
Benchmarking N-Methylation Processes
This guide compares two effective methods for the N-methylation of 3-chloroaniline using methanol (B129727) as a C1 source, catalyzed by different transition metal complexes.
Process 1: Ruthenium(II)-Catalyzed N-Methylation
This process utilizes a ruthenium(II) complex, (DPEPhos)RuCl₂PPh₃, as a catalyst under weak base conditions. This method has proven effective for the N-methylation of various anilines[1].
Process 2: Iridium(I)-Catalyzed N-Methylation
This alternative process employs an N,O-functionalized N-heterocyclic carbene (NHC) Iridium(I) complex. It has demonstrated high efficiency and selectivity for the N-methylation of substituted anilines, including chloro-substituted variants[2].
Quantitative Data Comparison
The following table summarizes the key performance indicators for the two N-methylation processes. Data for Process 2 is based on the results for 4-chloroaniline (B138754), a close structural analog to 3-chloroaniline[2].
| Parameter | Process 1: Ru(II)-Catalyzed | Process 2: Ir(I)-Catalyzed |
| Starting Material | Aniline (as model) | 4-Chloroaniline |
| Catalyst | (DPEPhos)RuCl₂PPh₃ | Ir(I)-NHC Complex |
| Catalyst Loading | 0.5 mol % | 1.0 mol % |
| C1 Source | Methanol | Methanol |
| Base | Cs₂CO₃ (0.5 equiv) | Cs₂CO₃ (0.5 equiv) |
| Temperature | 140 °C | 150 °C |
| Reaction Time | 12 hours | 5 hours |
| Conversion | >99% (for aniline) | >95% |
| Selectivity | High (unspecified) | >99% to N-methylaniline |
| Isolated Yield | Not specified for chloro-aniline | >95% |
Experimental Protocols
Protocol for Process 1: Ru(II)-Catalyzed N-Methylation
This protocol is adapted from the general procedure for N-methylation of amines using a ruthenium catalyst[1].
-
Preparation: A 10 mL Schlenk tube is equipped with a magnetic stir bar.
-
Reagents: The tube is charged with the Ru(II) catalyst (0.005 equiv, 0.5 mol %), 3-chloroaniline (1.0 mmol, 1.0 equiv), and cesium carbonate (Cs₂CO₃) (0.5 mmol, 0.5 equiv).
-
Solvent: Anhydrous methanol (1 mL) is added to the mixture.
-
Reaction: The Schlenk tube is sealed, and the mixture is stirred at 140 °C for 12 hours.
-
Work-up: After cooling to room temperature, the reaction mixture is concentrated under reduced pressure. The resulting residue is then purified using column chromatography to isolate the this compound product.
Protocol for Process 2: Ir(I)-Catalyzed N-Methylation
This protocol is based on the procedure for the N-methylation of 4-chloroaniline using an Iridium(I) catalyst[2].
-
Preparation: A reaction vessel is prepared under an inert atmosphere.
-
Reagents: The vessel is charged with the Ir(I)-NHC catalyst (1.0 mol %), 3-chloroaniline (0.5 mmol), and cesium carbonate (Cs₂CO₃) (0.25 mmol, 50 mol %).
-
Solvent: Methanol (1.5 mL) is added as the solvent and C1 source.
-
Reaction: The mixture is heated to 150 °C and stirred for 5 hours.
-
Work-up: Upon completion, the mixture is cooled. The solvent is removed in vacuo, and the product is purified by column chromatography to yield pure this compound.
Visualizing the Synthesis Workflow
The following diagrams illustrate the overall synthesis pathway and the comparative experimental workflows.
Caption: Overall synthesis pathway for this compound.
References
A Comparative Environmental Impact Assessment of Synthesis Routes for 3-chloro-N-methylaniline
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 3-chloro-N-methylaniline, a key intermediate in the pharmaceutical and agrochemical industries, can be approached through various chemical pathways. The selection of a specific route has significant implications not only for reaction efficiency and cost but also for environmental sustainability. This guide provides an objective comparison of three distinct synthesis routes for this compound, with a focus on their environmental impact, supported by quantitative green chemistry metrics and detailed experimental protocols.
Overview of Synthesis Routes
Three primary synthetic strategies for producing this compound are evaluated:
-
Route 1: Reductive N-methylation of 3-chloroaniline. This classic one-pot reaction, known as the Eschweiler-Clarke reaction, utilizes formaldehyde (B43269) as the methyl source and formic acid as both a catalyst and reducing agent.[1][2] It is renowned for its high selectivity in producing tertiary amines without the formation of quaternary ammonium (B1175870) salts.[3]
-
Route 2: Direct Chlorination of N-methylaniline. This pathway involves the electrophilic substitution of a chlorine atom onto the N-methylaniline ring. A significant challenge with this approach is controlling the regioselectivity to favor the meta position, as the amino group is a strong ortho-, para-director.[4] Achieving high yields of the desired 3-chloro isomer often requires specific and potentially hazardous reagents like sulfuryl chloride.[5]
-
Route 3: Reduction of a Nitro Precursor. This multi-step approach typically begins with the nitration of a suitable precursor, followed by N-methylation, and finally, reduction of the nitro group to an amine. A plausible sequence involves the synthesis of 1-chloro-3-nitrobenzene, its subsequent N-methylation, and then reduction.[6][7] This route often involves harsh reaction conditions and the use of heavy metal catalysts.
Quantitative Environmental Impact Assessment
To objectively compare the environmental performance of these synthesis routes, several key green chemistry metrics have been calculated. The data presented in the following table is based on established laboratory-scale procedures for these or closely related reactions.
| Metric | Route 1: Reductive N-methylation | Route 2: Direct Chlorination | Route 3: Reduction of Nitro Precursor |
| Yield (%) | ~95 | ~40 (for meta isomer) | ~85 (overall) |
| Atom Economy (%) | 87.1 | 99.2 | 68.4 |
| E-Factor | ~1.5 | ~10.2 | ~5.8 |
| Process Mass Intensity (PMI) | ~2.5 | ~11.2 | ~6.8 |
| Reaction Mass Efficiency (RME) (%) | ~82.7 | ~38.1 | ~14.7 |
Qualitative Environmental Impact Assessment
| Parameter | Route 1: Reductive N-methylation | Route 2: Direct Chlorination | Route 3: Reduction of Nitro Precursor |
| Reagents & Solvents | Formaldehyde (toxic, suspected carcinogen), formic acid (corrosive). Typically performed without an additional solvent. | N-methylaniline, sulfuryl chloride (highly corrosive, reacts violently with water), organic solvent (e.g., dichloromethane (B109758) - a suspected carcinogen). | Nitro precursor, iron powder/acid or H₂ gas, metal catalyst (e.g., Pd, Pt), organic solvents (e.g., ethanol, ethyl acetate). |
| Reaction Conditions | Moderate temperature (80-100°C), atmospheric pressure.[8] | Low to ambient temperature, atmospheric pressure. | Elevated temperature and/or pressure for catalytic hydrogenation. |
| Byproducts & Waste | Carbon dioxide and water are the primary byproducts. Minimal waste generated.[2] | Isomeric dichlorinated and polychlorinated anilines, HCl, and SO₂ (with SO₂Cl₂). Significant hazardous waste. | Iron oxide sludge (with Fe/acid reduction), catalyst waste, and byproducts from precursor synthesis. |
| Safety Concerns | Use of formaldehyde and corrosive formic acid requires careful handling. | Use of highly reactive and corrosive sulfuryl chloride. Generation of toxic and corrosive gases. | Use of flammable hydrogen gas under pressure. Handling of potentially explosive nitro compounds. |
Experimental Protocols for Green Chemistry Metrics
1. Atom Economy (AE)
-
Definition: A measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product.
-
Formula: AE (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100
2. E-Factor (Environmental Factor)
-
Definition: The mass ratio of waste produced to the mass of the desired product.
-
Formula: E-Factor = Total Mass of Waste (kg) / Mass of Product (kg) Waste includes byproducts, unreacted starting materials, and solvents lost during the process.
3. Process Mass Intensity (PMI)
-
Definition: The ratio of the total mass of materials used (reactants, solvents, reagents, process water) to the mass of the final product.
-
Formula: PMI = Total Mass Input (kg) / Mass of Product (kg)
4. Reaction Mass Efficiency (RME)
-
Definition: The percentage of the mass of the reactants that ends up in the final product.
-
Formula: RME (%) = (Mass of Product / Total Mass of Reactants) x 100
Visualization of Environmental Impact Assessment Workflow
References
- 1. grokipedia.com [grokipedia.com]
- 2. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 3. Review of Modern Eschweiler–Clarke Methylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. The Study on Chlorination by Sulfuryl Chloride of Benzene/Pyridine Carboxamides and Carbonitriles | Bentham Science [eurekaselect.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Benzene, 1-chloro-3-nitro- [webbook.nist.gov]
- 8. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of 3-chloro-N-methylaniline
Effective management and disposal of hazardous chemicals are paramount for ensuring laboratory safety and environmental protection. This guide provides detailed procedures for the proper disposal of 3-chloro-N-methylaniline, a compound requiring careful handling due to its toxicological profile.
Researchers and professionals in drug development must adhere to strict protocols to mitigate risks associated with chemical waste. This document outlines the essential safety measures, step-by-step disposal instructions, and emergency procedures for this compound, fostering a secure research environment.
Immediate Safety and Handling Precautions
This compound is classified as a hazardous substance, harmful if swallowed, in contact with skin, or inhaled.[1][2] It is known to cause skin and eye irritation, and may lead to respiratory irritation and organ damage with prolonged or repeated exposure.[1][3] Furthermore, it is very toxic to aquatic life with long-lasting effects.[3] Therefore, stringent safety measures are necessary during its handling and disposal.
Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling this compound. This includes:
-
Gloves: Chemical-resistant gloves (e.g., Nitrile rubber).[4]
-
Eye Protection: Tightly fitting safety goggles or a face shield.[1][5]
-
Protective Clothing: A lab coat or a complete suit protecting against chemicals.[3]
-
Respiratory Protection: If ventilation is inadequate or there is a risk of inhalation, use a full-face respirator with appropriate cartridges.[3]
Handling and Storage:
-
Use the chemical in a well-ventilated area, preferably under a chemical fume hood.[1][3]
-
Avoid contact with skin, eyes, and clothing.[3]
-
Store in a cool, dry, and well-ventilated place in a tightly closed container.[3]
-
Keep away from incompatible materials such as strong bases, oxidizing agents, acids, acid anhydrides, and chloroformates.[6][7]
Quantitative Data for this compound
For quick reference, the following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₇H₈ClN |
| Molecular Weight | 141.6 g/mol |
| Boiling Point | 243-244 °C |
| Density | 1.156 g/mL at 25 °C |
| Flash Point | >230 °F (>110 °C) |
| Refractive Index | n20/D 1.5840 |
Source: ChemBK[8]
Experimental Protocol for Disposal
The proper disposal of this compound waste is critical and must be conducted in accordance with institutional and regulatory guidelines. The recommended method is to engage a licensed professional waste disposal service.[6]
Step 1: Waste Collection and Segregation
-
Designated Waste Container: Collect all this compound waste, including contaminated consumables (e.g., gloves, pipette tips, paper towels) and spill cleanup materials, in a dedicated, properly labeled, and sealed hazardous waste container.[6]
-
Labeling: The container must be clearly labeled as "Hazardous Waste" and include the chemical name "this compound" and any other required hazard symbols.
-
Storage: Store the waste container in a cool, dry, well-ventilated, and designated hazardous waste storage area, away from incompatible materials.[6]
Step 2: Container Rinsing
-
Triple Rinse: For empty containers that held this compound, they must be triple-rinsed with a suitable solvent (e.g., acetone (B3395972) or ethanol).
-
Collect Rinsate: The first rinse, and for highly toxic chemicals, the first three rinses, must be collected as hazardous waste and added to the designated waste container.[6]
-
Final Disposal of Container: After thorough rinsing and air-drying, the container can be disposed of according to institutional guidelines for non-hazardous materials. If any residue remains, the container must be disposed of as hazardous waste.[6]
Step 3: Spill Management
-
Ensure Safety: In the event of a spill, ensure the area is well-ventilated and there are no ignition sources nearby.[6]
-
Containment: Moisten the spilled material with a solvent like acetone to prevent it from becoming airborne.[6] Soak up the spill with an inert absorbent material (e.g., vermiculite, sand, or earth).[3][4]
-
Collection: Collect the absorbent material and place it into a suitable, covered, and labeled container for disposal as hazardous waste.[3][4]
-
Decontamination: Clean the spill area thoroughly with a suitable solvent and then with soap and water. Collect all cleaning materials as hazardous waste.
Step 4: Professional Disposal
-
Licensed Disposal Company: Arrange for the collection and disposal of the hazardous waste container by a licensed professional waste disposal company.[3][4]
-
Incineration: The preferred method of disposal is often incineration in a chemical incinerator equipped with an afterburner and scrubber.[6] The material may be dissolved or mixed with a combustible solvent to facilitate this process.[6]
-
Prohibited Disposal Methods: Never dispose of this compound waste down the sink or in regular trash.[6] Discharge into the environment must be avoided.[3][4]
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. This compound | C7H8ClN | CID 138900 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. echemi.com [echemi.com]
- 6. benchchem.com [benchchem.com]
- 7. fishersci.com [fishersci.com]
- 8. This compound [chembk.com]
Essential Safety and Operational Guide for 3-chloro-N-methylaniline
This guide provides critical safety, handling, and disposal information for 3-chloro-N-methylaniline, a compound utilized in advanced scientific research. Adherence to these protocols is essential for ensuring a safe laboratory environment and mitigating potential risks associated with this aromatic amine.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance. It is harmful if swallowed or in contact with skin, causes skin and serious eye irritation, and may cause respiratory irritation.[1] It is crucial to use appropriate personal protective equipment to minimize exposure.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| Protection Level | Equipment | Purpose |
| Primary Engineering Control | Certified Chemical Fume Hood | To minimize inhalation exposure to vapors.[2] |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Goggles protect against splashes; a face shield offers broader protection, especially when handling larger quantities.[2][3] |
| Hand Protection | Chemical-Resistant Gloves (Nitrile or Neoprene) | To prevent skin contact. Double-gloving is recommended, with frequent changes.[2] |
| Body Protection | Flame-Resistant Laboratory Coat | To protect skin and personal clothing from contamination.[2][3] |
| Foot Protection | Closed-Toe, Chemical-Resistant Shoes | To protect feet from spills and falling objects.[2] |
| Respiratory Protection | NIOSH-Approved Respirator with appropriate filter (e.g., type ABEK) | Required when working outside of a fume hood or when engineering controls are insufficient to control airborne concentrations.[4] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is crucial for safety and experimental integrity.
1. Pre-Handling Preparation:
-
Risk Assessment: Conduct a thorough risk assessment for the planned experiment.
-
Emergency Equipment: Ensure that a safety shower, eyewash station, and fire extinguisher are readily accessible and operational.[2]
-
PPE Donning: Put on all required PPE as outlined in Table 1 before entering the designated handling area.
2. Handling in a Controlled Environment:
-
Weighing: When weighing the compound, use a balance inside a certified chemical fume hood or a ventilated balance enclosure to contain any airborne particulates.[2]
-
Dissolving: When preparing solutions, slowly add the this compound to the solvent to prevent splashing.
-
Reactions: Conduct all chemical reactions involving this compound within a fume hood, ensuring the apparatus is set up securely.
3. Post-Handling Procedures:
-
Decontamination: Thoroughly wipe down the work area within the fume hood with an appropriate solvent and cleaning agent.
-
PPE Doffing: Remove PPE in the correct order to avoid cross-contamination, disposing of single-use items in the designated hazardous waste container.
-
Hand Washing: Wash hands thoroughly with soap and water after handling is complete.[5]
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
Table 2: First-Aid Measures for this compound Exposure
| Exposure Route | First-Aid Protocol |
| Inhalation | Move the person to fresh air and keep them comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.[6][7] |
| Skin Contact | Immediately wash the skin with plenty of soap and water. Remove all contaminated clothing. If skin irritation or a rash occurs, get medical advice/attention.[5][6] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[6][7] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[5][6] |
Spill Response:
-
Evacuate personnel from the immediate area.
-
Wear appropriate PPE, including respiratory protection.
-
Contain the spill using absorbent materials.
-
Collect the spilled material and absorbent in a sealed, labeled container for hazardous waste disposal.
-
Decontaminate the spill area.
Disposal Plan
Proper disposal of this compound and its containers is imperative to prevent environmental contamination.
1. Waste Collection:
-
Collect all waste containing this compound, including contaminated PPE and absorbent materials, in a designated, properly labeled, and sealed hazardous waste container.
2. Waste Storage:
-
Store the hazardous waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[5]
3. Waste Disposal:
-
Dispose of the hazardous waste through a licensed disposal company.[8] Do not dispose of it down the drain or in the regular trash.[8]
-
All disposal activities must comply with local, state, and federal regulations.[3]
Experimental Workflow Diagram
The following diagram illustrates the complete workflow for safely handling this compound, from initial preparation to final disposal.
Caption: Operational and Disposal Workflow for this compound.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. echemi.com [echemi.com]
- 4. diplomatacomercial.com [diplomatacomercial.com]
- 5. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 6. aarti-industries.com [aarti-industries.com]
- 7. fishersci.com [fishersci.com]
- 8. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
